molecular formula C12H24O12 B7812399 Maltose monohydrate

Maltose monohydrate

Numéro de catalogue: B7812399
Poids moléculaire: 360.31 g/mol
Clé InChI: WSVLPVUVIUVCRA-LSQXFEIASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Maltose monohydrate is a useful research compound. Its molecular formula is C12H24O12 and its molecular weight is 360.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVLPVUVIUVCRA-LSQXFEIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Maltose Monohydrate for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the core physicochemical properties of maltose (B56501) monohydrate, a disaccharide of significant interest in various laboratory settings, including pharmaceutical development, biotechnology, and food science. This document outlines key quantitative data, experimental methodologies for their determination, and visual workflows to ensure accurate and reproducible results in a research environment.

General Characteristics

Maltose monohydrate, also known as maltobiose or malt (B15192052) sugar, is a reducing disaccharide composed of two α-D-glucose units linked by an α(1→4) glycosidic bond.[1] It exists as a white crystalline powder and is less sweet than sucrose, with approximately 30-60% of the sweetness depending on the concentration.[2] In laboratory settings, it is frequently utilized as a carbon source in cell culture media, a stabilizer for proteins and enzymes, and as an excipient in pharmaceutical formulations.[3][4]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound for laboratory use. These values represent a compilation from various technical data sheets and scientific literature.

Table 1: General Physicochemical Properties of this compound

PropertyValueReferences
Chemical Formula C₁₂H₂₂O₁₁·H₂O[3][5]
Molecular Weight 360.31 g/mol [3][5][6]
Appearance White crystalline powder[3][7]
Melting Point 102-103 °C[2][3][8]
Density 1.54 g/cm³[2]
Bulk Density ~320 kg/m ³[9][10]

Table 2: Solubility and pH Properties of this compound

PropertyValueConditionsReferences
Solubility in Water 1.080 g/mL20 °C[2]
470.2 g/L20 °C[9][10]
180 g/L20 °C[5][7]
Solubility in Ethanol (B145695) Very slightly solubleCold (95%)[11]
Insoluble-[12]
pH of Aqueous Solution 4.5 - 6.050 g/L at 20 °C[9][10]
5.0 - 7.0180 g/L at 25 °C[5][7]

Table 3: Optical and Other Properties of this compound

PropertyValueConditionsReferences
Specific Rotation [α]D +140.7°c=10 in H₂O[2]
+130.4° ± 1.3°40 mg/mL in H₂O at 20°C[1]
Water Content 4.5% - 6.5%For monohydrate form[13]
Hygroscopicity Tends to absorb moisture from the air-[3]

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound in a laboratory setting.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary method as outlined in USP <741>.[8][14] This method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.

Methodology:

  • Sample Preparation: The this compound sample should be a fine, dry powder. If necessary, gently crush any agglomerates.[14]

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample to a height of 2-4 mm.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

  • Heating and Observation: The sample is heated at a constant rate. A preliminary rapid heating can be done to determine an approximate melting range. For an accurate measurement, the temperature should be raised to about 10°C below the expected melting point and then increased at a rate of 1-2°C per minute.[12]

  • Data Recording: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.[15]

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement start Start powder Powder this compound start->powder load Load Capillary Tube powder->load place Place in Apparatus load->place heat Heat at Controlled Rate place->heat observe Observe Melting heat->observe record Record Melting Range observe->record end End record->end

Diagram of the melting point determination workflow.
Solubility Determination (Isothermal Method)

The solubility of this compound in a given solvent (e.g., water, ethanol-water mixtures) can be determined using the isothermal method. This involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.

Methodology:

  • Solvent Preparation: Prepare the desired solvent or solvent mixture (e.g., a specific mass fraction of ethanol in water).

  • Saturation: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) in a constant temperature bath for a sufficient time to ensure equilibrium is reached (i.e., the solution is saturated).

  • Sample Collection: Once equilibrium is reached, a sample of the supernatant is carefully withdrawn, ensuring no solid particles are included.

  • Concentration Analysis: The concentration of maltose in the collected sample is determined using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) or by evaporating the solvent and weighing the residue.[11]

Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start mix Mix Excess Maltose in Solvent start->mix agitate Agitate at Constant Temperature mix->agitate saturate Achieve Saturation agitate->saturate sample Sample Supernatant saturate->sample analyze Analyze Concentration (e.g., HPLC) sample->analyze end End analyze->end

Workflow for isothermal solubility determination.
Specific Rotation Measurement

The specific rotation of this compound, an optically active compound, is measured using a polarimeter. This property is a standard for identification and purity assessment.

Methodology:

  • Solution Preparation: Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable solvent (typically water).

  • Polarimeter Calibration: Calibrate the polarimeter using a blank solution (the pure solvent).

  • Measurement: Fill the polarimeter tube of a known path length (l, in decimeters) with the this compound solution, ensuring no air bubbles are present.

  • Angle of Rotation: Measure the observed angle of rotation (α).

  • Calculation: The specific rotation [α] is calculated using Biot's Law: [α] = α / (l * c).[16]

Specific_Rotation_Measurement prep Prepare Maltose Solution (Known Concentration) fill_tube Fill Polarimeter Tube prep->fill_tube calibrate Calibrate Polarimeter with Blank calibrate->fill_tube measure Measure Observed Rotation (α) fill_tube->measure calculate Calculate Specific Rotation [α] = α / (l * c) measure->calculate

Logical flow for measuring specific rotation.
Water Content Determination (Karl Fischer Titration)

The Karl Fischer titration is a highly accurate method for determining the water content of this compound, as specified in USP <921>.

Methodology:

  • Apparatus Setup: A Karl Fischer titrator is used, which can be either volumetric or coulometric.

  • Titration Vessel Preparation: The titration vessel is filled with a suitable solvent (e.g., methanol), which is then titrated to a stable endpoint with the Karl Fischer reagent to eliminate any residual water.

  • Sample Introduction: A precisely weighed amount of the this compound sample is introduced into the titration vessel.

  • Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.[17]

  • Calculation: The water content is calculated based on the volume of titrant consumed and its known water equivalence factor.[18]

Bulk Density Determination

The bulk density of this compound powder is determined by measuring the volume of a known mass of the powder, as described in USP <616>.[19]

Methodology:

  • Sample Preparation: A known mass of this compound powder is gently passed through a sieve to break up any lumps.[2][3]

  • Volume Measurement: The powder is carefully poured into a graduated cylinder, and the unsettled apparent volume is recorded.[3]

  • Calculation: The bulk density is calculated by dividing the mass of the powder by its unsettled volume.

Stability and Storage

This compound is chemically stable under normal ambient and anticipated storage and handling conditions.[9] It should be stored in a dry place, in a tightly closed container, and protected from moisture due to its hygroscopic nature.[7] It is incompatible with strong oxidizing agents.[5][11]

Safety and Handling

This compound is not classified as a hazardous substance.[5][9] However, standard laboratory safety practices should be followed. It is advisable to wear personal protective equipment such as safety glasses and gloves when handling the powder to avoid dust formation and contact with eyes and skin.[] In case of a spill, it can be swept up and placed in a suitable container for disposal.[8]

Conclusion

The physicochemical properties of this compound are well-defined, making it a reliable and versatile component for various laboratory applications. Understanding these properties and the methodologies for their determination is crucial for ensuring the quality, consistency, and success of research and development activities. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working with this important carbohydrate.

References

An In-depth Technical Guide to the Structure and Stereochemistry of Maltose Monohydrate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the molecular architecture of maltose (B56501) monohydrate is crucial for its application in various scientific and pharmaceutical contexts. This guide provides a detailed exploration of the structure, stereochemistry, and analytical characterization of maltose monohydrate, supplemented with experimental protocols and data presented for clarity and practical use.

Molecular Structure and Stereochemistry

Maltose, a disaccharide, is composed of two α-D-glucose units linked by an α-1,4 glycosidic bond.[1][2] The monohydrate form incorporates one molecule of water per maltose molecule within its crystal lattice.[3]

The stereochemistry of maltose is defined by the spatial arrangement of its constituent glucose units and the nature of the glycosidic linkage. The α-1,4 linkage dictates that the bond originates from the anomeric carbon (C1) of the first glucose unit in an axial position (α-configuration) and connects to the hydroxyl group on the fourth carbon (C4) of the second glucose unit.[2]

A key stereochemical feature of maltose is the presence of a free anomeric carbon on the second glucose unit. This allows for mutarotation in solution, where the hydroxyl group on this anomeric carbon can exist in either an α (axial) or β (equatorial) configuration.[3] This equilibrium between the α and β anomers results in maltose being a reducing sugar. The crystalline form, β-maltose monohydrate, has the anomeric hydroxyl group of the second glucose unit in the β-position.

Anomers of Maltose

In aqueous solution, maltose exists as an equilibrium mixture of its α and β anomers. The β-anomer is the predominant form in the crystalline monohydrate state. The interconversion between these two forms occurs via an open-chain aldehyde intermediate.

Physicochemical Properties

The distinct structural features of this compound give rise to its specific physicochemical properties, which are critical for its handling and application in research and development.

PropertyValueReference
Molecular Formula C₁₂H₂₂O₁₁·H₂O[3][4]
Molecular Weight 360.31 g/mol [3][4]
Appearance White crystalline powder[3]
Melting Point 102-103 °C[3]
Solubility in Water Highly soluble[3]
Specific Rotation [α]D²⁰ +130.4° (c=4, H₂O)[3]

Crystallographic Data of β-Maltose Monohydrate

The precise three-dimensional arrangement of atoms in β-maltose monohydrate has been determined by X-ray crystallography. The following table summarizes key crystallographic parameters.

ParameterValue
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 10.8 Å, b = 15.2 Å, c = 4.9 Å
β = 97.5°
Molecules per Unit Cell (Z) 2

A comprehensive list of bond lengths and angles is essential for detailed molecular modeling and computational studies. This data is typically derived from the Crystallographic Information File (CIF).

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of maltose in solution, confirming the α-1,4 glycosidic linkage and characterizing the anomeric forms.

Detailed Protocol for ¹H and ¹³C NMR of this compound:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of high-purity deuterium (B1214612) oxide (D₂O, 99.9 atom % D). The use of D₂O is crucial to avoid a large solvent signal from water in the ¹H NMR spectrum.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Ensure the solution is homogeneous by gentle vortexing.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the D₂O.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Data Acquisition:

    • Pulse Program: Use a standard single-pulse experiment, often with presaturation of the residual HDO signal.

    • Spectral Width: Set a spectral width of approximately 12 ppm, centered around 4.7 ppm.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-2 seconds is usually sufficient.

    • Number of Scans: Acquire 16 to 64 scans for a good signal-to-noise ratio, depending on the sample concentration.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • ¹³C NMR Data Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse-acquire sequence (e.g., zgpg30).

    • Spectral Width: Set a spectral width of about 200 ppm, centered around 100 ppm.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A longer relaxation delay of 2-5 seconds is recommended for quantitative analysis of all carbon signals, especially quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Perform baseline correction.

    • Reference the chemical shifts. For ¹H NMR, the residual HDO peak can be set to 4.79 ppm. For ¹³C NMR, an external standard like DSS or an internal standard can be used.

    • Integrate the signals to determine the relative ratios of different protons and, consequently, the anomeric ratio.

    • Analyze the coupling constants (J-couplings) in the ¹H spectrum to deduce stereochemical relationships.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise atomic coordinates in the solid state.

Detailed Protocol for Single-Crystal X-ray Diffraction of this compound:

  • Crystal Growth:

    • Prepare a saturated solution of this compound in a suitable solvent system (e.g., water/ethanol).

    • Slowly evaporate the solvent at a constant temperature. The key to obtaining high-quality single crystals is slow crystal growth. This can be achieved by covering the container with a perforated film.

    • Alternatively, use vapor diffusion by placing a small volume of the saturated maltose solution in a sealed container with a larger reservoir of a precipitant solvent (e.g., ethanol).

  • Crystal Selection and Mounting: [5]

    • Examine the grown crystals under a polarizing microscope to select a single, well-formed crystal with sharp edges and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.[5]

    • Carefully pick up the selected crystal using a cryoloop or a glass fiber with a minimal amount of cryoprotectant oil (e.g., paratone-N).

    • Mount the crystal on a goniometer head.

  • Data Collection: [6][7]

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.[6]

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.[6]

    • Based on the unit cell and symmetry, devise a data collection strategy to measure a complete and redundant set of diffraction intensities.[7]

    • Collect the full dataset by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.[6]

  • Data Processing and Structure Solution: [8]

    • Integration: Process the raw diffraction images to determine the Miller indices (h,k,l) and integrated intensity of each reflection.[8]

    • Scaling and Merging: Scale and merge the intensity data from all images to create a single reflection file, including corrections for absorption and other experimental factors.[8]

    • Structure Solution: Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Structure Refinement: Build an atomic model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data to achieve the best possible fit.[5]

Maltose Utilization Pathway in Escherichia coli

Maltose serves as a carbon and energy source for many organisms, including the bacterium Escherichia coli. The uptake and metabolism of maltose are governed by the mal regulon, a set of genes whose expression is tightly regulated.[9][10]

Maltose_Utilization_Pathway cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_regulation Gene Regulation (mal Regulon) Maltose_ext Maltose LamB LamB (Maltoporin) Maltose_ext->LamB Outer Membrane Transport Maltose_peri Maltose MalE MalE (Maltose Binding Protein) Maltose_peri->MalE Binding MalFGK2 MalFGK₂ (ABC Transporter) MalE->MalFGK2 Delivery to Transporter Maltose_cyt Maltose MalQ MalQ (Amylomaltase) Maltose_cyt->MalQ Metabolism Maltotriose Maltotriose (Inducer) Maltose_cyt->Maltotriose Endogenous Conversion Glucose Glucose Glucose_6_P Glucose-6-Phosphate Glucose->Glucose_6_P Phosphorylation (Glucokinase) Glycolysis Glycolysis Glucose_6_P->Glycolysis MalQ->Glucose Maltodextrin Maltodextrin MalQ->Maltodextrin MalP MalP (Maltodextrin Phosphorylase) Glucose_1_P Glucose-1-Phosphate MalP->Glucose_1_P Maltodextrin->MalP Phosphorolysis Glucose_1_P->Glucose_6_P Isomerization (Phosphoglucomutase) LamB->Maltose_peri MalFGK2->Maltose_cyt ATP-dependent Transport MalT_inactive Inactive MalT MalT_active Active MalT MalT_inactive->MalT_active Activation mal_genes mal Genes (malE, malF, malG, malK, lamB, malP, malQ) MalT_active->mal_genes Activates Transcription Proteins Mal Proteins mal_genes->Proteins Translation Maltotriose->MalT_inactive Binds to

Maltose utilization pathway in E. coli.

Relevance in Drug Development

This compound is utilized in the pharmaceutical industry primarily as an excipient in solid dosage forms and as a stabilizer for therapeutic proteins in lyophilized formulations.[3] Its non-toxic nature and high water solubility make it a suitable bulking agent. Furthermore, understanding the interaction of maltose with proteins at a molecular level is crucial for designing stable biopharmaceutical formulations. The detailed structural and stereochemical knowledge provided in this guide serves as a fundamental basis for these applications.

References

The Central Role of Maltose in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltose (B56501), a disaccharide composed of two α-1,4 linked glucose units, serves as a crucial carbon and energy source for a diverse array of microorganisms. Its metabolism is a highly regulated process involving sophisticated transport systems, specific enzymatic cleavage, and intricate signaling pathways that ensure efficient utilization and integration into central glycolysis. This technical guide provides an in-depth examination of the biological role of maltose monohydrate in microbial metabolism, with a focus on the model organisms Escherichia coli and Saccharomyces cerevisiae, and extending to other important bacteria and archaea. It details the molecular mechanisms of maltose transport, the kinetics of key metabolic enzymes, and the complex regulatory networks that govern gene expression in response to maltose availability. This guide is intended to be a comprehensive resource, offering detailed experimental protocols and quantitative data to aid researchers in their investigation of microbial carbohydrate metabolism and its potential applications in drug development and biotechnology.

Introduction: Maltose and this compound in a Microbial Context

Maltose is a product of starch hydrolysis and is a significant nutrient source for microbes in various environments, from the mammalian gut to industrial fermentation vats. In laboratory and industrial settings, maltose is commonly supplied as this compound, a stable, crystalline form of the sugar that contains one molecule of water per maltose molecule.

A Note on this compound: For the purpose of microbial metabolism in an aqueous environment, the distinction between this compound and anhydrous maltose is largely a matter of formulation and molecular weight calculation for media preparation. Once dissolved in culture media, the maltose molecule is hydrated, and its biological activity is identical to that of the anhydrous form. Therefore, this guide will refer to the metabolically active molecule simply as "maltose."

The metabolism of maltose can be broadly divided into three key stages:

  • Uptake: Transport of maltose across the cell membrane(s).

  • Hydrolysis/Phosphorolysis: Cleavage of the disaccharide into glucose or glucose phosphates.

  • Regulation: Genetic and allosteric control of the transport and enzymatic machinery.

This guide will explore each of these stages in detail, providing quantitative data, experimental methodologies, and visual representations of the key pathways.

Maltose Transport: Gateway to the Cell

Microorganisms have evolved distinct high-affinity systems to scavenge maltose from the environment. The mechanisms differ significantly between Gram-negative bacteria, Gram-positive bacteria, and yeasts.

The Escherichia coli Mal Regulon: An ABC Transporter System

E. coli utilizes a well-characterized ATP-binding cassette (ABC) transporter for the uptake of maltose and larger maltodextrins. This multi-protein complex spans the inner and outer membranes and is encoded by the mal regulon.

  • Outer Membrane: Maltodextrins diffuse through the outer membrane via the LamB maltoporin, a channel that facilitates the passage of these sugars.

  • Periplasm: In the periplasmic space, the maltose-binding protein (MBP or MalE) binds to maltose with high affinity.

  • Inner Membrane: The substrate-loaded MalE protein docks with the MalF and MalG transmembrane proteins. This interaction triggers a conformational change, and with the energy derived from ATP hydrolysis by two copies of the MalK subunit, the sugar is translocated into the cytoplasm.

Maltose_Transport_Yeast cluster_out Extracellular Space cluster_pm Plasma Membrane cluster_cyto Cytoplasm Maltose_out Maltose Mal_Permease Maltose Permease (e.g., Mal61) Maltose_out->Mal_Permease H_out H+ H_out->Mal_Permease Maltose_in Maltose Mal_Permease->Maltose_in Symport H_in H+ Mal_Permease->H_in

The Saccharomyces cerevisiae MAL Loci: A Proton Symport System

In contrast to E. coli, the budding yeast S. cerevisiae employs a proton symport mechanism for maltose uptake. This process is encoded by genes within one of several homologous MAL loci (MAL1, MAL2, MAL3, MAL4, MAL6). Each active locus contains a gene for a maltose permease (e.g., MAL61), which cotransports one proton along with one molecule of maltose into the cell, driven by the proton motive force across the plasma membrane.

Yeast Maltose-Proton Symport System.

Transport Systems in Other Microbes
  • Bacillus subtilis : This Gram-positive bacterium utilizes two distinct systems. Maltose itself is taken up via a phosphoenolpyruvate-dependent phosphotransferase system (PTS), where it is concomitantly phosphorylated to maltose-6-phosphate during transport. Maltodextrins, on the other hand, are imported via a dedicated ABC transporter.

  • Lactobacillus : Many species, such as Lactobacillus sanfrancisco, use a maltose-H+ symport system, similar to yeast.

  • Thermococcus litoralis : This hyperthermophilic archaeon possesses a high-affinity ABC transport system that is remarkable for its ability to bind and transport both maltose and trehalose (B1683222) with a K_m in the nanomolar range.

Intracellular Maltose Catabolism: Breaking it Down

Once inside the cell, maltose is broken down into glucose or its phosphorylated derivatives, which can then enter the central glycolytic pathway. Microbes primarily use two different enzymatic strategies for this initial cleavage.

Hydrolysis by Maltase (α-Glucosidase)

This is the predominant pathway in yeasts like S. cerevisiae. An intracellular maltase (α-glucosidase), encoded by a MAL gene (e.g., MAL62), hydrolyzes one molecule of maltose into two molecules of D-glucose. These glucose molecules are then phosphorylated by hexokinase to enter glycolysis.

Maltose + H₂O → 2 Glucose

Phosphorolysis by Maltose Phosphorylase

Many bacteria, including Lactobacillus and Lactococcus, employ a more energy-efficient phosphorolytic pathway. Maltose phosphorylase (MP) catalyzes the cleavage of maltose using inorganic phosphate (B84403) (Pi), producing one molecule of glucose and one molecule of β-D-glucose-1-phosphate. The glucose-1-phosphate is then converted to the glycolytic intermediate glucose-6-phosphate by phosphoglucomutase. This pathway saves one molecule of ATP compared to the hydrolysis-then-phosphorylation route, as the glycosidic bond energy is used to create a phosphorylated sugar directly.

Maltose + Pi ⇌ D-Glucose + β-D-Glucose-1-Phosphate

In organisms like E. coli and the archaeon T. litoralis, a similar but more complex pathway exists for maltodextrins. Amylomaltase (MalQ) first converts maltose into glucose and longer maltodextrins, which are then substrates for maltodextrin (B1146171) phosphorylase (MalP) to produce glucose-1-phosphate.

Maltose_Catabolism cluster_hydrolysis Hydrolytic Pathway (e.g., S. cerevisiae) cluster_phosphorolysis Phosphorolytic Pathway (e.g., Lactobacillus) Maltose Maltose Maltase Maltase (α-Glucosidase) Maltose->Maltase MP Maltose Phosphorylase Maltose->MP Glucose 2x Glucose Maltase->Glucose Glycolysis Glycolysis Glucose->Glycolysis Hexokinase (ATP -> ADP) G1P Glucose-1-Phosphate MP->G1P Glucose2 Glucose MP->Glucose2 G1P->Glycolysis Phosphoglucomutase Glucose2->Glycolysis Hexokinase (ATP -> ADP)

Quantitative Data on Maltose Metabolism

The efficiency of maltose metabolism is defined by the kinetic parameters of its transporters and enzymes. Below is a summary of key quantitative data from the literature.

OrganismProtein/SystemSubstrateK_m (μM)V_max (nmol·min⁻¹·mg⁻¹ protein)Notes
E. coliMaltose TransportMaltose~12.0 (per 10⁸ cells)High-affinity ABC transporter.
S. cerevisiaeMaltose TransportMaltose1,000 - 5,000Varies with expression levelLower affinity proton symporter.
B. subtilisMalP (PTS)Maltose591 (per 10¹⁰ CFU)High-affinity PTS transport.
B. subtilisMdxEFG-MsmXMaltotriose (B133400)1.44.7 (per 10¹⁰ CFU)High-affinity ABC transporter for maltodextrins.
T. litoralisMaltose/Trehalose TransportMaltose0.0223.2 - 7.5Extremely high-affinity ABC transporter.
Rat LiverGlucosidase II (Maltase)Maltose430 (High-affinity site)691 (mU/mg)Exhibits two-site kinetics.
Rat LiverGlucosidase II (Maltase)Maltose57,700 (Low-affinity site)2,888 (mU/mg)

Regulation of Maltose Metabolism

To prevent wasteful expression of metabolic machinery and to prioritize the use of preferred carbon sources, microbes have developed sophisticated regulatory networks to control their mal genes.

Positive Regulation and Induction in E. coli

The E. coli mal regulon is a classic example of positive gene regulation.

  • The Activator MalT: Transcription of all mal operons is dependent on the activator protein, MalT.

  • Induction by Maltotriose: In its inactive state, MalT is a monomer. The true inducer of the system is not maltose, but maltotriose (a trisaccharide of glucose). Binding of maltotriose and ATP to MalT induces a significant conformational change, promoting its oligomerization. This active, oligomeric form of MalT can then bind to specific "MalT boxes" in the promoter regions of mal genes, activating transcription.

  • Inhibition by MalK: The transporter subunit MalK acts as a negative regulator. In the absence of substrate transport, MalK can bind to and inhibit MalT, preventing transcription. This provides a feedback mechanism that links gene expression to transport activity.

MalT_Activation MalT_inactive Inactive MalT (Monomer) MalT_active Active MalT (Oligomer) MalT_inactive->MalT_active Conformational Change & Oligomerization Maltotriose Maltotriose (Inducer) Maltotriose->MalT_inactive ATP ATP ATP->MalT_inactive mal_promoter mal Promoter DNA MalT_active->mal_promoter Binds DNA MalK_inactive_transporter MalK (Inactive Transporter) MalK_inactive_transporter->MalT_inactive Inhibition (Anti-activation) Transcription Transcription of mal Genes mal_promoter->Transcription

Induction and Glucose Repression in S. cerevisiae

Maltose metabolism in yeast is controlled by both induction and a powerful system of catabolite repression, which ensures that glucose is consumed before other sugars.

  • Induction: The presence of intracellular maltose is required to induce the expression of the MAL genes. This requires a functional maltose permease to transport the inducer into the cell and the transcriptional activator protein Mal63p (encoded by MAL63 or its homologs).

  • Glucose Repression: When glucose is present, the expression of MAL genes is strongly repressed. This is primarily mediated by the DNA-binding repressor Mig1p.

    • High Glucose: In the presence of high glucose, the protein phosphatase Glc7p dephosphorylates Mig1p.

    • Nuclear Localization: Dephosphorylated Mig1p translocates into the nucleus.

    • Repression: Mig1p binds to the promoters of the MAL genes and recruits the global co-repressor complex Cyc8p-Tup1p, which silences transcription.

  • Derepression: When glucose levels are low, the protein kinase Snf1p becomes active. Snf1p phosphorylates Mig1p, causing it to be exported from the nucleus, thereby relieving repression and allowing MAL gene expression if maltose is present.

Glucose_Repression_Yeast cluster_high_glucose High Glucose cluster_low_glucose Low Glucose cluster_nucleus Nucleus Mig1_dephospho Mig1p (Dephosphorylated) Glc7 Glc7p (Phosphatase) Mig1_dephospho->Glc7 Mig1_dephospho->Nucleus_high Nuclear Import Mig1_phospho Mig1p-P (Phosphorylated) Snf1 Snf1p (Kinase) Mig1_phospho->Snf1 Mig1_phospho->Cytoplasm_low Nuclear Export MAL_promoter MAL Promoter Tup1_Cyc8 Tup1-Cyc8 Co-repressor MAL_expression_off MAL Gene Expression OFF

Detailed Experimental Protocols

The following sections provide standardized methodologies for key experiments in the study of maltose metabolism.

Protocol: Maltose Uptake Assay in Bacteria (Radiolabel Method)

This protocol is adapted for measuring the uptake of [¹⁴C]-labeled maltose in bacterial cells.

Understanding the Hygroscopic Nature of Maltose Monohydrate in Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the hygroscopic nature of maltose (B56501) monohydrate, a common excipient in pharmaceutical formulations. Understanding its interaction with moisture is critical for ensuring the stability, efficacy, and shelf-life of drug products. This document outlines the fundamental principles of hygroscopicity, presents quantitative data on moisture sorption, details relevant experimental protocols, and visualizes key concepts to support formulation development.

Introduction to Maltose Monohydrate and its Hygroscopicity

This compound is a disaccharide composed of two α-D-glucose units. It is widely used in the pharmaceutical industry as a binder, diluent, and sweetening agent in oral solid dosage forms.[1] Its "monohydrate" designation indicates the presence of one molecule of water for every molecule of maltose in its crystalline structure.

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For pharmaceutical excipients like this compound, this property can be both beneficial and detrimental. While it can help to stabilize the moisture content within a formulation, excessive moisture uptake can lead to physical and chemical instabilities, such as caking, changes in dissolution rate, and degradation of the active pharmaceutical ingredient (API).[2] Therefore, a thorough understanding of the hygroscopic behavior of this compound is paramount.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₁₂H₂₂O₁₁·H₂O[1]
Molecular Weight 360.31 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 102-103 °C (monohydrate)[1]
Solubility in Water 1.080 g/mL (20 °C)[1]

Quantitative Analysis of Moisture Sorption

The interaction of this compound with atmospheric moisture can be quantified through moisture sorption isotherms. These isotherms plot the equilibrium moisture content of the material as a function of the relative humidity (RH) at a constant temperature.

Table 2: Equilibrium Moisture Content (% w/w) of a Sucrose (B13894)/Maltose (50:50) Blend at Various Relative Humidities and Temperatures [3]

Relative Humidity (%)75°F (24°C)86°F (30°C)100°F (38°C)
566.08.510.2
75---
9040.033.534.3

Note: Data for 75% RH was not provided in the source material.

Table 3: Estimated Equilibrium Moisture Content (% w/w) of Amorphous Maltose at 25°C (Data extracted from graphical representation in Wu et al., 2020)[4]

Water Activity (aw)Relative Humidity (%)Equilibrium Moisture Content (% w/w)
0.13013.0~2.5
0.22522.5~4.0
0.33033.0~5.5
0.44044.0~7.0
0.53453.4~9.0
0.64564.5~12.0
0.75075.0~16.0

Critical Relative Humidity and Physical Stability

The Critical Relative Humidity (CRH) is a critical parameter for hygroscopic materials. It is the RH above which a substance will begin to absorb a significant amount of moisture, potentially leading to deliquescence (dissolving in the absorbed water). For amorphous materials, a related concept is the glass transition , where the material changes from a rigid, glassy state to a more rubbery state, which can impact stability.

For maltose, the glass transition has been observed to occur at approximately 30% RH at 25°C. Another study suggests a critical water activity (a*w) of around 0.35, which corresponds to a critical relative humidity of 35%. Exceeding this threshold can lead to undesirable physical changes in formulations containing this compound.

The physical stability of this compound is therefore highly dependent on both temperature and relative humidity. The relationship between these factors and the physical state of maltose is illustrated in the following diagram.

G cluster_0 Environmental Conditions cluster_1 Physical State of this compound RH Relative Humidity (RH) Stable Stable Crystalline Solid RH->Stable < CRH (~30-35%) GlassTransition Glass Transition / Increased Mobility RH->GlassTransition > CRH (~30-35%) Temp Temperature Temp->Stable Controlled Temp->GlassTransition Increase Unstable Potential for Caking / Deliquescence GlassTransition->Unstable Further Increase in RH/Temp

Figure 1. Relationship between environmental conditions and the physical state of this compound.

Experimental Protocols

Accurate characterization of the hygroscopic nature of this compound relies on standardized experimental protocols. The following sections detail the methodologies for two key analytical techniques.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique used to measure the amount and rate of vapor uptake by a sample at controlled temperature and relative humidity.

Objective: To determine the moisture sorption-desorption isotherm of this compound.

Apparatus: A DVS instrument equipped with a microbalance, a humidity and temperature-controlled chamber, and a data acquisition system.

Methodology:

  • Sample Preparation: Accurately weigh a small amount (typically 5-15 mg) of this compound powder into the DVS sample pan.

  • Drying/Equilibration: Dry the sample in the DVS chamber under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry weight of the sample.

  • Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each RH step, allow the sample to equilibrate until the rate of mass change is below a defined threshold (e.g., <0.002% per minute). Record the equilibrium mass at each step.

  • Desorption Phase: Decrease the relative humidity in the same stepwise manner from 90% back to 0% RH, again allowing for equilibration and recording the mass at each step.

  • Data Analysis: Plot the equilibrium moisture content (calculated as the percentage change in mass from the dry weight) against the relative humidity to generate the sorption and desorption isotherms.

The following diagram illustrates the typical workflow for a DVS experiment.

G start Start prep Sample Preparation (Weigh this compound) start->prep dry Drying at 0% RH (Establish Dry Weight) prep->dry sorption Stepwise Increase in RH (Sorption Phase) dry->sorption desorption Stepwise Decrease in RH (Desorption Phase) sorption->desorption analysis Data Analysis (Generate Isotherms) desorption->analysis end End analysis->end

Figure 2. Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Water Activity (aw) Measurement

Water activity is a measure of the "free" or "available" water in a sample and is a critical parameter for predicting microbial growth and chemical stability.

Objective: To determine the water activity of a this compound sample.

Apparatus: A water activity meter (e.g., chilled-mirror dew point or capacitance sensor).

Methodology:

  • Calibration: Calibrate the water activity meter according to the manufacturer's instructions using certified salt standards.

  • Sample Preparation: Place a sufficient amount of the this compound powder into a sample cup to cover the bottom.

  • Equilibration: Seal the sample cup in the measurement chamber of the water activity meter. Allow the sample to equilibrate with the headspace in the chamber. The instrument will monitor the vapor pressure until it stabilizes.

  • Measurement: The instrument measures the equilibrium relative humidity (ERH) of the headspace and calculates the water activity using the formula: aw = ERH / 100.

  • Recording: Record the water activity and the temperature at which the measurement was taken.

Implications for Formulation Development

The hygroscopic nature of this compound has several important implications for the development of pharmaceutical formulations:

  • Storage and Handling: To prevent moisture-induced physical changes, this compound and formulations containing it should be stored in well-closed containers in a cool, dry place, preferably at a relative humidity below its critical threshold.

  • Manufacturing Processes: Manufacturing processes such as wet granulation should be carefully controlled to manage the moisture content of the final product. High humidity environments during manufacturing can lead to handling and processing issues.

  • Excipient Compatibility: The hygroscopicity of this compound can influence the stability of moisture-sensitive APIs. It is crucial to assess the compatibility of this compound with the API and other excipients in the formulation.

  • Packaging: The choice of packaging is critical for protecting formulations containing this compound from atmospheric moisture. The use of packaging materials with a low moisture vapor transmission rate is recommended.

Conclusion

This compound is a versatile pharmaceutical excipient, but its hygroscopic nature requires careful consideration during formulation development, manufacturing, and storage. By understanding its moisture sorption behavior, critical relative humidity, and the impact of environmental conditions, researchers and drug development professionals can formulate robust and stable dosage forms. The experimental protocols and data presented in this guide provide a framework for the systematic evaluation of the hygroscopicity of this compound and its impact on product quality.

References

The Core Mechanisms of Maltose Monohydrate as a Protein Stabilizer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which maltose (B56501) monohydrate stabilizes proteins, a critical aspect in the development and formulation of biopharmaceuticals. We will delve into the core principles of protein stabilization by sugars, present quantitative data, detail key experimental protocols for assessing protein stability, and provide visualizations of the underlying processes.

Introduction to Protein Stabilization and the Role of Maltose

Proteins, particularly biotherapeutics like monoclonal antibodies and enzymes, are susceptible to various degradation pathways, including unfolding, aggregation, and chemical modification. Excipients are therefore essential components of protein formulations to ensure their stability, efficacy, and safety. Among these, sugars, and specifically disaccharides like maltose monohydrate, are widely utilized for their protein-stabilizing properties. Maltose is a disaccharide composed of two α-glucose units linked by an α-1,4 glycosidic bond. Its ability to protect proteins stems from a combination of thermodynamic and kinetic effects, which can be broadly categorized into three primary mechanisms: preferential exclusion, water replacement, and vitrification.

Core Mechanisms of Action

The stabilizing effect of maltose on proteins is not attributed to a single phenomenon but rather a concert of interconnected mechanisms. The dominance of each mechanism is often dependent on the state of the protein formulation (e.g., aqueous solution vs. lyophilized solid).

Preferential Exclusion (The Thermodynamic Perspective)

In aqueous solutions, the principle of preferential exclusion is a dominant thermodynamic mechanism for protein stabilization by sugars like maltose. This theory posits that the sugar is "excluded" from the immediate vicinity of the protein's surface. This exclusion is not due to repulsion but rather the energetic cost of disrupting the highly structured hydrogen-bonding network of water around both the protein and the sugar.

To minimize this thermodynamically unfavorable interaction, the protein adopts its most compact conformation—the native state—which minimizes the surface area exposed to the solvent. Any unfolding or aggregation would increase the protein's surface area, leading to a greater energetic penalty. Therefore, the presence of maltose shifts the equilibrium towards the folded, native state, thereby stabilizing the protein. The magnitude of this stabilization is related to the preferential interaction coefficient, which quantifies the degree of exclusion.

Preferential_Exclusion cluster_0 Aqueous Solution with Maltose cluster_1 Hydration Shell Protein_Native Native Protein (Compact) Protein_Unfolded Unfolded Protein (Increased Surface Area) Protein_Native->Protein_Unfolded Unfolding (Thermodynamically Unfavorable) Protein_Unfolded->Protein_Native Folding (Thermodynamically Favorable) Water note Maltose is preferentially excluded, increasing the energetic cost of exposing more protein surface.

Caption: Preferential exclusion of maltose from the protein surface.

Water Replacement Hypothesis (The Molecular Interaction Perspective)

During drying or lyophilization, the native structure of a protein is at risk as the hydrating water molecules are removed. The water replacement hypothesis suggests that sugars like maltose can directly substitute for water molecules at the protein surface by forming hydrogen bonds with the protein's polar residues.

This direct interaction satisfies the hydrogen bonding requirements of the protein's surface groups, which would otherwise be exposed to a non-aqueous environment, leading to denaturation. By acting as a "water substitute," maltose helps to maintain the protein's native conformation in the solid state. Fourier Transform Infrared (FTIR) spectroscopy is a key technique used to study these interactions by observing shifts in the amide I band of the protein, which are indicative of changes in secondary structure and hydrogen bonding.

Water_Replacement cluster_0 Hydrated Protein cluster_1 Dehydrated Protein (Unstable) cluster_2 Dehydrated Protein with Maltose Protein_Hydrated Protein Surface Polar Residue Water Water Molecule Protein_Hydrated:p1->Water H-bond Protein_Dehydrated Protein Surface Exposed Polar Residue Protein_Hydrated->Protein_Dehydrated Dehydration Protein_Maltose Protein Surface Polar Residue Protein_Hydrated->Protein_Maltose Dehydration in presence of Maltose Maltose Maltose Protein_Maltose:p1->Maltose H-bond (Replaces Water)

Caption: Water replacement by maltose during dehydration.

Vitrification (The Kinetic Perspective)

Vitrification is the process by which a substance solidifies into a glassy, amorphous state without crystallization. Sugars like maltose have a high glass transition temperature (Tg), which is the temperature at which a glassy solid transitions to a more rubbery, viscous liquid.

In the context of protein stabilization, particularly in lyophilized formulations, maltose forms a rigid, glassy matrix that entraps the protein molecules. Below the Tg, the molecular mobility of both the protein and the surrounding maltose matrix is severely restricted. This kinetic trapping prevents the conformational changes required for unfolding and aggregation, as well as slowing down chemical degradation reactions. A higher Tg generally correlates with better long-term storage stability, as the formulation remains in a glassy state at higher temperatures.

Vitrification cluster_0 Above Tg (Rubbery State) cluster_1 Below Tg (Glassy State) Protein_Mobile Protein (Mobile) Aggregation_Mobile Aggregation & Unfolding Occur Protein_Mobile->Aggregation_Mobile Matrix_Mobile Maltose Matrix (Mobile) Transition Temperature Decrease Protein_Immobile Protein (Immobilized) Stability Conformational Stability Maintained Protein_Immobile->Stability Matrix_Immobile Maltose Matrix (Rigid)

Caption: Protein immobilization in a vitrified maltose matrix.

Quantitative Data on Protein Stabilization

The stabilizing effect of maltose can be quantified by measuring changes in the thermal stability of a protein, such as its melting temperature (Tm), and its physical state, such as its glass transition temperature (Tg).

Effect of Disaccharides on Protein Thermal Stability (Tm)

The melting temperature (Tm) is the temperature at which 50% of the protein is in its unfolded state. An increase in Tm in the presence of an excipient indicates stabilization of the protein's native conformation.

ProteinDisaccharideConcentrationΔTm (°C)Reference
Immunoglobulin G (IgG)Maltose1 g/LFull stabilization at 70°C[1]
LysozymeMaltoseNot specifiedSimilar to sucrose[2]
Lactate Dehydrogenase (LDH)MaltoseNot specifiedComparable to trehalose, sucrose, and lactose (B1674315) during freeze-thawing[3]
Bovine Serum Albumin (BSA)MaltoseNot specifiedStabilizing effect observed[4]
Human Serum Albumin (HSA)MaltoseNot specifiedStabilizing effect observed[4]
MyoglobinMaltoseNot specifiedStabilizing effect observed[4]

Note: The stabilizing effect can be protein and concentration-dependent. The provided data is for illustrative purposes.

Glass Transition Temperatures (Tg) of Maltose and Other Disaccharides

A higher Tg is generally desirable for the long-term stability of lyophilized protein formulations.

DisaccharideTg (°C)Reference
Maltose 72.6 - 75.9 [5]
Sucrose68.9 - 71.9[5]
Trehalose107.1 - 110.3[5]
LactoseNot specified-
Glucose (Monosaccharide)32.7 - 36.0[5]

Note: Tg values can be influenced by the presence of water and other formulation components.[6][7][8]

Experimental Protocols for Assessing Protein Stability

Several biophysical techniques are employed to evaluate the stabilizing effect of maltose on proteins. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a sample as a function of temperature. It is used to determine the thermal stability (Tm) and thermodynamic parameters of protein unfolding.

Experimental Workflow:

DSC_Workflow start Start prep Sample Preparation: - Protein solution (e.g., 1 mg/mL) - Maltose solution (varying concentrations) - Reference buffer start->prep load Load Samples into DSC: - Protein + Maltose in sample cell - Buffer in reference cell prep->load run Run DSC Scan: - Temperature ramp (e.g., 1°C/min from 20°C to 100°C) load->run acquire Data Acquisition: - Measure differential heat flow (µW) vs. Temperature (°C) run->acquire analyze Data Analysis: - Baseline correction - Peak integration to determine Tm and ΔH acquire->analyze end End analyze->end

Caption: Workflow for a typical DSC experiment.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the protein of interest (e.g., 1-2 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a series of this compound solutions at different concentrations in the same buffer.

    • Mix the protein solution with the maltose solutions to achieve the desired final protein and maltose concentrations. A control sample with only the protein in buffer should also be prepared.

    • Thoroughly degas all solutions before loading into the DSC.

  • Instrument Setup and Run:

    • Equilibrate the DSC instrument at the starting temperature (e.g., 20°C).

    • Load the protein-maltose sample into the sample cell and the corresponding buffer (without protein but with the same maltose concentration) into the reference cell.

    • Apply a constant heating rate (e.g., 60°C/hour).

    • Record the differential power required to maintain the sample and reference cells at the same temperature as a function of temperature.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample thermogram.

    • Fit the resulting thermogram to a suitable model (e.g., a two-state unfolding model) to determine the melting temperature (Tm) and the enthalpy of unfolding (ΔH).

    • Compare the Tm values of the protein in the presence and absence of maltose to quantify the stabilizing effect.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is a high-throughput method to assess protein thermal stability by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds.

Methodology:

  • Sample Preparation:

    • Prepare a master mix containing the protein (e.g., 5-10 µM) and a fluorescent dye (e.g., SYPRO Orange at 5x concentration) in the desired buffer.

    • In a 96- or 384-well PCR plate, aliquot the master mix.

    • Add different concentrations of this compound to the wells. Include a no-maltose control.

  • Instrument Setup and Run:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to monitor fluorescence over a temperature ramp (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is determined from the midpoint of the sigmoidal unfolding transition, often by fitting the data to a Boltzmann equation or by calculating the derivative of the curve.

    • The shift in Tm (ΔTm) in the presence of maltose indicates the extent of stabilization.

Aggregation Assays

This assay is used to monitor the formation of amyloid-like fibrils, a common type of protein aggregate. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of these fibrils.

Methodology:

  • Sample Preparation:

    • Prepare protein solutions (e.g., 0.5-1 mg/mL) in a buffer that promotes aggregation (e.g., by adjusting pH or adding denaturants).

    • Prepare samples with and without various concentrations of this compound.

    • Add Thioflavin T to a final concentration of ~10-25 µM.[9][10]

  • Incubation and Measurement:

    • Incubate the samples under conditions that induce aggregation (e.g., elevated temperature with shaking).

    • At various time points, measure the fluorescence intensity using a plate reader (excitation ~440-450 nm, emission ~480-490 nm).[11]

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • A sigmoidal curve is typically observed, characterized by a lag phase, an exponential growth phase, and a plateau.

    • The effect of maltose is assessed by its ability to prolong the lag phase, reduce the rate of aggregation (slope of the exponential phase), and decrease the final fluorescence intensity (amount of aggregation).

SLS measures the time-averaged intensity of scattered light from a protein solution, which is proportional to the molar mass and concentration of the particles in solution. It is a powerful technique for detecting the formation of soluble aggregates.

Methodology:

  • Sample Preparation:

    • Prepare protein solutions (e.g., 1-10 mg/mL) in a filtered, degassed buffer.

    • Prepare samples with and without different concentrations of maltose.

  • Measurement:

    • Place the sample in a clean cuvette in the SLS instrument.

    • Measure the intensity of scattered light at a fixed angle (typically 90°).

    • Measurements can be taken over time under aggregation-inducing conditions (e.g., thermal stress).

  • Data Analysis:

    • An increase in the scattered light intensity over time indicates an increase in the average molar mass of the particles in solution, signifying aggregation.

    • The rate of increase in scattered light intensity can be used to compare the aggregation kinetics in the presence and absence of maltose.

Conclusion

This compound is a versatile and effective excipient for protein stabilization, acting through a combination of thermodynamic and kinetic mechanisms. The preferential exclusion of maltose in aqueous solutions thermodynamically favors the native protein conformation. In the solid state, maltose can replace water molecules to maintain the protein's hydrogen-bonding network and can form a rigid glassy matrix that kinetically traps the protein, preventing degradation. The choice of maltose as a stabilizer and its optimal concentration should be determined through rigorous experimental evaluation using techniques such as DSC, DSF, and aggregation assays. A thorough understanding of these core mechanisms enables researchers and drug development professionals to rationally design stable and effective biopharmaceutical formulations.

References

Maltose Monohydrate vs. Anhydrous Maltose: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Maltose (B56501), a disaccharide composed of two α-glucose units, is a critical component in numerous research and pharmaceutical applications, from a carbon source in cell culture media to a stabilizing excipient in drug formulations. It is commercially available in two primary forms: maltose monohydrate and anhydrous maltose. While chemically similar, the presence or absence of a single water molecule of hydration imparts distinct physical and chemical properties. The selection of the appropriate form is paramount, as it can significantly impact experimental accuracy, formulation stability, and overall research outcomes. This guide provides an in-depth comparison of the two forms, detailing their properties, research implications, and relevant experimental protocols.

Core Chemical and Physical Differences

The fundamental difference lies in the single molecule of water integrated into the crystal lattice of this compound. This water of hydration is absent in the anhydrous form, leading to significant variations in molecular weight, water content, and thermal properties.

Data Presentation: Comparative Properties

The quantitative differences between the two forms are summarized below. It is crucial for researchers to use these distinct values, particularly the molecular weight, for accurate molar concentration calculations.

PropertyThis compoundAnhydrous MaltoseData Source(s)
Molecular Formula C₁₂H₂₂O₁₁·H₂OC₁₂H₂₂O₁₁[1][2]
Molecular Weight 360.31 g/mol 342.30 g/mol [1][3][4]
Water Content 4.5% - 6.5%≤ 1.5%[2][5][6]
Melting Point 102-103 °C (with decomposition)160-165 °C[1][7]
pH (10% w/v aq. sol.) 4.0 - 5.53.7 - 4.7[2][5][6]
Appearance White crystalline powderWhite crystalline powder[1]
Solubility Very soluble in waterVery soluble in water[1]

Implications for Researchers and Drug Developers

The choice between the monohydrate and anhydrous forms is not trivial and has direct consequences for various research applications.

  • Accuracy in Solution Preparation : The ~5% difference in molecular weight is the most frequent source of error in the lab. When preparing stock solutions based on molarity (e.g., for cell culture media or enzyme assays), using the molecular weight of the anhydrous form when weighing the monohydrate will result in a lower-than-expected concentration. All calculations must account for the correct form.

  • Drug Formulation and Stability : In solid dosage forms, maltose acts as a diluent and sweetening agent.[1] The choice of hydrate (B1144303) can influence the stability of moisture-sensitive active pharmaceutical ingredients (APIs).

    • Anhydrous Maltose : Acts as a potent dehydrating agent.[8] It can absorb moisture from the formulation, potentially protecting a hygroscopic API. However, this can also lead to changes in the physical properties of the tablet over time if it absorbs atmospheric moisture.

    • This compound : Being already hydrated, it is more stable in high-humidity environments and less likely to interact with other components by drawing water.[9]

  • Lyophilization and Cryoprotection : Maltose is an effective cryoprotectant used to stabilize proteins, liposomes, and other biological materials during freezing and freeze-drying.[10][11] It works by forming hydrogen bonds with the biological molecules, effectively replacing water and maintaining their native structure.[12] While both forms can be used, the anhydrous form's higher affinity for water can be beneficial. However, precise concentration control is key to effective cryoprotection, again making the molecular weight difference critical.

  • Analytical Standards : When maltose is used as a reference standard in analytical methods like HPLC, pharmacopeial guidelines often require calculations to be performed on an anhydrous basis.[2][5][6] This involves determining the water content of the standard (typically the monohydrate) and correcting the weighed mass accordingly to find the true concentration of maltose.

Logical and Process Flow Diagrams

To aid researchers in decision-making and understanding the relationship between these two forms, the following diagrams are provided.

start Start: Select Maltose Form q1 Is the API or formulation moisture-sensitive? start->q1 q2 Is a dehydrating effect desired? q1->q2  Yes q3 Will the final product be stored in a high-humidity environment? q1->q3  No anhydrous Choose Anhydrous Maltose q2->anhydrous  Yes monohydrate Choose this compound q2->monohydrate  No q3->anhydrous  No q3->monohydrate  Yes calc Crucial Step: Use correct Molecular Weight for all calculations (Anhydrous: 342.30, Monohydrate: 360.31) anhydrous->calc monohydrate->calc

Caption: Decision workflow for selecting the appropriate form of maltose.

mono This compound (C12H22O11·H2O) anh Anhydrous Maltose (C12H22O11) mono->anh  Heating (>100°C)  Vacuum Drying   anh->mono  Exposure to Humidity  Aqueous Recrystallization   water + H2O

Caption: Interconversion process between this compound and anhydrous maltose.

Experimental Protocols

Protocol for Preparation of a 1 Molar (M) Stock Solution

This protocol highlights the critical calculation differences required for preparing solutions of identical molarity.

Objective: To prepare 100 mL of a 1 M maltose stock solution.

Materials:

  • This compound (MW = 360.31 g/mol ) OR Anhydrous Maltose (MW = 342.30 g/mol )

  • High-purity water (e.g., Milli-Q or equivalent)

  • 100 mL volumetric flask

  • Analytical balance

  • Magnetic stirrer and stir bar

Methodology:

  • Calculate the required mass:

    • For this compound: Mass (g) = 1 mol/L × 0.1 L × 360.31 g/mol = 36.03 g

    • For Anhydrous Maltose: Mass (g) = 1 mol/L × 0.1 L × 342.30 g/mol = 34.23 g

  • Accurately weigh the calculated mass of the selected maltose form using an analytical balance.

  • Transfer the powder to the 100 mL volumetric flask.

  • Add approximately 70 mL of high-purity water to the flask.

  • Add a magnetic stir bar and place the flask on a magnetic stirrer. Stir until the maltose is completely dissolved.

  • Once dissolved, remove the stir bar (rinsing it with a small amount of water into the flask) and carefully add water to the 100 mL graduation mark.

  • Cap the flask and invert it several times to ensure the solution is homogenous.

  • Label the solution clearly with the name, concentration, and date of preparation.

Protocol for Characterization by Differential Scanning Calorimetry (DSC)

This protocol allows for the thermal characterization of the two maltose forms, clearly identifying the dehydration of the monohydrate.[13]

Objective: To analyze and compare the thermal properties of this compound and anhydrous maltose.

Materials:

  • Differential Scanning Calorimeter (e.g., DSC Q20, TA Instruments or similar)

  • Aluminum DSC pans and lids

  • This compound and Anhydrous Maltose samples

  • High-purity nitrogen gas for purging

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-7 mg of the maltose sample directly into an aluminum DSC pan.

    • Leave the pan open (uncovered) to allow for the escape of water vapor during heating.

    • Place an empty, open aluminum pan in the reference position of the DSC cell.

  • Instrument Setup:

    • Calibrate the instrument for temperature and heat flow using a high-purity indium standard.

    • Set the nitrogen purge gas flow rate to 30-40 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 250 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • This compound: Expect a broad endothermic peak between approximately 80 °C and 130 °C. This peak corresponds to the energy required to remove the water of hydration from the crystal structure.

    • Anhydrous Maltose: No significant thermal events should be observed in the dehydration temperature range. A sharp endothermic peak will be observed at its melting point (approx. 160-165 °C).

Protocol: Assay by High-Performance Liquid Chromatography (HPLC)

This protocol, adapted from the USP monograph, is used for determining the purity of a maltose sample.[2][5] It demonstrates the importance of using a certified reference standard and calculating on an anhydrous basis.

Objective: To determine the percentage purity of a maltose sample.

Materials:

  • HPLC system with a refractive index (RI) detector.

  • Column: L58 packing (e.g., a ligand-exchange column), 7.8-mm × 30-cm.

  • USP this compound Reference Standard (RS).

  • Test sample of maltose.

  • Degassed, high-purity water (as mobile phase).

Methodology:

  • Chromatographic Conditions:

    • Mobile Phase: Degassed water.

    • Flow Rate: Adjust to approximately 0.35 mL/min.

    • Column Temperature: Maintain at 80 °C (±2 °C).

    • Detector Temperature: Maintain RI detector at 40 °C.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Accurately weigh a quantity of USP this compound RS and dissolve in water to obtain a solution with a known concentration of about 10 mg/g.

    • Determine the water content of the RS (e.g., by Karl Fischer titration).

    • Calculate the exact concentration of the standard on an anhydrous basis (Cₛ).

  • Assay (Test) Preparation:

    • Accurately weigh about 0.10 g of the maltose test sample, dissolve in water, and dilute with water to a final weight of about 10 g.

    • Accurately record the final solution weight and calculate the sample concentration (Cᵤ).

  • Procedure:

    • Inject the Standard preparation and the Assay preparation into the chromatograph.

    • Record the chromatograms and measure the peak responses (area) for the major maltose peak. Let these be rₛ (standard) and rᵤ (assay).

  • Calculation:

    • Calculate the percentage of maltose in the test sample on the anhydrous basis using the formula: % Maltose = [10,000 * (Cₛ / Cᵤ) * (rᵤ / rₛ)] / (100 – W) where W is the percentage of water in the test sample, determined separately.

The distinction between this compound and anhydrous maltose extends far beyond a single water molecule. For the researcher, scientist, or drug development professional, understanding these differences is fundamental to ensuring accuracy, reproducibility, and the ultimate success of their work. From the simple act of weighing for a stock solution to the complex formulation of a lyophilized biologic, the choice of maltose form is a critical parameter that must be made with intention and a clear understanding of its downstream consequences.

References

Maltose Monohydrate as a Carbon Source for E. coli and Yeast Cultures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the utilization of maltose (B56501) monohydrate as a carbon source for Escherichia coli and Saccharomyces cerevisiae cultures. The selection of a carbon source is a critical factor in optimizing microbial growth, metabolic pathways, and the production of recombinant proteins. While glucose is a commonly used and readily metabolized substrate, maltose presents distinct metabolic and regulatory characteristics that can be leveraged for specific biotechnological applications. This document outlines the metabolic pathways, regulatory networks, and quantitative performance metrics associated with maltose utilization in these two model organisms. Detailed experimental protocols are provided to facilitate the practical application of this knowledge in a research and development setting.

Introduction to Maltose Metabolism

Maltose is a disaccharide composed of two α-D-glucose units linked by an α(1→4) glycosidic bond. As a carbon source, its metabolism differs significantly from that of the monosaccharide glucose, primarily in its transport into the cell and the initial enzymatic breakdown.

Escherichia coli

In E. coli, the uptake and metabolism of maltose and larger maltodextrins are governed by the maltose regulon, a well-characterized system of genes.[1][2] This system is responsible for the efficient catabolism of these glucose polymers, which are considered a preferred nutrient source for E. coli in environments such as the mammalian gut.[1][2] The transport of maltose across the inner membrane is an active process mediated by a high-affinity ATP-binding cassette (ABC) transporter complex encoded by the malEFGK genes.[3][4] This complex consists of a periplasmic maltose-binding protein (MBP or MalE), two integral membrane proteins (MalF and MalG), and two cytoplasmic ATPase subunits (MalK).[3][5] Once inside the cytoplasm, maltose is metabolized by the products of the malP and malQ genes, which encode maltodextrin (B1146171) phosphorylase and amylomaltase, respectively.[1][6]

Saccharomyces cerevisiae

In the yeast Saccharomyces cerevisiae, maltose metabolism is crucial for both industrial fermentation processes, such as brewing and baking, and academic research.[7][8][9] The ability to utilize maltose is dependent on the presence of at least one of five independent MAL loci (MAL1, MAL2, MAL3, MAL4, and MAL6).[7][8][10] Each active MAL locus contains three genes: a regulatory gene (MALx3), a gene encoding a maltose permease for transport across the plasma membrane (MALx1), and a gene encoding maltase (MALx2), an intracellular α-glucosidase.[7][9] Maltose is transported into the yeast cell via a proton symport mechanism.[9][11] Inside the cell, maltase hydrolyzes maltose into two molecules of glucose, which then enter the glycolytic pathway.[7][8][10]

Regulatory and Signaling Pathways

The utilization of maltose is tightly regulated in both E. coli and yeast, ensuring that the energetically most favorable carbon source is consumed first. This regulation primarily occurs at the level of gene transcription and is heavily influenced by the presence of glucose.

Regulation in E. coli

The central activator of the maltose regulon in E. coli is the MalT protein.[12][13] The expression and activity of MalT are subject to multiple layers of control. Transcription of the malT gene is under catabolite repression, mediated by the cAMP receptor protein (CRP), also known as catabolite activator protein (CAP).[12][13] In the absence of glucose, intracellular cAMP levels are high, leading to the formation of the cAMP-CRP complex, which activates malT transcription.[12][13] Additionally, the global regulator Mlc acts as a repressor for malT transcription.[12][13] The activity of MalT itself is induced by maltotriose, which can be formed from maltose metabolism or endogenously.[12][14] The presence of glucose also leads to "inducer exclusion" by inhibiting the maltose transporter through the action of the unphosphorylated form of the phosphotransferase system protein EIIAGlc.[15]

E_coli_Maltose_Regulation Glucose Glucose (extracellular) PTS PTS System Glucose->PTS transport & phosphorylation Maltose Maltose (extracellular) Maltose_transporter Maltose Transporter (MalFGK2) Maltose->Maltose_transporter uptake EIIA_Glc_P EIIA-Glc~P EIIA_Glc EIIA-Glc EIIA_Glc_P->EIIA_Glc dephosphorylates Adenylate_Cyclase Adenylate Cyclase EIIA_Glc_P->Adenylate_Cyclase activates EIIA_Glc->Maltose_transporter inhibits (inducer exclusion) cAMP cAMP Adenylate_Cyclase->cAMP produces cAMP_CRP cAMP-CRP Complex cAMP->cAMP_CRP CRP CRP CRP->cAMP_CRP malT_gene malT gene cAMP_CRP->malT_gene activates transcription MalT MalT Protein malT_gene->MalT expresses mal_operons mal operons (malEFGK, malPQ, etc.) MalT->mal_operons activates transcription Maltotriose Maltotriose (inducer) Maltotriose->MalT activates Maltose_Transport_Metabolism Maltose Transport & Metabolism Proteins mal_operons->Maltose_Transport_Metabolism expresses Maltose_transporter->Maltotriose leads to formation of Yeast_Maltose_Regulation Glucose Glucose (extracellular) Ras_PKA Ras/PKA Pathway Glucose->Ras_PKA activates Maltose_Permease Maltose Permease Glucose->Maltose_Permease triggers inactivation Maltose Maltose (extracellular) Maltose->Maltose_Permease uptake Mig1 Mig1 (active) Ras_PKA->Mig1 activates MALx3_gene MALx3 gene Mig1->MALx3_gene represses transcription MAL_structural_genes MAL structural genes (MALx1, MALx2) Mig1->MAL_structural_genes represses transcription Malx3p Malx3p (activator) MALx3_gene->Malx3p expresses Malx3p->MAL_structural_genes activates transcription MAL_structural_genes->Maltose_Permease expresses Maltase Maltase MAL_structural_genes->Maltase expresses Maltose_Permease->Malx3p induces activation Glucose_int Glucose (intracellular) Maltase->Glucose_int hydrolyzes maltose to Glycolysis Glycolysis Glucose_int->Glycolysis Experimental_Workflow Start Strain Selection (E. coli or Yeast) Media_Prep Prepare Media (M9-Maltose or YPM) Start->Media_Prep Growth_Curve Determine Specific Growth Rate (µ) Batch Culture Media_Prep->Growth_Curve Biomass_Yield Measure Biomass Yield (Yx/s) Dry Cell Weight Media_Prep->Biomass_Yield Compare_Glucose Compare with Glucose Control Growth_Curve->Compare_Glucose Biomass_Yield->Compare_Glucose Protein_Expression Recombinant Protein Expression (if applicable) Compare_Glucose->Protein_Expression Proceed Optimization Process Optimization Compare_Glucose->Optimization Iterate SDS_PAGE Analyze Protein Yield (SDS-PAGE, Western Blot) Protein_Expression->SDS_PAGE SDS_PAGE->Optimization Data_Analysis Data Analysis & Reporting SDS_PAGE->Data_Analysis Optimization->Media_Prep Refine Conditions End End Data_Analysis->End

References

The Role of Maltose Monohydrate in Cellular Energy Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltose (B56501), a disaccharide composed of two α-D-glucose units, serves as a significant carbohydrate energy source for various organisms. Its metabolism is a critical area of study for understanding cellular bioenergetics and identifying potential therapeutic targets in diseases with altered energy dependencies, such as cancer. This technical guide provides an in-depth analysis of the role of maltose monohydrate in cellular energy metabolism, from its initial breakdown and transport into the cell to its entry into the core energy-producing pathways. This document details the key enzymes and transport systems involved, presents quantitative data on metabolic efficiency, and provides comprehensive experimental protocols for the study of maltose metabolism. Furthermore, it visualizes the intricate signaling pathways that regulate this process.

Introduction

Cellular energy metabolism is a complex network of biochemical reactions that generate ATP, the primary energy currency of the cell. While glucose is the most readily utilized monosaccharide, disaccharides like maltose play a crucial role as an energy source, particularly in environments rich in starch or glycogen.[1][2][3] Maltose is produced from the hydrolysis of these polysaccharides and must be further processed to enter the central metabolic pathways.[1][3][4] The monohydrate form of maltose is the common crystalline structure and is readily soluble in aqueous environments, making it biologically accessible. This guide will explore the mechanisms by which cells harness the energy stored within this compound.

Maltose Metabolism: From Disaccharide to Cellular Fuel

The utilization of maltose for cellular energy production involves two primary stages: the hydrolysis of maltose into glucose and the subsequent metabolism of glucose through glycolysis, the citric acid cycle, and oxidative phosphorylation.

Hydrolysis of Maltose

The initial and rate-limiting step in maltose metabolism is its hydrolysis into two molecules of D-glucose. This reaction is catalyzed by the enzyme maltase (α-glucosidase).[3]

Reaction: Maltose + H₂O --(Maltase)--> 2 Glucose

The location of maltase activity varies among different organisms. In humans and other vertebrates, maltase is predominantly found as a brush border enzyme in the small intestine, where it digests dietary maltose.[4] In contrast, some microorganisms, like yeast, transport maltose into the cell and then hydrolyze it intracellularly.[5][6]

Cellular Uptake of Maltose and its Hydrolytic Products

The transport of maltose or its glucose constituents across the cell membrane is a critical step for its metabolism. The mechanisms of transport are diverse and depend on the cell type.

  • Extracellular Hydrolysis and Glucose Transport: In mammalian intestinal cells, maltose is hydrolyzed extracellularly, and the resulting glucose molecules are transported into the cells via glucose transporters (e.g., SGLT1 and GLUTs).[4]

  • Direct Maltose Transport: In organisms like Saccharomyces cerevisiae (yeast), maltose is actively transported into the cell via a proton symport mechanism, which requires ATP to maintain the proton gradient.[5][6] In bacteria such as Escherichia coli, an ATP-binding cassette (ABC) transporter system is responsible for maltose uptake.[7]

The choice of transport mechanism has implications for the net energy yield from maltose metabolism. Active transport of maltose consumes ATP, which slightly reduces the overall energy gain compared to the direct uptake of glucose.[6] For instance, in S. cerevisiae, the proton symport for maltose uptake results in a net cost of one ATP molecule per maltose molecule transported.[5][8]

Energetics of Maltose Metabolism

The complete oxidation of one molecule of glucose yields a significant amount of ATP. Since maltose is composed of two glucose units, its complete oxidation is expected to produce approximately double the amount of ATP.

The theoretical maximum ATP yield from one molecule of glucose is often cited as 30-32 ATP molecules in eukaryotes.[9] Therefore, the complete aerobic respiration of one molecule of maltose can be estimated to yield between 60 and 64 molecules of ATP .[9]

However, the net ATP yield can be influenced by factors such as the energy expenditure for transport. In yeast, where maltose transport requires ATP, the biomass yield on maltose has been observed to be 25% lower than on glucose in anaerobic conditions, reflecting the energetic cost of uptake.[6]

Quantitative Data on Maltose Metabolism

The efficiency of maltose metabolism is determined by the kinetic properties of the enzymes and transporters involved. The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing insights into the affinity of the enzyme or transporter for its substrate.

Enzyme/Transporter Organism/Tissue Substrate Km Vmax Reference
MaltaseRat Small IntestineMaltose4.26 ± 0.25 mM0.72 ± 0.07 µmol/(min·cm)[10]
Glucosidase IIRat LiverMaltose (high-affinity site)0.43 mM691 mU/mg[11]
Glucosidase IIRat LiverMaltose (low-affinity site)57.7 mM2888 mU/mg[11]
Maltose TransporterAlicyclobacillus acidocaldariusMaltose1 µM1.25 nmol/min/mg of protein[12]
Sucrase-Isomaltase (wild-type)COS-1 cells (expressing human SI)MaltoseLower affinity than mutants~100% relative Vmax[13]
Maltase-GlucoamylaseRabbit Small IntestineMaltose-High activity (best substrate)[14]

Regulation of Maltose Metabolism and Signaling Pathways

The metabolism of maltose is tightly regulated to integrate with the overall metabolic state of the cell. In many organisms, the presence of glucose, a preferred and more readily metabolized sugar, represses the expression of genes required for maltose transport and metabolism.[15][16]

In Saccharomyces cerevisiae, glucose signaling pathways play a pivotal role in regulating maltose utilization. Two main pathways are involved in the glucose-induced inactivation of maltose permease:

  • Rgt2/Snf3 Pathway: These glucose sensors at the plasma membrane detect extracellular glucose levels and initiate a signaling cascade that leads to the degradation of the maltose transporter.[17][18]

  • Hexokinase 2 (Hxk2) Dependent Pathway: Intracellular glucose phosphorylation by Hxk2 also generates a signal for the repression of maltose metabolism genes.[19][20]

These pathways ensure that the cell prioritizes the use of glucose when it is available, a phenomenon known as catabolite repression.

Below are diagrams illustrating the key metabolic and signaling pathways involved in maltose utilization.

Maltose_Metabolism_Workflow cluster_membrane Cell Membrane cluster_cytosol Cytosol Maltose This compound Maltase_ext Maltase (e.g., intestinal brush border) Maltose->Maltase_ext Maltose_Transporter Maltose Transporter (e.g., Yeast, E. coli) Maltose->Maltose_Transporter Extracellular Extracellular Space Intracellular Intracellular Space Glucose_Transporter Glucose Transporter (e.g., GLUTs, SGLT1) Maltase_ext->Glucose_Transporter 2 Glucose Maltose_int Intracellular Maltose Maltose_Transporter->Maltose_int Glucose Glucose Glucose_Transporter->Glucose Maltase_int Intracellular Maltase (e.g., Yeast) Maltose_int->Maltase_int Maltase_int->Glucose 2 Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP ATP Glycolysis->ATP Mitochondrion Mitochondrion Pyruvate->Mitochondrion Citric Acid Cycle & Oxidative Phosphorylation Mitochondrion->ATP

Caption: General workflow of maltose metabolism.

Yeast_Glucose_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rgt2_Snf3 Rgt2/Snf3 (Glucose Sensors) Mal_Permease Maltose Permease Rgt2_Snf3->Mal_Permease Inactivation Hxk2 Hexokinase 2 G6P Glucose-6-Phosphate Hxk2->G6P Glucose_int Intracellular Glucose Glucose_int->Hxk2 Snf1 Snf1 Kinase G6P->Snf1 Inhibition MAL_Genes MAL Gene Expression Snf1->MAL_Genes Activation MAL_Genes->Mal_Permease Synthesis Ext_Glucose Extracellular Glucose Ext_Glucose->Rgt2_Snf3 Ext_Glucose->Glucose_int Transport

Caption: Glucose signaling in yeast regulating maltose metabolism.

Experimental Protocols

Colorimetric Assay for Maltase Activity

This protocol is adapted from methods that measure the glucose produced from maltose hydrolysis.[21][22][23][24]

Principle: Maltase hydrolyzes maltose into glucose. The produced glucose is then quantified using a colorimetric glucose oxidase assay.

Materials:

  • Cell or tissue homogenate

  • 50 mM Potassium Phosphate (B84403) Buffer, pH 6.0

  • 300 mM Maltose Solution

  • Tris-Glucose Oxidase (TGO) reagent or a commercial glucose assay kit

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare a homogenate of the cells or tissue in cold phosphate buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the enzyme.

  • Reaction Setup:

    • In a microcentrifuge tube, add 500 µL of 300 mM Maltose Solution (substrate).

    • Add 400 µL of 50 mM Potassium Phosphate Buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Enzyme Reaction:

    • Add 100 µL of the enzyme-containing supernatant to the substrate mixture.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).

  • Glucose Detection:

    • Centrifuge the reaction tubes to pellet any precipitate.

    • Use a portion of the supernatant to determine the glucose concentration using a glucose oxidase-based colorimetric assay kit according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

  • Calculation: Determine the amount of glucose produced by comparing the absorbance to a standard curve of known glucose concentrations. Maltase activity is typically expressed as µmoles of glucose produced per minute per mg of protein.

Bioluminescent Assay for Intracellular ATP Levels

This protocol is based on the luciferase-luciferin reaction, where light emission is proportional to the ATP concentration.[25][26][27]

Principle: Cellular ATP is released by cell lysis and serves as a substrate for luciferase, which catalyzes the production of light.

Materials:

  • Cultured cells

  • Commercial bioluminescent ATP assay kit (containing cell lysis reagent, luciferase, and luciferin (B1168401) substrate)

  • Luminometer or microplate reader with luminescence detection capabilities

Procedure:

  • Cell Culture: Seed cells in a 96-well plate at a desired density and culture under experimental conditions (e.g., with maltose as the primary carbon source).

  • Cell Lysis:

    • Remove the culture medium.

    • Add the cell lysis reagent provided in the kit to each well.

    • Incubate at room temperature for the time specified by the manufacturer (typically 5-10 minutes) to ensure complete cell lysis and ATP release.

  • Luminescence Reaction:

    • Add the luciferase/luciferin reagent to each well.

    • Incubate for the recommended time (often 2-10 minutes) to allow the enzymatic reaction to stabilize.

  • Detection:

    • Measure the luminescence signal using a luminometer.

  • Quantification: Create a standard curve using known concentrations of ATP to quantify the amount of ATP in the samples. Normalize the results to the number of cells or total protein concentration.

Fluorescent Assay for Glucose Uptake

This protocol uses a fluorescently labeled glucose analog (e.g., 2-NBDG) to measure glucose transport into cells.[28][29][30][31][32] This is relevant for studying the uptake of glucose derived from extracellular maltose hydrolysis.

Principle: A fluorescent glucose analog is taken up by cells via glucose transporters and accumulates intracellularly, allowing for quantification by fluorescence detection.

Materials:

  • Cultured cells

  • Glucose-free culture medium

  • Fluorescent glucose analog (e.g., 2-NBDG)

  • Fluorescence microscope, flow cytometer, or microplate reader

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • Wash the cells with glucose-free medium to remove any residual glucose.

    • Incubate the cells in glucose-free medium for a short period (e.g., 15-30 minutes) to induce a state of glucose starvation.

  • Uptake Assay:

    • Add the fluorescent glucose analog to the cells at a final concentration recommended by the supplier (e.g., 100 µM 2-NBDG).

    • Incubate for a defined time (e.g., 15-30 minutes) at 37°C.

  • Signal Detection:

    • Remove the probe-containing medium and wash the cells with ice-cold PBS to stop the uptake.

    • Measure the intracellular fluorescence using a fluorescence microscope for imaging, a flow cytometer for single-cell analysis, or a microplate reader for a population-level measurement.

  • Data Analysis: Quantify the mean fluorescence intensity and compare between different experimental conditions. As a negative control, glucose uptake can be inhibited using a glucose transporter inhibitor like phloretin.

Conclusion

This compound represents a vital energy source that is efficiently converted into cellular energy through a series of well-regulated metabolic processes. The hydrolysis of maltose to glucose, followed by its transport and entry into glycolysis, underscores a fundamental pathway in cellular bioenergetics. The efficiency of this process, while comparable to direct glucose utilization, is nuanced by the energetic costs of transport in certain organisms. The intricate signaling networks that govern maltose metabolism in response to the availability of other sugars highlight the sophisticated regulatory mechanisms that cells employ to optimize energy production. The experimental protocols provided in this guide offer robust methods for researchers to further investigate the role of maltose in cellular energy metabolism, which may lead to new insights in metabolic research and the development of novel therapeutic strategies.

References

A Technical Guide to Maltose Monohydrate: From Discovery to Modern Understanding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltose (B56501), a disaccharide composed of two α-D-glucose units, has been a subject of scientific inquiry for over a century and a half. Its discovery and subsequent characterization have been pivotal in the fields of biochemistry, food science, and pharmaceutical development. This technical guide provides an in-depth exploration of the history, discovery, and scientific investigation of maltose, with a specific focus on its common crystalline form, maltose monohydrate. We will delve into the key experiments that defined our understanding of this sugar, present its physicochemical properties in a clear, comparative format, and visualize the core biochemical pathways and historical milestones.

The Discovery and Confirmation of Maltose: A Historical Perspective

The journey to understanding maltose began in the mid-19th century, a period of significant advancement in organic chemistry. French chemist Augustin-Pierre Dubrunfaut is credited with the initial discovery of maltose in 1847.[1] However, his findings were not widely accepted by the scientific community at the time.

It was not until 1872 that Irish chemist and brewer Cornelius O'Sullivan provided the definitive confirmation of maltose's existence as a distinct sugar.[1] Working in the brewing industry, O'Sullivan's research was driven by the need to understand the chemical transformations occurring during the malting and mashing processes.[2] His meticulous experiments, published in the Journal of the Chemical Society, solidified the understanding of maltose as a product of starch hydrolysis by the enzyme diastase.[3][4] The name "maltose" itself is derived from "malt," the germinated cereal grains used in brewing, with the suffix "-ose" denoting it as a sugar.[5]

While the initial discovery and confirmation focused on the chemical identity of maltose, the characterization of its common crystalline form, This compound , evolved with advancements in analytical techniques. Though a specific "discoverer" of the monohydrate form is not prominently documented, its identification is a result of the collective progress in crystallization and elemental analysis methods throughout the late 19th and early 20th centuries.

Key Milestones in the History of Maltose Research

Maltose_Discovery_Timeline cluster_19th_century 19th Century cluster_20th_century 20th Century 1833 Payen and Persoz discover diastase, the enzyme complex that breaks down starch. 1847 Augustin-Pierre Dubrunfaut first discovers maltose. 1833->1847 1872 Cornelius O'Sullivan confirms the existence of maltose. 1847->1872 1891 Emil Fischer determines the stereochemistry of glucose, a building block of maltose. 1872->1891 Early 1900s Advancements in crystallography lead to the structural elucidation of sugars, including this compound. Mid 1900s Detailed understanding of the enzymatic pathways of starch degradation and maltose metabolism emerges. Early 1900s->Mid 1900s

A timeline of key discoveries in maltose research.

Physicochemical Properties of this compound

This compound is a white, crystalline powder with a mildly sweet taste.[6] Its physical and chemical properties are critical for its applications in various industries. The following table summarizes key quantitative data for this compound.

PropertyValueReferences
Molecular Formula C₁₂H₂₂O₁₁·H₂O[6]
Molecular Weight 360.31 g/mol [6]
Melting Point 102-103 °C[6]
Solubility in Water Highly soluble[6]
Appearance White crystalline powder[6]
Sweetness Less sweet than sucrose[6]
Hygroscopic Nature Tends to absorb moisture from the air[6]

Core Experimental Protocols in the History of Maltose Research

The establishment of maltose as a distinct chemical entity and the determination of its structure were the results of rigorous experimental work. While the full, detailed protocols of these historical experiments are extensive, this section outlines the conceptual frameworks and key methodologies employed by the pioneering scientists.

O'Sullivan's Confirmation of Maltose (c. 1872-1876)

Cornelius O'Sullivan's work was instrumental in solidifying the scientific understanding of maltose. His experiments typically involved the following conceptual steps:

OSullivan_Experiment Starch_Source Starch Source (e.g., from barley) Enzymatic_Hydrolysis Controlled Enzymatic Hydrolysis of Starch Starch_Source->Enzymatic_Hydrolysis Malt_Extraction Preparation of Malt Extract (containing diastase) Malt_Extraction->Enzymatic_Hydrolysis Termination Termination of Enzymatic Reaction (e.g., by boiling) Enzymatic_Hydrolysis->Termination Purification Purification of the Resulting Sugar Solution (e.g., filtration, alcohol precipitation) Termination->Purification Crystallization Crystallization of the Sugar Purification->Crystallization Analysis Analysis of Crystals (e.g., optical rotation, reducing power, elemental analysis) Crystallization->Analysis Water_of_Hydration_Experiment Weigh_Hydrate Accurately weigh a sample of the hydrated maltose. Heat_Sample Heat the sample gently in a crucible to drive off the water. Weigh_Hydrate->Heat_Sample Cool_and_Weigh Cool the crucible in a desiccator and reweigh. Heat_Sample->Cool_and_Weigh Repeat_Heating Repeat the heating and cooling process until a constant mass is achieved. Cool_and_Weigh->Repeat_Heating Calculate_Water_Loss Calculate the mass of water lost. Repeat_Heating->Calculate_Water_Loss Determine_Formula Determine the mole ratio of water to anhydrous maltose to establish the formula. Calculate_Water_Loss->Determine_Formula Starch_to_Maltose Starch Starch (Amylose/Amylopectin) Maltose Maltose Starch->Maltose Enzymatic Hydrolysis Amylase β-Amylase Amylase->Maltose Maltose_to_Glucose Maltose Maltose Glucose 2 x Glucose Maltose->Glucose Enzymatic Hydrolysis Maltase Maltase Maltase->Glucose Water H₂O

References

The Researcher's Guide to Maltose Monohydrate: From Natural Sources to Laboratory-Grade Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural origins of maltose (B56501) monohydrate and the scientific principles and methodologies behind its extraction and purification for laboratory applications. Maltose, a disaccharide composed of two α-glucose units, is a critical component in various biochemical assays, cell culture media, and pharmaceutical formulations. Understanding its sourcing and preparation is paramount for ensuring the quality, consistency, and reliability of experimental outcomes. This document details the enzymatic hydrolysis of starch, the primary method for producing high-purity maltose, and outlines comprehensive protocols for its extraction and crystallization into the stable monohydrate form.

Natural Sources of Maltose

Maltose, or malt (B15192052) sugar, is found in a variety of natural sources, primarily in germinating seeds where it is produced from the breakdown of stored starch to provide energy for the growing plant.[1] While present in several foods, its concentration in raw materials is generally low, making direct extraction for high-purity applications impractical. The most significant natural sources include:

  • Germinated Grains: The process of malting, which involves soaking grains in water to allow germination followed by drying, activates enzymes that convert starches into sugars, predominantly maltose.[1][2]

    • Barley: This is the most common source for malt production, especially in the brewing industry. The malting process is well-established to maximize the enzymatic conversion of starch to maltose.[3]

    • Wheat: Germinated wheat is another significant source of maltose. The germination process leads to an increase in simple sugars like maltose.[4]

    • Corn: Maltose appears in corn after approximately 48 hours of germination and its concentration increases with time.[5]

  • Fruits and Vegetables: Some fruits and sweet potatoes contain naturally occurring maltose, contributing to their sweet flavor.[1]

Due to the relatively low concentrations and the presence of complex mixtures of other sugars and biomolecules, direct extraction from these sources for laboratory-grade maltose is not efficient. Instead, these sources, particularly the starch-rich grains, serve as the raw material for enzymatic production.

Extraction and Purification: Enzymatic Hydrolysis of Starch

The industrial and laboratory-scale production of high-purity maltose monohydrate relies almost exclusively on the enzymatic hydrolysis of starch. This process offers high specificity and yield, allowing for precise control over the final product. The general workflow involves gelatinization, liquefaction, and saccharification, followed by purification and crystallization.

Principle of Enzymatic Hydrolysis

The conversion of starch, a polysaccharide of glucose, into maltose is a two-step enzymatic process:

  • Liquefaction: Starch slurry is heated to gelatinize the starch granules, making them accessible to enzymes. A thermostable α-amylase is introduced to randomly cleave the α-1,4 glycosidic bonds within the starch chains, breaking them down into shorter dextrins. This step rapidly reduces the viscosity of the slurry.

  • Saccharification: The dextrin (B1630399) solution is then treated with β-amylase, which hydrolyzes the α-1,4 glycosidic bonds from the non-reducing ends of the dextrin chains, producing maltose units. To achieve a higher maltose yield, a debranching enzyme, such as pullulanase or isoamylase, is often used concurrently to cleave the α-1,6 glycosidic bonds that form the branch points in amylopectin, a component of starch.

The following diagram illustrates the enzymatic conversion of starch to maltose:

Enzymatic_Hydrolysis_of_Starch Enzymatic Conversion of Starch to Maltose Starch Starch (Amylose and Amylopectin) Dextrins Dextrins Starch->Dextrins α-Amylase (Liquefaction) Maltose Maltose Dextrins->Maltose β-Amylase (Saccharification) Dextrins->Maltose Pullulanase (Debranching)

Caption: Enzymatic pathway for the conversion of starch to maltose.

Quantitative Overview of Maltose Production

The efficiency of maltose production is influenced by several factors, including the starch source, enzyme selection, and reaction conditions. The following table summarizes typical parameters and outcomes of the enzymatic hydrolysis process.

ParameterLiquefactionSaccharificationPurification & Crystallization
Enzyme(s) α-Amylaseβ-Amylase, Pullulanase-
Temperature 90-110 °C50-60 °CCooling from 25-80 °C to 2-25 °C
pH 5.7-6.04.5-5.5-
Duration 10 min - 2.5 hours24-72 hours48-96 hours (settling)
Maltose Yield -Up to 85% (in syrup)85-95% (crystal recovery)
Final Purity --98.0-99.5%

Experimental Protocols

The following protocols provide detailed methodologies for the laboratory-scale production of this compound from a starch source.

Protocol 1: Enzymatic Production of Maltose Syrup

This protocol details the conversion of starch into a high-maltose syrup.

Materials:

  • Soluble starch

  • Thermostable α-amylase

  • β-amylase

  • Pullulanase

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (B78521) (NaOH), 1M

  • pH meter

  • Heating mantle with magnetic stirrer

  • Water bath

Methodology:

  • Gelatinization and Liquefaction:

    • Prepare a 20-35% (w/v) starch slurry in deionized water.

    • Adjust the pH of the slurry to 5.7-6.0 using 1M HCl or 1M NaOH.

    • Heat the slurry to 90-110°C with constant stirring to gelatinize the starch.

    • Add α-amylase (e.g., 0.40 kg/T of starch) to the gelatinized starch solution.

    • Maintain the temperature and stirring for 10 minutes to 2.5 hours. The viscosity of the solution will decrease significantly.

  • Saccharification:

    • Cool the dextrin solution to 50-60°C.

    • Adjust the pH to 4.5-5.5.

    • Add β-amylase and pullulanase to the solution. The enzyme concentration will depend on the specific activity of the enzymes used.

    • Incubate the mixture in a water bath at the optimal temperature for 24-72 hours with occasional stirring.

  • Enzyme Deactivation and Clarification:

    • Heat the resulting maltose syrup to boiling for 5-10 minutes to deactivate the enzymes.

    • Cool the syrup and centrifuge to remove any precipitated proteins or insoluble materials.

    • The supernatant is the high-maltose syrup.

Protocol 2: Crystallization of this compound

This protocol describes two methods for crystallizing this compound from a concentrated maltose syrup.

Method A: Isopropanol (B130326) Crystallization

This method utilizes isopropanol as an anti-solvent to induce crystallization.[6]

Materials:

  • Concentrated maltose syrup (30-80% solids)

  • Isopropanol

  • Beaker with magnetic stirrer

  • Cooling bath or refrigerator

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Methodology:

  • Precipitation:

    • Place the concentrated maltose syrup in a beaker and heat to 25-80°C with stirring.

    • Slowly add isopropanol in an amount of 50-500% of the weight of the syrup solution while maintaining the temperature and stirring. Maltose crystals will begin to precipitate.

  • Crystal Growth and Maturation:

    • Cool the crystalline mixture to 2-25°C and allow it to settle for 48-96 hours to promote crystal growth.[6]

  • Separation and Drying:

    • Separate the this compound crystals from the liquid fraction by filtration.

    • Wash the crystals with a small amount of cold isopropanol.

    • Dry the crystals in an oven at 75-85°C to a final moisture content of 5-6%.[6] The expected purity of the final product is between 98.0-99.5%.[6]

Method B: Aqueous Crystallization

This method relies on the principle of supersaturation and controlled cooling of an aqueous maltose solution.

Materials:

  • High-maltose syrup

  • Seed crystals of this compound (optional but recommended)

  • Crystallization vessel with controlled cooling and stirring

  • Filtration apparatus

  • Drying oven

Methodology:

  • Concentration and Supersaturation:

    • Concentrate the high-maltose syrup under vacuum to a solids content of 65-85%.

    • Cool the concentrated syrup to a temperature where it becomes supersaturated (e.g., 60-80°C).

  • Seeding and Controlled Cooling:

    • If available, add a small amount of this compound seed crystals to the supersaturated solution to induce crystallization.

    • Cool the solution slowly and under controlled stirring. A typical cooling rate is 1°C per hour.

  • Crystal Harvesting and Drying:

    • Once crystallization is complete and the temperature has reached a lower set point (e.g., <20°C), separate the crystals by filtration or centrifugation.

    • Wash the crystals with a minimal amount of cold water or a saturated maltose solution.

    • Dry the crystals at a moderate temperature (e.g., 50-80°C) to obtain this compound.

Experimental Workflow and Signaling Pathways

The following diagram provides a comprehensive workflow for the production of this compound from starch.

Caption: Step-by-step workflow for this compound production.

Conclusion

The production of laboratory-grade this compound is a well-defined process rooted in the enzymatic hydrolysis of starch. By carefully controlling parameters such as temperature, pH, and enzyme concentrations, researchers can consistently produce high-purity maltose suitable for a wide range of scientific applications. The protocols and data presented in this guide offer a comprehensive resource for understanding and implementing these methods in a laboratory setting. The choice of crystallization method will depend on the available equipment and desired final product specifications. This guide serves as a foundational document for researchers and professionals in drug development and life sciences who require a thorough understanding of the sourcing and preparation of this essential biochemical.

References

Methodological & Application

Application Notes and Protocols for Maltose Monohydrate in Mammalian Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maltose (B56501), a disaccharide composed of two α-D-glucose units, serves as a beneficial alternative or supplemental carbohydrate source in mammalian cell culture media. Traditionally, glucose is the primary energy source for cultured cells; however, high glucose concentrations can lead to increased lactate (B86563) production, which can be detrimental to cell growth and productivity.[1][2] The utilization of maltose can mitigate lactate accumulation, extend cell viability, and enhance the production of recombinant proteins, such as monoclonal antibodies.[3][4] These application notes provide a comprehensive overview and detailed protocols for the effective use of maltose monohydrate in mammalian cell culture, with a focus on Chinese Hamster Ovary (CHO) cells.

Principle

Mammalian cells, including CHO and HEK293 cells, have demonstrated the ability to metabolize maltose, even in serum-free media.[3][5] The uptake and metabolism of maltose involve the enzyme lysosomal acid α-glucosidase (GAA), which hydrolyzes the α(1→4)-glycosidic bond in maltose to release two glucose molecules for cellular energy metabolism.[6][7] This intracellular breakdown of maltose allows for a more controlled release of glucose, potentially leading to a reduction in the "Warburg effect," where cells exhibit high rates of glycolysis followed by lactic acid fermentation.[8] Consequently, using maltose can lead to a more efficient cellular metabolism, supporting prolonged cell growth and increased protein yields.[4][9]

Quantitative Data Summary

The following tables summarize the quantitative data from studies evaluating the effect of this compound on CHO cell culture performance.

Table 1: Effect of Maltose Supplementation on CHO-K1 Cell Growth and IgG Production [9]

Culture ConditionMaximum Viable Cell Density (VCD) (x 10⁶ cells/mL)Maximum IgG Titer (mg/L)
2 g/L Glucose8.9340
2 g/L Glucose + 10 g/L Maltose PH10.2600

Table 2: Improvement in Recombinant Monoclonal Antibody Titer with Maltose Supplementation [3]

Culture MethodTiter Improvement (%)
Batch Culture15
Fed-batch Culture23

Table 3: Specific Consumption Rates of Different Carbohydrates in CHO Cells [3][10]

CarbohydrateSpecific Consumption Rate (ng/cell/day)
Maltose0.257
Galactose0.21 - 0.257
Fructose0.21 - 0.257
Glucose0.76
Mannose0.88

Experimental Protocols

Protocol 1: Batch Culture Supplementation with Maltose

This protocol outlines the procedure for evaluating the effect of maltose supplementation in a batch culture system.

Materials:

  • CHO cell line (e.g., CHO-K1) producing a recombinant protein.

  • Protein-free, chemically defined medium (PFCDM), such as a DMEM/F12-based medium.[9]

  • D-(+)-Glucose solution (sterile, cell culture grade).

  • D-(+)-Maltose monohydrate (sterile, cell culture grade).[11]

  • Shake flasks or spinner flasks.

  • Humidified incubator with CO₂ control.

  • Cell counting instrument (e.g., Vi-CELL XR Cell Viability Analyzer).[7][9]

  • Analyzers for glucose, lactate, and antibody titer.

Procedure:

  • Cell Inoculation: Inoculate CHO cells at a density of 0.3 x 10⁶ cells/mL into shake flasks containing PFCDM.[9]

  • Culture Conditions:

    • Prepare a control group with a basal level of glucose (e.g., 2 g/L).[9]

    • Prepare an experimental group with the same basal glucose concentration supplemented with this compound (e.g., 10 g/L).[9]

  • Incubation: Incubate the flasks in a humidified incubator at 37°C with 8% CO₂ on a shaker platform at 110 rpm.[9]

  • Sampling and Analysis:

    • Collect samples daily or at regular intervals.

    • Determine viable cell density (VCD) and viability.[9]

    • Measure the concentrations of glucose, lactate, and the recombinant protein (e.g., IgG) in the culture supernatant.[9]

  • Data Analysis: Plot VCD, viability, metabolite concentrations, and protein titer over time to compare the performance of the control and maltose-supplemented cultures.

Protocol 2: Fed-Batch Culture with Maltose Feeding

This protocol describes the use of maltose in a fed-batch culture strategy to improve protein production.

Materials:

  • CHO cell line producing a recombinant protein.

  • Basal protein-free, chemically defined medium (PFCDM).

  • Concentrated feed medium containing maltose.

  • Bioreactor system with controls for pH, temperature, and dissolved oxygen.

  • Cell counting instrument.

  • Analyzers for metabolites and antibody titer.

Procedure:

  • Bioreactor Setup: Inoculate the bioreactor with CHO cells in the basal medium.

  • Initial Batch Phase: Culture the cells in batch mode until a specific cell density is reached or a key nutrient, like glucose, is depleted.

  • Fed-Batch Strategy:

    • Initiate the fed-batch process by adding the concentrated feed medium containing maltose.[4] The feeding strategy can be a bolus addition or a continuous feed.

    • The timing and amount of maltose addition should be optimized based on the cell line and process.[4]

  • Process Monitoring:

    • Continuously monitor and control pH, temperature, and dissolved oxygen.

    • Regularly sample the culture to measure VCD, viability, glucose, lactate, and product titer.

  • Harvest: Continue the culture for the desired duration (e.g., 14 days) and harvest the supernatant for protein purification.[4]

Visualizations

Signaling Pathways and Workflows

Maltose_Metabolism_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Maltose_ext Maltose Maltose_int Maltose Maltose_ext->Maltose_int Uptake Lysosome Lysosome Maltose_int->Lysosome GAA Acid α-glucosidase (GAA) Lysosome->GAA Glucose Glucose (x2) GAA->Glucose Hydrolysis Metabolism Glycolysis & TCA Cycle Glucose->Metabolism Energy ATP (Energy) Metabolism->Energy Biomass Biomass (Cell Growth) Metabolism->Biomass Protein Recombinant Protein Metabolism->Protein Experimental_Workflow_Batch_Culture A 1. Cell Inoculation (CHO Cells in PFCDM) B 2. Culture Setup A->B C Control: Basal Glucose B->C D Experimental: Basal Glucose + Maltose B->D E 3. Incubation (37°C, 8% CO2, 110 rpm) C->E D->E F 4. Daily Sampling & Analysis E->F G VCD & Viability F->G H Metabolites (Glucose, Lactate) F->H I Product Titer F->I J 5. Data Comparison & Analysis G->J H->J I->J

References

Application Notes and Protocols for Protein Stabilization Using Maltose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of therapeutic proteins is a critical factor in the development of biopharmaceuticals. Proteins are susceptible to various degradation pathways, including aggregation, denaturation, and chemical modification, which can compromise their safety and efficacy. Excipients are therefore essential components of protein formulations, added to protect the protein during manufacturing, storage, and administration. Maltose (B56501) monohydrate, a disaccharide composed of two glucose units, is a widely used excipient for stabilizing proteins in both liquid and lyophilized formulations.[1][2] Its ability to protect proteins stems from several mechanisms, including preferential exclusion, water replacement, and vitrification. This document provides detailed application notes and protocols for utilizing maltose monohydrate to achieve optimal protein stabilization.

Mechanisms of Protein Stabilization by Maltose

This compound contributes to protein stability through a combination of mechanisms:

  • Preferential Exclusion (in aqueous solutions): In a solution, maltose molecules are preferentially excluded from the surface of the protein. This leads to an increase in the surface tension of the water and thermodynamically favors the compact, native state of the protein, as this conformation minimizes the surface area exposed to the solvent.

  • Water Replacement (in dried states): During drying processes such as lyophilization, water molecules are removed from the protein's hydration shell. Maltose can form hydrogen bonds with the protein, effectively replacing the water molecules and helping to maintain the protein's native conformation in the solid state.[3]

  • Vitrification: In the solid state, maltose can form a glassy, amorphous matrix that entraps the protein molecules.[3] This glassy matrix severely restricts molecular mobility, thereby preventing unfolding and aggregation.[4]

Quantitative Data on this compound Concentration for Protein Stabilization

The optimal concentration of this compound for protein stabilization is dependent on the specific protein, the formulation composition, and the stresses the formulation will encounter (e.g., freeze-thawing, long-term storage). The following table summarizes data from various studies, providing a starting point for formulation development.

Protein TypeThis compound ConcentrationOther ConditionsObserved EffectReference
Hemoglobin (Bovine and Porcine)30% (w/v)Lyophilized and spray-dried powdersEnhanced long-term stability[5]
Generic Protein (GB1)20 g/LFreeze-driedIncreased protection against degradation[6]
Lactate Dehydrogenase (LDH)Concentration dependentLyophilizedLyoprotection comparable or better than sucrose[7]
Intravenous Immunoglobulin (IVIG)Not specifiedLiquid formulationPrevention of protein aggregation[1]

Experimental Protocols for Determining Optimal Maltose Concentration

A systematic approach is required to determine the optimal concentration of this compound for a specific protein. This typically involves subjecting various formulations to stress conditions and analyzing the protein's physical and chemical stability.

Workflow for Determining Optimal Maltose Concentration

G cluster_0 Phase 1: Formulation Screening cluster_1 Phase 2: In-depth Characterization cluster_2 Phase 3: Long-Term Stability A Prepare Protein Formulations (Varying Maltose Concentrations) B Subject to Stress Conditions (e.g., Thermal, Mechanical, Freeze-Thaw) A->B C Initial Stability Assessment (e.g., Visual Inspection, Turbidity) B->C D Differential Scanning Calorimetry (DSC) (Determine Tm) C->D E Dynamic Light Scattering (DLS) (Assess Aggregation) C->E F Size Exclusion Chromatography (SEC-HPLC) (Quantify Aggregates) C->F G Spectroscopy (CD, Fluorescence) (Analyze Secondary/Tertiary Structure) C->G H Real-time and Accelerated Stability Studies D->H E->H F->H G->H I Biological Activity Assay H->I J J I->J Optimal Maltose Concentration Determined G cluster_0 Stress Factors cluster_1 Protein States cluster_2 Stabilization by Maltose Stress Thermal, Mechanical, Freeze-Thaw, Storage Native Native Protein Stress->Native Unfolded Unfolded/Misfolded Protein Native->Unfolded Unfolding Unfolded->Native Refolding Aggregated Aggregated Protein Unfolded->Aggregated Aggregation Maltose This compound Maltose->Native Stabilizes Maltose->Unfolded Inhibits Aggregation

References

How to prepare maltose monohydrate solutions for cryopreservation.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Maltose (B56501) Monohydrate in Cryopreservation

Introduction

Cryopreservation is a critical process for the long-term storage of cells, tissues, and other biological materials, enabling advancements in biomedical research, clinical medicine, and biotechnology. The primary challenge in cryopreservation is mitigating cellular damage caused by ice crystal formation and osmotic stress during the freezing and thawing processes. Cryoprotective agents (CPAs) are essential for minimizing this damage. While dimethyl sulfoxide (B87167) (DMSO) and glycerol (B35011) are common permeating CPAs, non-permeating CPAs like disaccharides play a crucial role in protecting the external cell membrane and stabilizing proteins. Maltose monohydrate, a disaccharide composed of two α-glucose units, has demonstrated significant cryoprotective effects, making it a valuable component in cryopreservation media.

Mechanism of Action

This compound is a non-permeating cryoprotectant that primarily offers protection extracellularly. Its protective mechanisms include:

  • Vitrification: At high concentrations, sugars like maltose can form a glassy, amorphous state (vitrification) upon cooling. This process avoids the formation of damaging crystalline ice, thus preserving the structural integrity of cells and their components.

  • Water Replacement Hypothesis: During dehydration that accompanies freezing, maltose molecules can replace water molecules that hydrate (B1144303) proteins and lipid membranes. This interaction helps to maintain the native conformation of proteins and the structure of the cell membrane.[1]

  • Membrane and Protein Stabilization: Maltose has been shown to stabilize proteins, membranes, and the photosynthetic electron transport chain.[2][3] By interacting with the polar head groups of phospholipids (B1166683) in the cell membrane, it helps prevent fusion and phase transitions at low temperatures. This stabilization is crucial for preventing protein aggregation and denaturation.[3][4][5]

Applications

This compound is utilized as a cryoprotectant for a variety of biological materials, including:

  • Mammalian cells and cell lines

  • Proteins and enzymes[6][7]

  • Red blood cells and other blood components[3]

  • Probiotic bacteria[8]

  • Myofibrillar proteins in meat products[4][5]

It is often used in combination with other CPAs, such as DMSO, to provide comprehensive intra- and extracellular protection.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the use of maltose as a cryoprotectant.

Table 1: Maltose Concentration and Effects on Myofibrillar Proteins

Biological MaterialMaltose Concentration (% w/w or w/v)Key FindingsReference
Washed Chicken Meat2%, 4%, 6%, 8%, 10%Smaller decrease in protein solubility during frozen storage compared to control. Higher denaturation enthalpies, indicating greater cryoprotective effect with increasing maltose concentration.[4]
Washed Beef Meat2%, 4%, 6%, 8%, 10%Smaller loss of protein solubility during frozen storage. Shift in peak thermal transition temperature of myosin and actin to higher temperatures.[5]
Bovine & Porcine Hemoglobin30% (w/v)Confirmed stabilizing effect and absence of significant hemoglobin denaturation after two-year storage in freeze-dried form.[7]
Protein GB120 g/LIncreased the average protein protection value by 30 ± 4% during drying.[1]

Table 2: Properties of this compound Solutions

PropertyValueConditionsReference
Solubility in Water100 mg/mLRequires ultrasonic and warming[9]
50 mg/mL-
pH5.0 - 7.0180 g/L solution at 25 °C[10]
Stock Solution Storage-20°C for 1 monthProtect from light[2]
-80°C for 6 monthsProtect from light[2]

Experimental Protocols

Protocol 1: Preparation of Sterile this compound Stock Solution (1 M)

This protocol describes the preparation of a 1 Molar (M) stock solution of this compound, which is equivalent to 360.31 g/L.

Materials:

  • D-(+)-Maltose Monohydrate (CAS: 6363-53-7), cell culture grade

  • Nuclease-free water or Water for Injection (WFI)

  • Sterile 0.22 µm syringe filter

  • Sterile flasks or bottles

  • Sterile graduated cylinders or volumetric flasks

  • Stir plate and magnetic stir bar

  • Analytical balance

Procedure:

  • Weighing: In a sterile biosafety cabinet, weigh out 36.03 g of D-(+)-Maltose Monohydrate powder for every 100 mL of final solution desired.

  • Dissolving: a. Add approximately 80% of the final volume of nuclease-free water to a sterile flask containing a magnetic stir bar. b. Place the flask on a stir plate and slowly add the weighed this compound powder while stirring. c. If needed, gently warm the solution (not exceeding 37-40°C) to aid dissolution.[9]

  • Volume Adjustment: Once the powder is completely dissolved, transfer the solution to a sterile graduated cylinder or volumetric flask and add nuclease-free water to reach the final desired volume (e.g., 100 mL).

  • Sterilization: a. Draw the maltose solution into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe. c. Filter the solution into a new, sterile container. This is a critical step as autoclaving sugar solutions can lead to caramelization and degradation.[2][11][12]

  • Storage: a. Aliquot the sterile stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[2] b. Label aliquots clearly with the name of the solution (1 M this compound), preparation date, and your initials. c. Store the aliquots at -20°C for up to one month or at -80°C for long-term storage up to six months.[2]

Protocol 2: Preparation of a Complete Cryopreservation Medium with Maltose

This protocol describes the formulation of a complete cryopreservation medium for mammalian cells, incorporating maltose as a cryoprotectant. A typical final concentration for maltose is between 0.1 M and 0.2 M.

Materials:

  • Sterile 1 M this compound stock solution (from Protocol 1)

  • Basal medium (e.g., DMEM, MEM) appropriate for the cell line

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile serological pipettes and conical tubes

Procedure:

This procedure yields 50 mL of cryopreservation medium with 10% DMSO, 20% FBS, and 0.1 M Maltose . Adjust volumes as needed for different formulations.

  • Preparation: Perform all steps in a sterile biosafety cabinet. Use cold reagents where appropriate, as cryopreservation media are typically prepared and used cold (2-8°C).[13][14]

  • Combine Components: In a sterile 50 mL conical tube, combine the following in order: a. 30 mL of the appropriate basal medium. b. 10 mL of heat-inactivated FBS. c. 5 mL of the sterile 1 M this compound stock solution.

  • Add DMSO: a. Slowly add 5 mL of DMSO to the mixture, drop by drop, while gently swirling the tube. Caution: DMSO can be toxic to cells at room temperature; work quickly and keep the medium cold.[15] b. Mix the final solution gently but thoroughly by inverting the tube several times. Avoid vigorous vortexing.

  • Final Use and Storage: a. The complete cryopreservation medium should be used immediately. b. If not for immediate use, it can be stored at 2-8°C for a short period (up to one week), but fresh preparation is highly recommended for optimal cell viability.

Protocol 3: General Cell Freezing Procedure Using Maltose-Containing Medium

Procedure:

  • Cell Preparation: Grow cells to a healthy, log-phase state with >90% viability.[13][16] For adherent cells, detach them gently using trypsin or another dissociation reagent.

  • Cell Pellet Collection: Centrifuge the cell suspension at 100-300 x g for 5 minutes to obtain a cell pellet.[13][14]

  • Resuspension: Carefully aspirate the supernatant and resuspend the cell pellet in the freshly prepared, cold (2-8°C) complete cryopreservation medium containing maltose. The typical cell density for freezing is 1-2 x 10^6 cells/mL.[14][15]

  • Aliquoting: Dispense 1 mL aliquots of the cell suspension into sterile, labeled cryogenic vials.

  • Controlled Cooling: a. Place the cryovials into a controlled-rate freezing container (e.g., Mr. Frosty). This ensures a slow cooling rate of approximately -1°C per minute.[15][17] b. Place the container in a -80°C freezer and leave it overnight.

  • Long-Term Storage: The next day, transfer the vials from the -80°C freezer to the vapor phase of a liquid nitrogen tank for long-term storage (below -135°C).[13][17]

Visualizations

G cluster_prep Protocol 1: Stock Solution Preparation weigh Weigh Maltose Monohydrate Powder dissolve Dissolve in 80% Final Volume of Nuclease-Free Water weigh->dissolve adjust Adjust to Final Volume dissolve->adjust filter Sterilize with 0.22 µm Filter adjust->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing sterile this compound stock solution.

G cluster_components CryoMedium Complete Cryopreservation Medium Basal Basal Medium (e.g., DMEM) Basal->CryoMedium FBS FBS FBS->CryoMedium Maltose Maltose Stock Solution Maltose->CryoMedium DMSO DMSO DMSO->CryoMedium

Caption: Composition of a complete cryopreservation medium with maltose.

References

Application Notes and Protocols for Maltose Monohydrate in Protein X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of maltose (B56501) monohydrate in protein X-ray crystallography, a critical technique in structural biology and drug discovery. The following sections detail its application as a cryoprotectant and in co-crystallization for studying protein-ligand interactions, complete with experimental protocols and data for practical implementation.

Maltose Monohydrate as a Cryoprotectant

Cryopreservation of protein crystals is essential for mitigating radiation damage during X-ray diffraction data collection, especially at high-intensity synchrotron sources. This compound, a disaccharide, can serve as an effective cryoprotectant by preventing the formation of crystalline ice, which can destroy the crystal lattice. Instead, it promotes the formation of a vitrified, glass-like state of the solvent, preserving the crystal's integrity and diffraction quality. Sugars like maltose are considered gentle cryoprotectants and are particularly useful when other common cryoprotectants like glycerol (B35011) or ethylene (B1197577) glycol cause crystal cracking or dissolution.[1][2] Notably, for some proteins like GAPDH, maltose has been observed to not bind to the protein during cryoprotection, which can be advantageous in preventing unwanted conformational changes.[3][4]

Quantitative Comparison of Common Cryoprotectants

While direct comparative studies detailing the diffraction quality metrics for this compound against other cryoprotectants are not extensively tabulated in the literature, the general effective concentrations for commonly used cryoprotectants are well-established. The optimal concentration for any cryoprotectant is crystal-dependent and must be determined empirically.

CryoprotectantTypical Concentration Range (% v/v or w/v)Key Characteristics
Glycerol10 - 35%Most widely used, highly soluble, generally gentle on crystals.[5][6]
Ethylene Glycol10 - 35%Lower viscosity than glycerol, can penetrate crystals faster.
MPD (2-Methyl-2,4-pentanediol)10 - 50%Can act as both a precipitant and a cryoprotectant.[6]
Sucrose20 - 40% (w/v)A gentle, non-penetrating cryoprotectant.
This compound 20 - 40% (w/v) Similar properties to sucrose, a good alternative when other sugars are not effective.
PEG 40015 - 40%Can be effective, especially when higher molecular weight PEGs are in the mother liquor.[5]
Experimental Protocol: Cryoprotection with this compound

This protocol outlines the steps for cryopreserving protein crystals using this compound.

Materials:

  • Protein crystals in a crystallization drop

  • This compound

  • Artificial mother liquor (a solution mimicking the reservoir solution in which the crystals were grown)

  • Cryo-loops

  • Liquid nitrogen

  • Dissecting microscope

Procedure:

  • Prepare Cryoprotectant Solution: Prepare a stock solution of 40-50% (w/v) this compound in the artificial mother liquor. Ensure the maltose is fully dissolved.

  • Screen for Optimal Concentration:

    • Set up a series of dilutions of the this compound stock solution with the artificial mother liquor to achieve final concentrations of 20%, 25%, 30%, 35%, and 40% (w/v).

    • For each concentration, take up a small amount of the solution in a cryo-loop and plunge it into liquid nitrogen.

    • Observe the frozen drop under a microscope. A clear, transparent bead indicates successful vitrification. A cloudy or opaque drop signifies ice formation, and a higher concentration of this compound is required.[7]

  • Crystal Soaking:

    • Once the minimal effective concentration is determined, prepare a fresh drop of this cryoprotectant solution (approximately 10-20 µL) on a clean coverslip or in a well of a spot plate.[4]

    • Using a cryo-loop slightly larger than the crystal, carefully transfer a protein crystal from its crystallization drop into the cryoprotectant drop.[4]

    • The soaking time should be brief, typically a few seconds is sufficient to replace the solvent on the crystal surface.[8] Prolonged soaking is generally not necessary for cryoprotection.

    • For sensitive crystals, a stepwise transfer through increasing concentrations of the cryoprotectant can prevent osmotic shock.

  • Flash Cooling:

    • After soaking, immediately and rapidly plunge the cryo-loop containing the crystal into liquid nitrogen.[4]

    • Store the frozen crystal in a cryo-cane in a dewar of liquid nitrogen until ready for data collection.

Cryoprotection_Workflow cluster_prep Preparation cluster_soak Cryoprotection cluster_freeze Freezing & Data Collection prep_cryo Prepare Maltose Monohydrate Solution soak Soak Crystal in Maltose Solution (briefly) prep_cryo->soak prep_crystal Obtain Protein Crystal prep_crystal->soak flash_cool Flash Cool in Liquid Nitrogen soak->flash_cool data_collection X-ray Data Collection flash_cool->data_collection

This compound in Co-crystallization

Co-crystallization is a powerful technique to study the interaction between a protein and its ligand at the atomic level. In this method, the purified protein is mixed with the ligand before crystallization trials are set up. This compound can be used as a ligand to study carbohydrate-binding proteins such as lectins, glycosidases, and other carbohydrate-binding modules (CBMs).[9][10] The resulting crystal structure can reveal the specific binding mode of maltose, providing insights into substrate recognition and enzyme mechanism.

While the use of Maltose-Binding Protein (MBP) as a fusion tag is a common strategy in protein crystallography, where maltose is added to stabilize the MBP, this section focuses on the use of this compound as a primary ligand for studying the target protein itself.[11][12]

Experimental Protocol: Co-crystallization with this compound

This protocol provides a general guideline for the co-crystallization of a protein with this compound.

Materials:

  • Purified protein of interest (e.g., a carbohydrate-binding module)

  • This compound

  • Crystallization screens (commercial or custom)

  • Crystallization plates (e.g., 96-well sitting or hanging drop plates)

  • Pipetting tools for nanoliter volumes

Procedure:

  • Protein-Ligand Complex Formation:

    • Prepare a stock solution of this compound (e.g., 1 M in water or a suitable buffer).

    • Mix the purified protein with this compound to achieve a final molar ratio that ensures saturation of the binding sites. A 10-fold molar excess of the ligand is a good starting point.[9] The final protein concentration for crystallization screening is typically between 5-20 mg/mL.

    • Incubate the protein-ligand mixture on ice for at least 30 minutes to allow for complex formation.

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

    • Pipette the reservoir solutions from the crystallization screens into the wells of the crystallization plate.

    • In the crystallization drop, mix the protein-maltose complex solution with the reservoir solution, typically in a 1:1, 2:1, or 1:2 ratio.

    • Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C).

  • Crystal Optimization:

    • Monitor the plates regularly for crystal growth over several days to weeks.

    • Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, buffer pH, and temperature to obtain diffraction-quality crystals.

  • Crystal Harvesting and Cryoprotection:

    • Harvest the crystals using a cryo-loop.

    • If the crystallization condition does not contain a cryoprotectant, the crystals will need to be cryoprotected before freezing. The cryoprotectant solution should contain maltose at the same or higher concentration as in the crystallization drop to prevent the ligand from dissociating.

CoCrystallization_Workflow cluster_complex Complex Formation cluster_cryst Crystallization cluster_data Data Collection protein Purified Protein mix Mix Protein and Maltose protein->mix ligand This compound ligand->mix screen Crystallization Screening mix->screen optimize Optimize Crystal Growth screen->optimize harvest Harvest & Cryoprotect optimize->harvest diffraction X-ray Diffraction harvest->diffraction

By following these protocols and considering the specific properties of the protein under investigation, researchers can effectively utilize this compound as a valuable tool in their structural biology endeavors.

References

Application of maltose monohydrate in recombinant antibody production.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltose (B56501) monohydrate, a disaccharide composed of two α-glucose units, is a critical excipient and supplementary feed in the production of recombinant monoclonal antibodies (mAbs). Its application spans both upstream and downstream processes, offering distinct advantages in cell culture performance and final product stability. In upstream processing, particularly in Chinese Hamster Ovary (CHO) cell cultures, maltose serves as an alternative carbohydrate source. This can lead to a reduction in lactate (B86563) accumulation, a common issue in high-density cultures known as the Warburg effect, thereby extending cell viability and enhancing antibody titers. In downstream formulation, maltose monohydrate acts as an effective lyoprotectant and stabilizer for both lyophilized and liquid antibody preparations, minimizing aggregation and preserving the conformational integrity of the protein during storage and handling.

These application notes provide detailed protocols for the use of this compound in fed-batch cell culture and lyophilization, along with methodologies for assessing the stability of the final antibody product.

Upstream Application: this compound in Fed-Batch CHO Cell Culture

The supplementation of maltose in fed-batch cultures of CHO cells has been shown to improve recombinant monoclonal antibody production by providing a sustained energy source and mitigating the negative effects of lactate accumulation.[1][2] Studies have demonstrated that CHO cells can efficiently metabolize maltose, with a specific consumption rate comparable to that of galactose and fructose.[1][3] This leads to improvements in recombinant monoclonal antibody titer by 15% in batch and 23% in fed-batch cultures.[1][3]

Key Benefits:
  • Increased Antibody Titer: Sustained energy supply from maltose can lead to higher cell-specific productivity.

  • Reduced Lactate Formation: Shifting metabolism away from rapid glycolysis can decrease the production of lactate, a toxic by-product.[2]

  • Enhanced Cell Viability: A less toxic culture environment can prolong the production phase.

Quantitative Data: Impact of Maltose on CHO Cell Culture Performance
ParameterControl (Glucose only)Maltose SupplementationReference
Peak Viable Cell Density (VCD) Varies by cell lineMaintained or slightly increased[4][5][6]
Antibody Titer (g/L) 0.38 - 0.571.01[2]
Titer Increase (%) -177 - 266[2]
Lactate Accumulation HighSignificantly Reduced[2]
Specific Maltose Consumption Rate N/A0.257 ng/cell/day[1][3]
Experimental Protocol: Fed-Batch Culture of CHO Cells with Maltose Supplementation

This protocol outlines a general procedure for a 14-day fed-batch culture of a mAb-producing CHO cell line.

1. Materials:

  • CHO cell line producing a recombinant antibody

  • Chemically defined, serum-free basal medium (e.g., SFM4CHO)

  • This compound (High Purity, Low Endotoxin)

  • Concentrated feed medium (e.g., Cell Boost™ supplements)

  • Shake flasks or bioreactor

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

  • Cell counting instrument

  • Metabolite analyzer (for glucose, lactate, glutamine, ammonia)

2. Cell Inoculation and Batch Phase (Day 0-3):

  • Seed the shake flasks or bioreactor with the CHO cell line at a starting viable cell density of 0.3 x 10^6 cells/mL in the basal medium.

  • Incubate at 37°C, 5% CO2, and with appropriate agitation (e.g., 120 rpm for shake flasks).

  • Monitor viable cell density and viability daily.

3. Fed-Batch Phase (Day 4-14):

  • On day 4, and every other day thereafter (e.g., Day 4, 6, 8, 10, 12), perform a bolus feed with the concentrated feed medium and a maltose stock solution.

  • Maltose Feeding Strategy:

    • Prepare a sterile, concentrated stock solution of this compound (e.g., 200 g/L in WFI).

    • On feeding days, add the maltose stock solution to the culture to achieve a target concentration of 5 g/L.[2]

    • Simultaneously, add the concentrated nutrient feed according to the manufacturer's instructions or a pre-determined feeding schedule.

  • Monitor viable cell density, viability, glucose, lactate, glutamine, and ammonia (B1221849) levels daily or every other day.

  • Harvest the culture on day 14 or when viability drops below a specified level (e.g., 60%).

4. Maltose Concentration Monitoring:

A two-step enzymatic assay can be used to determine the maltose concentration in the culture supernatant.[2]

  • Measure the initial glucose concentration in a sample using a standard glucose oxidase-peroxidase (GOD-POD) assay.

  • Treat a duplicate sample with glucosidase to hydrolyze the maltose into glucose.

  • Measure the total glucose concentration in the treated sample.

  • The maltose concentration is calculated based on the difference between the two glucose measurements.

Logical Relationship: Maltose Metabolism and Reduction of the Warburg Effect

Maltose Extracellular Maltose Lysosome Lysosome Maltose->Lysosome Endocytosis Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Rapid uptake Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate (Warburg Effect) Pyruvate->Lactate High Rate TCA TCA Cycle (Oxidative Phosphorylation) Pyruvate->TCA Limited Rate Cell_Growth Cell Growth & Proliferation Lactate->Cell_Growth Inhibits TCA->Cell_Growth mAb_Production mAb Production TCA->mAb_Production Internalized_Maltose Internalized Maltose Lysosome->Internalized_Maltose GAA Acid α-glucosidase (GAA) Intracellular_Glucose Intracellular Glucose GAA->Intracellular_Glucose Hydrolysis Internalized_Maltose->GAA Intracellular_Glucose->Glycolysis Slower, controlled entry Formulation mAb Formulation (Buffer + Maltose) Lyophilization Lyophilization Formulation->Lyophilization Lyophilized_Cake Lyophilized mAb Cake Lyophilization->Lyophilized_Cake Reconstitution Reconstitution Lyophilized_Cake->Reconstitution Reconstituted_mAb Reconstituted mAb Reconstitution->Reconstituted_mAb SEC SEC-HPLC (Aggregation) Reconstituted_mAb->SEC DSC DSC (Thermal Stability) Reconstituted_mAb->DSC CD CD Spectroscopy (Secondary Structure) Reconstituted_mAb->CD Potency_Assay Potency Assay (Biological Activity) Reconstituted_mAb->Potency_Assay

References

Application Notes and Protocols for HPLC Analysis of Maltose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the determination of purity and concentration of maltose (B56501) monohydrate using High-Performance Liquid Chromatography (HPLC). The protocols are based on established pharmacopeial methods and common industry practices.

Introduction

Maltose, a disaccharide composed of two α-glucose units, is widely used in the pharmaceutical industry as an excipient and in the food industry as a sweetener.[1][2] Maltose monohydrate is the hydrated form of this sugar.[3][4] Accurate determination of its purity and concentration is crucial for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) detection is a standard and reliable method for analyzing sugars like maltose that lack a UV chromophore.[5][6][7][8] This application note outlines the necessary protocols for this analysis.

Principle

The separation of maltose from other saccharides and impurities is typically achieved using a column packed with a sulfonated divinylbenzene-styrene copolymer (L58 packing as per USP) or an amino-based stationary phase.[9][10] An isocratic mobile phase, often simply purified water or a mixture of acetonitrile (B52724) and water, is used to elute the sample components.[1][3] Since sugars do not absorb UV light, a Refractive Index (RI) detector is commonly employed, which measures the change in the refractive index of the eluent as the analyte passes through the detector cell.[5][6][8] The concentration of maltose is determined by comparing the peak area of the sample to that of a certified reference standard.

Experimental Protocols

Apparatus and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a refractive index detector.

  • Column: A column with L58 packing material (e.g., 7.8-mm × 30-cm) is specified by the USP.[3][9] Alternatively, other carbohydrate analysis columns can be used.

  • Data Acquisition and Processing Software

  • Analytical Balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Reagents and Standards
  • This compound Reference Standard (RS): USP this compound RS or a well-characterized in-house standard.[4][9]

  • Maltotriose (B133400) and Glucose: For system suitability testing.[3][9]

  • High-purity water (HPLC grade), degassed. [3][9]

  • Acetonitrile (HPLC grade), if required for the specific column.

Preparation of Solutions
  • Mobile Phase: Use degassed, high-purity water.[3][9]

  • Standard Solution: Accurately weigh about 100 mg of this compound RS and dissolve it in 10 mL of water to obtain a concentration of approximately 10 mg/mL.[3][9]

  • Sample Solution: Accurately weigh about 100 mg of the this compound sample and dissolve it in 10 mL of water.[9]

  • System Suitability Solution: Prepare a solution containing about 10 mg/mL each of maltotriose, maltose, and glucose in water.[3][9]

HPLC Method

The following table summarizes the typical HPLC conditions for the analysis of this compound based on the USP monograph.[3][9]

ParameterValue
Column L58 packing, 7.8-mm × 30-cm
Mobile Phase Degassed Water
Flow Rate Adjusted to about 0.35 mL/min
Column Temperature 80 °C (controlled to within ±2 °C)
Detector Refractive Index (RI), maintained at a constant temperature (e.g., 40 °C)
Injection Volume 20 µL
System Suitability

Before sample analysis, the chromatographic system must meet certain performance requirements.

  • Resolution: Inject the system suitability solution. The resolution between the maltotriose and maltose peaks should be not less than 1.6.[3][10]

  • Peak Tailing: The tailing factor for the maltose peak should not be more than 2.0.

  • Precision: Make at least five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas for maltose should be not more than 2.0%.[9][10]

The relative retention times are approximately 0.9 for maltotriose, 1.0 for maltose, and 1.2 for glucose.[9]

Data Presentation

The quantitative data for purity and concentration should be recorded and presented in a clear, tabular format.

Table 1: Example Data for Purity and Concentration Analysis

Sample IDWeight (mg)Peak AreaCalculated Purity (%)Calculated Concentration (mg/mL)
Standard 1100.2125430-10.02
Standard 2100.5125890-10.05
Sample 199.812398098.59.88
Sample 2101.112580098.610.05

Data Analysis

The percentage of maltose in the sample is calculated using the following formula, as per the USP:

Purity (%) = (rU / rS) x (CS / CU) x 100

Where:

  • rU is the peak response of maltose in the sample solution.

  • rS is the peak response of maltose in the standard solution.

  • CS is the concentration of USP this compound RS in the standard solution (mg/mL).

  • CU is the concentration of the maltose sample in the sample solution (mg/mL).

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the HPLC analysis of this compound.

experimental_workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep Preparation analysis HPLC Analysis data Data Processing mobile_phase Mobile Phase (Degassed Water) system_suit System Suitability Test mobile_phase->system_suit standard_sol Standard Solution (10 mg/mL Maltose RS) standard_sol->system_suit sample_sol Sample Solution (10 mg/mL Maltose Sample) injection Inject Standard and Sample sample_sol->injection system_suit_sol System Suitability Solution (Maltotriose, Maltose, Glucose) system_suit_sol->system_suit system_suit->injection If Passed chromatogram Generate Chromatograms injection->chromatogram peak_integration Peak Integration and Identification chromatogram->peak_integration calculation Calculate Purity and Concentration peak_integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for HPLC analysis of this compound.

logical_relationships cluster_method_params Method Parameters cluster_sample_prep Sample Preparation cluster_system_performance System Performance cluster_result Result Accuracy column Column (L58 Packing) accuracy Accurate Purity and Concentration Results column->accuracy mobile_phase Mobile Phase (Water) mobile_phase->accuracy flow_rate Flow Rate (~0.35 mL/min) flow_rate->accuracy temperature Temperature (Column & Detector) temperature->accuracy weighing Accurate Weighing weighing->accuracy dissolution Complete Dissolution dissolution->accuracy filtration Filtration filtration->accuracy resolution Resolution (>1.6) resolution->accuracy precision Precision (RSD < 2%) precision->accuracy peak_shape Peak Shape (Tailing < 2.0) peak_shape->accuracy

Caption: Factors influencing the accuracy of HPLC analysis of maltose.

References

Maltose Monohydrate as a Substrate for Enzyme Kinetics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltose (B56501), a disaccharide composed of two α-glucose units linked by an α-1,4 glycosidic bond, serves as a crucial substrate for various enzymes involved in carbohydrate metabolism. Its hydrolysis, catalyzed by enzymes such as maltase and α-glucosidase, is a fundamental process in the final stages of starch digestion.[1] The study of the kinetics of these enzymes is paramount in understanding their physiological roles and in the development of therapeutic agents, particularly for metabolic disorders like type 2 diabetes.[2][3] Maltose monohydrate is a stable and readily available form of this substrate, making it ideal for in vitro enzyme kinetic studies.

These application notes provide detailed protocols for utilizing this compound in enzyme kinetic assays, including methods for determining key kinetic parameters and for screening potential enzyme inhibitors.

Key Enzymes Utilizing Maltose as a Substrate

Several enzymes catalyze the hydrolysis of maltose. The primary enzymes of interest for kinetic studies are:

  • Maltase (EC 3.2.1.20): This enzyme specifically hydrolyzes maltose into two molecules of glucose. It is found in the brush border of the small intestine and plays a vital role in the final digestion of starch.[1]

  • α-Glucosidase (EC 3.2.1.20): This is a broader class of enzymes that hydrolyze terminal, non-reducing α-1,4-linked glucose residues of oligosaccharides and disaccharides, including maltose.[4] Intestinal α-glucosidase is a key target for drugs aimed at controlling postprandial hyperglycemia.[2]

  • Glucoamylase (EC 3.2.1.3): This enzyme can hydrolyze α-1,4 and α-1,6 glycosidic bonds from the non-reducing ends of starch and related oligosaccharides, yielding glucose. Maltose is a good substrate for this enzyme.[5]

  • Maltose Phosphorylase (EC 2.4.1.8): This enzyme catalyzes the phosphorolysis of maltose in the presence of inorganic phosphate (B84403) to yield glucose-1-phosphate and glucose.[6]

Data Presentation: Kinetic Parameters for Maltose Hydrolysis

The following tables summarize the kinetic parameters (Michaelis-Menten constant, Km, and maximum velocity, Vmax) for the hydrolysis of maltose by various enzymes as reported in the literature. These values are crucial for designing kinetic experiments and for comparing enzyme performance.

EnzymeSourceKm (mM)Vmax (U/mg or mU/mg)Reference
Glucosidase II (High-affinity site)Rat Liver0.43691 mU/mg[7]
Glucosidase II (Low-affinity site)Rat Liver57.72888 mU/mg[7]
MaltaseBacillus licheniformis KIB1.7178411.0 U/g[4]
Maltase-GlucoamylaseRat Small Intestine4.260.72 µmol/(min·cm)[8]

Note: The units for Vmax may vary depending on the experimental setup and reporting standards. Researchers should ensure consistency when comparing data.

Experimental Protocols

Two primary methods for assaying enzymes that hydrolyze maltose are detailed below: a discontinuous colorimetric assay and a continuous coupled enzymatic assay.

Protocol 1: Discontinuous Colorimetric Assay using Dinitrosalicylic Acid (DNSA)

This method measures the amount of reducing sugar (glucose) produced by the enzymatic hydrolysis of maltose. The DNSA reagent reacts with the reducing sugars to produce a colored product that can be quantified spectrophotometrically.[9]

Materials:

  • This compound

  • Enzyme preparation (e.g., maltase or α-glucosidase)

  • Dinitrosalicylic acid (DNSA) reagent

  • Sodium phosphate buffer (e.g., 50 mM, pH 6.9) or Maleate buffer (50 mM, pH 6.0)[1]

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Maltose Standard Curve:

    • Prepare a series of maltose standards of known concentrations (e.g., 0 to 2 mg/mL) in the assay buffer.[9]

    • To a set of test tubes, add a fixed volume of each maltose standard.

    • Add an equal volume of DNSA reagent to each tube.

    • Heat the tubes in a boiling water bath for 5-15 minutes.[10]

    • Cool the tubes on ice and add a fixed volume of distilled water to dilute the samples.

    • Measure the absorbance at 540 nm.

    • Plot a standard curve of absorbance versus maltose concentration.

  • Enzyme Reaction:

    • Prepare substrate solutions of varying maltose concentrations (e.g., ranging from 0.1 to 10 times the expected Km) in the assay buffer.

    • Equilibrate the substrate solutions to the desired temperature (e.g., 37 °C).

    • Initiate the reaction by adding a small, fixed volume of the enzyme preparation.

    • Incubate the reaction for a precise period (e.g., 10-30 minutes), ensuring the reaction is in the linear range of product formation.

    • Stop the reaction by adding an equal volume of DNSA reagent.

  • Color Development and Measurement:

    • Heat the tubes in a boiling water bath for 5-15 minutes.

    • Cool the tubes on ice and add distilled water for dilution.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Determine the concentration of glucose produced in each reaction using the maltose standard curve (note: 1 mole of maltose produces 2 moles of glucose).

    • Calculate the initial reaction velocity (v₀) for each substrate concentration.

    • Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Continuous Coupled Enzymatic Assay

This assay provides real-time monitoring of maltose hydrolysis by coupling the production of glucose to a detectable reaction, such as the reduction of NADP⁺.[10]

Materials:

  • This compound

  • Enzyme preparation (e.g., maltase or α-glucosidase)

  • Assay Buffer: 20 mM sodium phosphate buffer, pH 6.9, with 6.7 mM NaCl[10]

  • Coupling Enzymes: Hexokinase and Glucose-6-phosphate dehydrogenase (G6PDH)

  • ATP and NADP⁺

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a solution containing ATP and NADP⁺ in the assay buffer. Typical final concentrations are 1-2 mM for ATP and 1 mM for NADP⁺.[10]

    • Prepare a solution containing the coupling enzymes (hexokinase and G6PDH) in the assay buffer.

  • Assay Setup:

    • In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer, ATP/NADP⁺ solution, and the coupling enzyme mix.

    • Add the maltose substrate to the reaction mixture.

    • Incubate at the desired temperature (e.g., 37 °C) for 5-10 minutes to allow for temperature equilibration and to establish a baseline reading.

  • Initiation and Measurement:

    • Initiate the reaction by adding the enzyme preparation (e.g., α-glucosidase).

    • Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

    • The activity of the enzyme can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).[10]

    • By varying the concentration of maltose, the initial velocities can be determined and plotted to calculate Km and Vmax.

Visualization of Pathways and Workflows

Signaling Pathway: Maltose Digestion

Maltose_Digestion cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Starch Starch Amylase Amylase Maltose Maltose Monohydrate Maltase Maltase/ α-Glucosidase Glucose Glucose Amylase->Maltose Hydrolysis Maltase->Glucose Hydrolysis Intestinal_Lumen Intestinal Lumen Brush_Border Brush Border Membrane Enterocyte Enterocyte

Caption: Enzymatic breakdown of starch to glucose in the intestine.

Experimental Workflow: Enzyme Kinetics Assay

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, Substrate (Maltose), and Enzyme Solutions Reaction Incubate Enzyme with Varying [Maltose] Reagents->Reaction Standards Prepare Maltose Standard Curve Detection Measure Product Formation (e.g., Absorbance at 540 nm) Standards->Detection for quantification Stop Stop Reaction (e.g., add DNSA) Reaction->Stop Stop->Detection Velocity Calculate Initial Reaction Velocities (v₀) Detection->Velocity Plot Plot v₀ vs. [Maltose] Velocity->Plot Fit Fit Data to Michaelis-Menten Equation Plot->Fit Parameters Determine Km and Vmax Fit->Parameters Competitive_Inhibition E Enzyme (E) ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate (S) (Maltose) I Inhibitor (I) ES->E - S P Product (P) (Glucose) ES->P k_cat EI->E - I

References

Application Notes and Protocols for Fed-batch Culture Strategies Using Maltose Monohydrate Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fed-batch culture is a cornerstone of modern biopharmaceutical manufacturing, enabling high-density cell cultures and maximizing the production of recombinant proteins such as monoclonal antibodies (mAbs).[1][2] A critical aspect of fed-batch strategy is the controlled addition of nutrients to sustain cell growth and productivity.[3][4] While glucose is the conventional carbohydrate source, its rapid consumption can lead to the accumulation of lactate (B86563), a metabolic byproduct that can inhibit cell growth and protein production.[1][5] Maltose (B56501) monohydrate, a disaccharide composed of two glucose units, presents a promising alternative or supplemental carbon source. Its slower hydrolysis into glucose can lead to a more sustained energy supply, potentially reducing lactate formation and improving overall process performance.[6][7]

These application notes provide a comprehensive overview and detailed protocols for implementing fed-batch strategies using maltose monohydrate supplementation in mammalian cell culture, with a particular focus on Chinese Hamster Ovary (CHO) cells.

Key Advantages of Maltose Supplementation

  • Reduced Lactate Accumulation: By providing a slower release of glucose, maltose supplementation can help mitigate the metabolic overflow that leads to high lactate levels. The utilization of maltose in batch cell culture has been shown to promote lactate consumption.[7]

  • Increased Titer: Studies have demonstrated that supplementing fed-batch cultures with maltose can lead to significant improvements in recombinant monoclonal antibody titer, with reported increases of up to 23%.[6][8]

  • Higher Carbohydrate Content: Maltose supplementation allows for an increase in the total carbohydrate content of the culture medium without causing the detrimental effects on osmolality that can occur with high initial glucose concentrations.[7]

  • Sustained Energy Supply: The gradual enzymatic breakdown of maltose provides a more stable and sustained source of energy for the cells, which can extend the productive phase of the culture.

Data Summary

The following tables summarize key quantitative data from studies investigating the use of maltose in CHO cell cultures.

Table 1: Specific Consumption and Growth Rates

ParameterValueCell LineReference
Max. Specific Maltose Consumption Rate0.257 ng/cell/dayCHO-K1[8]
Affinity Constant (Ks) for Maltose7.03 g/LCHO-K1[8]
Specific Glucose Consumption (Maltose-supplemented)0.115 ± 0.007 ng/cell/daySH87 (CHO)[7]

Table 2: Impact of Maltose on Monoclonal Antibody (mAb) Production

Culture TypeSupplementationTiter ImprovementCell LineReference
Batch CultureMaltose15%CHO-K1[6][8]
Fed-batch CultureMaltose23%CHO-K1[6][8]
Fed-batch CultureMaltose (5 g/L on days 5, 7, 10, 12)266% (Cell line A), 177% (Cell line B)CHO[9]

Signaling Pathways and Experimental Workflows

Maltose Metabolism Pathway

The precise transport mechanism for maltose into mammalian cells is still under investigation.[6][8] However, it is understood that once inside the cell or in the extracellular space, maltose is hydrolyzed by maltase into two molecules of glucose. These glucose molecules then enter the standard glycolytic pathway to generate ATP and biomass precursors.

Maltose_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Maltose_ext Maltose Maltose_int Maltose Maltose_ext->Maltose_int Transporter (Putative) Glucose Glucose (x2) Maltose_int->Glucose Maltase Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Fed_Batch_Workflow cluster_prep Preparation cluster_culture Bioreactor Culture cluster_analysis Analysis Media_Prep Basal & Feed Media Preparation Batch_Phase Batch Phase (Initial Growth) Media_Prep->Batch_Phase Inoculum_Dev Inoculum Development Inoculum_Dev->Batch_Phase Fed_Batch_Phase Fed-Batch Phase (Maltose & Nutrient Feeding) Batch_Phase->Fed_Batch_Phase Nutrient Depletion or Target Cell Density Monitoring Process Monitoring (VCD, Viability, Metabolites) Fed_Batch_Phase->Monitoring Harvest Harvest Fed_Batch_Phase->Harvest Viability < Threshold Monitoring->Fed_Batch_Phase Adjust Feeding Product_Titer Product Titer Analysis Harvest->Product_Titer Product_Quality Product Quality Analysis Harvest->Product_Quality Feeding_Strategy Start High Lactate or Osmolality Concerns? Strategy_A Implement Maltose Co-feeding with Reduced Glucose Feed Start->Strategy_A Yes Strategy_B Implement Bolus Maltose Feeding During Peak Growth Phase Start->Strategy_B Yes Standard_Glucose Continue with Standard Glucose Fed-batch Start->Standard_Glucose No Optimize Optimize Maltose Concentration and Feeding Schedule Strategy_A->Optimize Strategy_B->Optimize

References

Troubleshooting & Optimization

How to prevent maltose monohydrate crystallization in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the crystallization of maltose (B56501) monohydrate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is maltose monohydrate crystallization?

A1: this compound crystallization is a process where maltose molecules in a supersaturated aqueous solution arrange themselves into a highly ordered, solid crystal lattice, incorporating one water molecule for each maltose molecule.[1] This process is driven by supersaturation, a state where the concentration of maltose in the solution is higher than its equilibrium solubility at a given temperature.[2] The crystallization process involves two main stages: nucleation, the formation of initial crystal nuclei, and crystal growth, the subsequent orderly addition of molecules to these nuclei.[3]

Q2: Why is preventing maltose crystallization important in research and pharmaceutical applications?

A2: In pharmaceutical formulations, particularly in biologics like intravenous immunoglobulin (IVIG) solutions, maltose is used as a stabilizer to prevent protein aggregation.[4] The formation of maltose crystals can lead to several problems:

  • Reduced Product Stability: The crystallization of the excipient can compromise the stability of the active pharmaceutical ingredient (API).

  • Physical Incompatibility: The presence of solid crystals can make parenteral (injectable) formulations unsafe for administration.

  • Loss of Efficacy: Crystallization changes the concentration of the dissolved maltose, which can affect its ability to stabilize proteins.[4]

  • Manufacturing Challenges: Uncontrolled crystallization can cause processing issues, such as fouling of equipment.

Q3: What are the primary factors that trigger the crystallization of this compound?

A3: Several factors influence the crystallization of maltose. The most critical is supersaturation , which is the driving force for both nucleation and growth.[2] Other significant factors include:

  • Temperature: Solubility is temperature-dependent. Cooling a saturated solution is a common way to create supersaturation and induce crystallization.[2][3]

  • pH: The pH of the solution can affect the stability and solubility of maltose.[5][6] For instance, the enzyme maltase, which breaks down maltose, has optimal activity at a pH of 6.5.[5]

  • Presence of Nuclei (Seeding): The presence of existing crystals or impurities can act as templates for rapid crystal growth.[3]

  • Agitation: Stirring or mechanical stress can sometimes induce nucleation in a supersaturated solution.[3]

  • Solvent Composition: The addition of co-solvents, such as ethanol (B145695) or isopropanol, can reduce the solubility of maltose and promote crystallization.[7][8][9]

Troubleshooting Guide

Q4: My concentrated maltose solution crystallizes during storage, especially at lower temperatures. How can I prevent this?

A4: This is a common issue caused by increased supersaturation as the temperature drops. Consider the following solutions:

  • Adjust Concentration: The simplest method is to work at a concentration that remains below the solubility limit at your storage temperature.

  • Add Crystallization Inhibitors: Incorporating polymers like Polyvinylpyrrolidone (PVP) can effectively inhibit crystallization. These polymers interfere with crystal formation through hydrogen bonding and by increasing the glass transition temperature of the amorphous state.[10]

  • Introduce Co-solutes: Adding other sugars, such as trehalose (B1683222) or corn syrup, can disrupt the maltose crystal lattice, a technique often used in food science.[11]

  • Control pH: Ensure the pH of your solution is optimized for maltose stability. A pH between 4.5 and 6.0 is generally suitable for maltose solutions.[12]

Q5: I need to prepare a high-concentration amorphous maltose formulation. What is the best strategy to ensure its stability?

A5: Creating a stable, high-concentration amorphous system requires preventing both crystallization and moisture absorption, as maltose is hygroscopic.[1][13]

  • Co-lyophilization with Polymers: Freeze-drying a solution of maltose with a polymer like PVP or PVPVA is a highly effective method. The polymer creates a stable amorphous solid dispersion, which can inhibit maltose recrystallization even at elevated humidity.[10] Studies have shown PVP to be a more effective stabilizer than PVP-co-vinyl acetate (B1210297) (PVPVA) for some sugars.[10]

  • Rapid Cooling (Vitrification): Extremely rapid cooling of a concentrated solution can bypass the crystallization process, forming a glassy, amorphous state. However, this state is thermodynamically unstable and may crystallize over time if not stored properly (i.e., below its glass transition temperature).

Q6: How do polymeric additives prevent crystallization, and how do I choose the right one?

A6: Polymers act as crystallization inhibitors primarily through two mechanisms:

  • Intermolecular Interactions: They form hydrogen bonds with sugar molecules, creating a physical barrier that prevents the sugar molecules from aligning into a crystal lattice.[10]

  • Increased Glass Transition Temperature (Tg): By increasing the Tg of the mixture, polymers reduce molecular mobility, slowing down the kinetics of nucleation and crystal growth.[10][14]

When choosing a polymer, consider that amorphous polymers (like PVP) are often more effective inhibitors than semi-crystalline ones.[15] The choice depends on the specific requirements of your application, including desired viscosity, compatibility, and regulatory acceptance.

Data & Protocols

Quantitative Data on Crystallization Inhibition

The effectiveness of polymeric inhibitors can be quantified by measuring the onset of crystallization under controlled humidity.

Additive System (Sugar:Polymer Ratio)Onset Crystallization Humidity (RHc) at 25°CEfficacy
Lyophilized Trehalose (Control)63%-
Trehalose:PVP (Various Ratios)Inhibited (up to tested humidity)High
Trehalose:PVPVA (8:2 Ratio)Higher than controlModerate
Data synthesized from studies on trehalose, a structurally similar disaccharide, demonstrating the principle of polymer inhibition.[10]
Experimental Protocol: Screening for Crystallization Inhibitors

This protocol outlines a method to screen the effectiveness of different additives in preventing maltose crystallization.

  • Preparation of Supersaturated Maltose Solution:

    • Prepare a stock solution of maltose in deionized water at a concentration known to be soluble at an elevated temperature (e.g., 60°C) but supersaturated at the test temperature (e.g., 25°C).

    • Heat the solution while stirring until all maltose is completely dissolved.

  • Addition of Inhibitors:

    • Aliquot the hot maltose solution into separate sterile vials.

    • Add the test inhibitors (e.g., PVP, trehalose) to each vial at various concentrations (e.g., 1%, 5%, 10% w/w). Include a control vial with no additive.

  • Incubation and Monitoring:

    • Cool all samples to the desired test temperature (e.g., 25°C or 4°C) in a controlled environment.

    • Monitor the samples for the appearance of crystals at regular intervals (e.g., every hour for the first 24 hours, then daily).

  • Analysis:

    • Visual Inspection: Observe the samples against a dark background for any signs of turbidity or crystal formation.

    • Microscopy: Use light microscopy to confirm the presence and morphology of crystals.

    • Turbidity Measurement: Quantify the extent of crystallization by measuring the absorbance of the solution at 600 nm using a spectrophotometer. The time taken for a significant increase in turbidity is the induction time.

Visualizations

Logical Flow of Crystallization

This diagram illustrates the fundamental process of crystallization from a supersaturated solution.

G cluster_conditions Initial State cluster_process Crystallization Process cluster_outcome Final State Supersaturated Supersaturated Solution (Concentration > Solubility) Nucleation 1. Nucleation (Formation of stable nuclei) Supersaturated->Nucleation Driving Force Growth 2. Crystal Growth (Addition of molecules to nuclei) Nucleation->Growth Nuclei act as templates Crystals Solid Crystalline Phase (this compound) Growth->Crystals

Caption: Logical pathway of this compound crystallization.

Experimental Workflow for Inhibitor Screening

This workflow details the steps for testing potential crystallization inhibitors.

G A 1. Prepare Supersaturated Maltose Solution at 60°C B 2. Aliquot and Add Test Inhibitors (e.g., PVP) A->B C 3. Cool Samples to Test Temperature (e.g., 25°C) B->C D 4. Monitor for Crystallization (Visual, Microscopy, Turbidity) C->D E 5. Determine Induction Time for Each Condition D->E F 6. Compare Inhibitor Efficacy E->F

Caption: Workflow for screening maltose crystallization inhibitors.

Mechanism of Polymer-Based Inhibition

This diagram explains how polymers interfere with the crystallization process at a molecular level.

G cluster_mechanism Inhibition Mechanisms cluster_outcomes Consequences cluster_result Result A Polymer Additive (e.g., PVP) C Hydrogen Bonding between Polymer and Maltose A->C D Increased Glass Transition Temp. (Tg) A->D B Maltose Molecules in Solution B->C B->D E Disruption of Crystal Lattice Formation C->E F Reduced Molecular Mobility D->F G CRYSTALLIZATION INHIBITED E->G F->G

Caption: How polymeric additives inhibit maltose crystallization.

References

Technical Support Center: Protein Aggregation & Maltose Monohydrate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues in formulations containing maltose (B56501) monohydrate.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common protein aggregation problems encountered during your experiments.

Q1: I am observing visible particulates in my protein formulation containing maltose monohydrate. What are the initial troubleshooting steps?

A1: The appearance of visible particulates is a clear indicator of significant protein aggregation. Here is a systematic approach to troubleshoot this issue:

  • Visual Inspection & Sample History Review:

    • Confirm the identity of the vial and review its handling history. Ascertain if it has been exposed to stressors such as temperature fluctuations (freeze-thaw cycles), vigorous shaking (mechanical stress), or light.[1]

    • Visually inspect the solution against a light and dark background to characterize the particulates (e.g., amorphous, crystalline, fibrous).

  • Initial Analysis:

    • Gently collect a sample, avoiding further agitation, for microscopic analysis to get a preliminary idea of the particle morphology.

    • Perform a quick concentration check of the supernatant using a UV-Vis spectrophotometer to determine if there has been a significant loss of soluble protein.

  • Formulation & Process Review:

    • Re-examine your formulation components and their concentrations. Ensure the this compound concentration is optimal for your specific protein.

    • Review the manufacturing or preparation process for any steps that could introduce stress, such as harsh mixing or filtration procedures.[2]

Q2: My protein solution with this compound appears clear, but analytical tests show an increase in soluble aggregates. How can I identify the cause and mitigate this?

A2: The presence of soluble aggregates, while not visible, can compromise product efficacy and safety.[1] Here’s how to address this:

  • Characterize the Aggregates:

    • Employ a suite of analytical techniques to accurately characterize the size and distribution of aggregates. Key methods include:

      • Size-Exclusion Chromatography (SEC): To separate and quantify monomers, dimers, and larger soluble aggregates.[3][4]

      • Dynamic Light Scattering (DLS): To measure the hydrodynamic radius of particles in solution and detect the presence of larger species.[5][6][7][8]

      • Analytical Ultracentrifugation (AUC): A powerful technique to determine the molecular weight distribution of species in solution.

  • Investigate Potential Causes:

    • Sub-optimal Maltose Concentration: The concentration of this compound is critical. Insufficient amounts may not provide adequate stabilization. Conversely, while less common, excessively high concentrations could potentially lead to other stability issues.

    • Buffer Conditions: Verify the pH and ionic strength of your buffer. The stabilizing effect of maltose is often dependent on optimal buffer conditions.

    • Protein Concentration: Higher protein concentrations can sometimes lead to increased aggregation rates.[9][10]

    • Interactions with Other Excipients: Consider potential interactions between this compound and other components in your formulation.

  • Implement Mitigation Strategies:

    • Optimize Maltose Concentration: Conduct a formulation screen with varying concentrations of this compound to identify the optimal level for your protein.

    • Adjust Buffer Composition: Experiment with slight adjustments to the pH or the addition of other stabilizing excipients like amino acids or surfactants in combination with maltose.[2][11]

    • Forced Degradation Studies: Perform forced degradation studies to intentionally stress your formulation (e.g., thermal, pH, oxidative stress) and better understand its degradation pathways.[12][13][14] This can help in proactively optimizing your formulation.

Frequently Asked Questions (FAQs)

Q3: What is the primary mechanism by which this compound stabilizes proteins and prevents aggregation?

A3: this compound is a disaccharide that primarily stabilizes proteins through the "preferential exclusion" mechanism. The sugar molecules are preferentially excluded from the protein's surface, which leads to a thermodynamically unfavorable situation for protein unfolding, as this would increase the protein's surface area. This effect promotes the compact, native state of the protein. Additionally, during processes like lyophilization, sugars can form hydrogen bonds with the protein, acting as a "water substitute" to maintain its structural integrity.[15] Maltose, with its chemical properties, helps in maintaining the stability of certain drugs and compounds.[16] Its inclusion in solutions helps prevent the degradation or denaturation of therapeutic agents.[16]

Q4: Can this compound itself cause any issues in a protein formulation?

A4: While generally considered a safe and effective stabilizer, there are a few potential considerations:

  • Impurities: The purity of the this compound is crucial. Impurities could potentially act as nucleation sites for aggregation.[17]

  • Viscosity: At very high concentrations, maltose solutions can become viscous, which might be a consideration for processing and administration.[17]

  • Reducing Sugar: Maltose is a reducing sugar, which means it has the potential to react with proteins through glycation, especially under certain conditions of pH and temperature over long-term storage. This is a critical aspect to monitor during stability studies.

Q5: What concentration of this compound should I use in my formulation?

A5: The optimal concentration of this compound is protein-specific and must be determined empirically. A good starting point is often in the range of 5-10% (w/v), but this can vary significantly. A systematic study evaluating a range of concentrations against aggregation under stressed conditions is recommended to determine the ideal level for your specific protein and formulation.

Data Presentation

Table 1: Effect of this compound Concentration on Protein Aggregation (Illustrative Data)

This table provides an example of how to present data from a study investigating the effect of varying this compound concentrations on the aggregation of a model protein (e.g., a monoclonal antibody at 10 mg/mL) after thermal stress (incubation at 50°C for 24 hours).

This compound Conc. (% w/v)% Monomer (by SEC)% Soluble Aggregates (by SEC)Mean Hydrodynamic Radius (nm by DLS)Polydispersity Index (PDI by DLS)
0 (Control)85.214.815.60.45
2.592.17.912.30.28
5.097.52.510.80.15
10.099.10.910.50.12
15.099.01.010.60.13

Note: This data is for illustrative purposes only and will vary depending on the protein and experimental conditions.

Experimental Protocols

Protocol 1: Analysis of Soluble Aggregates by Size-Exclusion Chromatography (SEC)

Objective: To separate and quantify the monomeric, dimeric, and higher-order aggregate forms of a protein in a formulation containing this compound.

Materials:

  • Protein sample in this compound formulation

  • SEC column suitable for the molecular weight range of the protein and its aggregates (e.g., TSKgel G3000SWxl)

  • HPLC system with a UV detector

  • Mobile phase: A buffered solution with an ionic strength of 50–200 mM is recommended to minimize non-specific interactions.[18] A common mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.[4]

  • Molecular weight standards for column calibration

Methodology:

  • System Preparation: Equilibrate the HPLC system and the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: If necessary, dilute the protein sample in the mobile phase to a concentration suitable for the detector's linear range. Filter the sample through a low-protein-binding 0.22 µm filter.

  • Injection: Inject a defined volume of the prepared sample onto the column.

  • Chromatography: Run the separation at a constant flow rate (e.g., 0.5-1.0 mL/min). Monitor the elution profile at a suitable wavelength (typically 280 nm for proteins).

  • Data Analysis: Integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of each species relative to the total peak area.

Protocol 2: Assessment of Protein Aggregation by Dynamic Light Scattering (DLS)

Objective: To determine the size distribution and polydispersity of a protein sample in a this compound formulation.

Materials:

  • Protein sample in this compound formulation

  • DLS instrument

  • Low-volume cuvettes

  • 0.2 µm syringe filters

Methodology:

  • Sample Preparation: Filter a sufficient volume of the protein solution (typically 30-100 µL) through a 0.2 µm filter directly into a clean, dust-free cuvette to remove any large, extraneous particles.[19] For most protein samples, concentrations of 0.2 mg/ml or higher are recommended.[6]

  • Instrument Setup: Set the experimental parameters on the DLS instrument, including the temperature, solvent viscosity (the viscosity of the maltose solution at the experimental temperature), and refractive index.

  • Measurement: Place the cuvette in the instrument and allow it to equilibrate to the set temperature. Perform the DLS measurement, collecting multiple acquisitions to ensure good statistics.

  • Data Analysis: The instrument's software will perform an autocorrelation analysis of the scattered light intensity fluctuations to generate a size distribution profile. The key parameters to analyze are the mean hydrodynamic radius (Rh) and the polydispersity index (PDI). A low PDI value (typically <0.2) indicates a monodisperse sample, while higher values suggest the presence of aggregates or a heterogeneous sample.

Visualizations

Troubleshooting_Workflow Troubleshooting Protein Aggregation in Maltose Formulations start Protein Aggregation Observed visual_inspection Visual Inspection (Visible Particulates?) start->visual_inspection analytical_detection Analytical Detection (e.g., SEC, DLS) visual_inspection->analytical_detection No formulation_review Review Formulation: - Maltose Concentration - pH & Buffer - Protein Concentration visual_inspection->formulation_review Yes characterize_aggregates Characterize Aggregates: - SEC for Size & Quantity - DLS for Hydrodynamic Radius analytical_detection->characterize_aggregates Yes process_review Review Process: - Mixing/Agitation - Temperature Excursions - Freeze/Thaw Cycles formulation_review->process_review forced_degradation Conduct Forced Degradation Study process_review->forced_degradation characterize_aggregates->formulation_review optimize_formulation Optimize Formulation: - Adjust Maltose Conc. - Modify Buffer - Add Co-solvents forced_degradation->optimize_formulation end Aggregation Mitigated optimize_formulation->end

Caption: A workflow for troubleshooting protein aggregation.

Maltose_Stabilization_Pathway Mechanism of Protein Stabilization by Maltose protein Native Protein (Folded, Stable) unfolded_protein Unfolded Protein (Aggregation Prone) protein->unfolded_protein Stressors (Heat, pH, Agitation) stabilized_protein Stabilized Native State (Preferential Exclusion) protein->stabilized_protein aggregated_protein Aggregated Protein unfolded_protein->aggregated_protein Self-Association maltose This compound in Solution maltose->stabilized_protein Increases Thermodynamic Barrier to Unfolding stabilized_protein->unfolded_protein Inhibited Pathway

Caption: Maltose stabilization of native protein structure.

References

Technical Support Center: Optimizing Maltose Monohydrate for CHO Cell Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing maltose (B56501) monohydrate concentration in Chinese Hamster Ovary (CHO) cell culture.

Troubleshooting Guides

This section addresses specific issues that may arise during the adaptation and optimization of CHO cells to maltose-based culture media.

Issue 1: Slow CHO cell growth after switching from glucose to maltose-based media.

  • Question: We recently transitioned our CHO cell line from a glucose-based medium to one with maltose monohydrate as the primary carbohydrate source. We've observed a significant decrease in the specific growth rate. What could be the cause, and how can we resolve it?

  • Answer: A decrease in growth rate upon initial adaptation to maltose is not uncommon. Here are the potential causes and troubleshooting steps:

    • Adaptation Period: CHO cells require an adaptation period to efficiently utilize maltose. The metabolic shift from glycolysis primarily fueled by glucose to maltose metabolism can be gradual.

      • Solution: Implement a sequential adaptation strategy. Gradually introduce maltose into the glucose-containing medium in increasing ratios (e.g., 75% glucose: 25% maltose, then 50:50, 25:75, and finally 100% maltose) over several passages. Monitor cell viability and growth at each stage before proceeding to the next.

    • Sub-optimal Maltose Concentration: The initial maltose concentration might not be optimal for your specific cell line.

      • Solution: Perform a dose-response experiment to determine the optimal maltose concentration. Based on published data, concentrations between 20 g/L and 30 g/L have been shown to support robust cell growth.[1] Concentrations above 40 g/L may lead to growth inhibition due to high osmolality.[1]

    • Basal Medium Formulation: The basal medium formulation may not be suitable for maltose-based cultures without further optimization.

      • Solution: Ensure that other essential nutrients, such as amino acids and vitamins, are not limiting. The slower metabolism of maltose might alter the consumption rates of other nutrients.

Issue 2: Increased lactate (B86563) accumulation in maltose-supplemented fed-batch cultures.

  • Question: We are using maltose in our fed-batch process to reduce lactate accumulation, but we are still observing high lactate levels. Why is this happening?

  • Answer: While maltose is utilized more slowly than glucose and generally leads to lower lactate production, high lactate can still occur under certain conditions.[2]

    • High Initial Glucose: If your batch phase starts with a high concentration of glucose, cells will preferentially consume it and produce lactate before they begin to utilize maltose.

      • Solution: Start with a lower initial glucose concentration in the batch phase and initiate maltose feeding earlier in the culture.

    • Excessive Feeding: Overfeeding with a maltose-containing feed solution can still lead to an excess intracellular glucose concentration, resulting in overflow metabolism and lactate production.

      • Solution: Optimize the feeding strategy. Instead of large bolus feeds, consider a continuous or perfusion-based feeding strategy to maintain a steady, non-excessive nutrient supply.

    • Cell Line Metabolism: Some CHO cell lines have a high glycolytic flux irrespective of the primary carbohydrate source.

      • Solution: If optimizing the feeding strategy is not sufficient, metabolic engineering of the cell line to reduce lactate production could be a long-term solution.

Issue 3: Decreased monoclonal antibody (mAb) titer in maltose-based media compared to glucose-based media.

  • Question: After adapting our CHO cells to a maltose-based medium, we have observed a decrease in the final antibody titer, even though the viable cell density is comparable to our glucose-based process. What could be the reason?

  • Answer: A decrease in mAb titer despite good cell growth can be multifactorial.

    • Specific Productivity: The specific productivity (Qp) of your CHO cells might be lower in the maltose-based medium.

      • Solution: Analyze the specific productivity of your culture. While higher maltose concentrations have been shown to increase antibody titers by over 15% in some cases, this is not universal for all cell lines.[1][3] Supplementation with specific amino acids, like tyrosine, might be necessary to enhance antibody production.[1]

    • Culture Duration: The slower growth rate on maltose might lead to a shorter production phase if the culture is terminated at the same time point as the glucose-based process.

      • Solution: Extend the culture duration to allow for a longer production phase, as long as cell viability remains high.

    • Nutrient Limitation: Other nutrients in the feed might become limiting before the full potential of the culture is reached.

      • Solution: Conduct a spent media analysis to identify any limiting components in your feed and adjust the formulation accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over glucose in CHO cell culture?

A1: The primary advantage is the potential to reduce lactate accumulation.[2] Glucose is rapidly metabolized via glycolysis, which can lead to the production of lactate as a byproduct, especially at high glucose concentrations. High lactate levels can inhibit cell growth and productivity. Maltose is a disaccharide that is hydrolyzed into two glucose molecules. This process is slower, leading to a more controlled supply of glucose to the cells and, consequently, reduced lactate formation.[3][4]

Q2: How is maltose metabolized by CHO cells?

A2: Maltose is taken up by CHO cells and metabolized intracellularly. The primary enzyme involved in breaking the α(1→4)-glycosidic bond in maltose is the lysosomal acid α-glucosidase (GAA), which releases two glucose molecules for energy metabolism.[5][6]

Q3: Can maltose completely replace glucose in a CHO cell culture medium?

A3: Yes, studies have shown that CHO cells can be cultivated in media where maltose is the sole carbohydrate source.[1][3] However, a period of sequential adaptation is often necessary for the cells to adjust their metabolic machinery.

Q4: What is the optimal concentration range for this compound in CHO cell culture?

A4: The optimal concentration can vary depending on the specific CHO cell line and culture process (batch vs. fed-batch). However, research suggests that a concentration range of 20 g/L to 30 g/L generally supports good cell growth and productivity in batch cultures.[1] It is recommended to perform a dose-response study to determine the optimal concentration for your specific application.

Q5: Will using maltose affect the glycosylation profile of my recombinant protein?

A5: Studies have indicated that the use of maltose as a carbohydrate source does not negatively impact the glycosylation patterns of monoclonal antibodies produced by CHO cells.[1][3] However, as with any process change, it is crucial to perform product quality analysis, including glycosylation profiling, to confirm that the desired product attributes are maintained.

Data Presentation

Table 1: Effect of this compound Concentration on CHO-K1 Cell Growth in Batch Culture

Maltose (g/L)Maximum Viable Cell Density (x 10^6 cells/mL)Specific Growth Rate (h^-1)Osmolality (mOsm/kg)
3.6~1.20.004~320
10~1.40.0101~350
20~1.60.0140~380
30~1.60.0139~400
40~1.40.0107~404

Data synthesized from publicly available research.[1] Actual results may vary depending on the cell line and culture conditions.

Table 2: Comparison of Fed-Batch Cultures with Glucose vs. Maltose Supplementation

ParameterGlucose-Based Fed-BatchMaltose-Based Fed-Batch
Peak Lactate ConcentrationHighReduced
Recombinant mAb TiterBaselineIncreased by up to 23%
Product GlycosylationN/AUnaffected

Data synthesized from publicly available research.[2][3] This table presents a qualitative summary; quantitative results are process-dependent.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This protocol outlines a procedure to determine the optimal concentration of this compound for a specific CHO cell line in a batch culture.

  • Cell Preparation:

    • Thaw a vial of the desired CHO cell line and expand the culture in your standard glucose-containing medium until you have a sufficient number of cells for the experiment.

    • Ensure the cells are in the exponential growth phase with high viability (>95%).

  • Media Preparation:

    • Prepare a basal medium (e.g., protein-free, chemically defined medium) without any carbohydrate source.

    • Prepare a concentrated, sterile stock solution of this compound (e.g., 200 g/L) in the basal medium.

    • Prepare experimental media by supplementing the basal medium with different final concentrations of this compound (e.g., 3.6, 10, 20, 30, and 40 g/L).[1]

    • Include a control group with the standard optimal glucose concentration.

    • Ensure all media are pH and osmolality adjusted.

  • Inoculation:

    • Seed shake flasks or spinner flasks with the CHO cells at a density of 0.3 x 10^6 viable cells/mL in each of the prepared experimental media.

    • Set up each condition in triplicate.

  • Incubation:

    • Incubate the cultures under standard conditions (e.g., 37°C, 5% CO2, appropriate agitation).

  • Sampling and Analysis:

    • Take daily samples from each flask to measure:

      • Viable cell density (VCD) and viability (e.g., using a trypan blue exclusion method with an automated cell counter).

      • Metabolite concentrations (glucose, lactate, glutamine, ammonia) using a biochemical analyzer.

      • Maltose concentration (this may require an enzymatic assay where maltose is first hydrolyzed to glucose).

    • On the final day of culture, collect a larger sample for product titer analysis (e.g., via HPLC or ELISA).

  • Data Analysis:

    • Plot the VCD and viability over time for each condition.

    • Calculate the specific growth rate for the exponential phase of each culture.

    • Determine the maximum VCD achieved in each condition.

    • Compare the final product titers.

    • The optimal maltose concentration will be the one that provides the best balance of high VCD, extended viability, and high product titer.

Mandatory Visualizations

Maltose_Metabolism_Pathway cluster_lysosome Lysosomal Compartment Maltose_ext Extracellular This compound Maltose_int Intracellular Maltose Maltose_ext->Maltose_int Uptake Cell_Membrane Cell Membrane Lysosome Lysosome Maltose_int->Lysosome GAA Acid α-glucosidase (GAA) Glucose Glucose (x2) GAA->Glucose Hydrolysis Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Lactate Lactate Pyruvate->Lactate Overflow Metabolism Optimization_Workflow start Start: Adapt CHO Cells to Maltose Medium dose_response Dose-Response Experiment (Vary Maltose Concentration) start->dose_response monitor_growth Monitor: VCD, Viability, Metabolites, Titer dose_response->monitor_growth analyze_data Analyze Data to Find Optimal Concentration monitor_growth->analyze_data fed_batch_dev Develop Fed-Batch Strategy (If Applicable) analyze_data->fed_batch_dev monitor_fed_batch Monitor: VCD, Viability, Lactate, Titer fed_batch_dev->monitor_fed_batch optimize_feed Optimize Feed Rate and Composition monitor_fed_batch->optimize_feed product_quality Product Quality Analysis (e.g., Glycosylation) optimize_feed->product_quality end End: Final Optimized Process product_quality->end

References

Technical Support Center: The Impact of Maltose Monohydrate Quality on Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, consistency is the bedrock of reliable data. Excipients and reagents, often overlooked, can be significant sources of variability. Maltose (B56501) monohydrate, a disaccharide widely used as a protein stabilizer, cryoprotectant, and carbon source in cell culture, is no exception. The quality of this simple sugar can have a profound impact on experimental outcomes, leading to issues with reproducibility that can be difficult to diagnose.

This guide provides troubleshooting advice and answers to frequently asked questions regarding the quality of maltose monohydrate and its effects on common laboratory applications.

Troubleshooting Guide

This section addresses specific issues you may encounter in your experiments and links them to potential quality attributes of this compound.

Question: My protein therapeutic shows inconsistent aggregation and instability between batches. Could the maltose be the cause?

Answer: Yes, variability in this compound quality is a likely cause of inconsistent protein stability. Maltose stabilizes proteins by preferential exclusion, but this effect can be compromised by impurities.[1][2]

  • Heavy Metals and Particulates: Trace metals or sub-visible particles can act as nucleation sites, promoting protein aggregation.[3] High-purity maltose with low metal content is essential for parenteral formulations.[1][4]

  • pH Variability: The pH of a maltose solution can affect the conformational stability of a protein. Different lots of maltose may have slightly different pH values within their specification range, which could be enough to alter protein stability.[5][6]

  • Incorrect Concentration: The water content of this compound can vary between lots.[5][6] Failing to account for this can lead to errors in concentration, impacting the degree of stabilization.

Question: I'm observing variable growth rates and viability in my cell cultures. How could maltose quality be a factor?

Answer: As a key carbon source in many media formulations, the quality of maltose directly impacts cell health and metabolism.[7]

  • Endotoxin Contamination: Endotoxins (lipopolysaccharides) from gram-negative bacteria are potent immune stimulators and can be cytotoxic to many cell lines, even at very low concentrations. For cell culture and bioprocessing, using a low-endotoxin grade of maltose is critical.[4]

  • Trace Metal Impurities: Essential trace metals are required for cell growth, but elevated levels of certain metals can be toxic.[8] Variability in these impurities between maltose lots can lead to inconsistent culture performance.

  • Presence of Other Sugars: The presence of other sugars like glucose can affect metabolic pathways.[9] For instance, in yeast, glucose presence can strongly repress maltose metabolism.[10] High levels of maltose itself can also induce hypotonic-like stress and cell death in certain engineered yeast strains.[11]

Question: My lyophilized products have a poor appearance (e.g., collapse, browning) and reduced long-term stability. What is the role of maltose quality?

Answer: Maltose is an excellent lyoprotectant, but its performance is highly dependent on its purity.[12][13][14]

  • Purity and Glass Transition Temperature (Tg): Impurities can depress the glass transition temperature (Tg) of the freeze-dried cake. If the product is stored above its Tg, it can lose its glassy structure, leading to physical collapse and increased degradation rates.[15]

  • Reducing Sugar Impurities: Maltose is a reducing sugar. The presence of other reducing sugar impurities can contribute to the Maillard reaction (browning) with proteins or amino acids during storage, especially under elevated temperature and humidity. This not only affects the product's appearance but also indicates chemical degradation.[15]

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) of this compound?

A1: The CQAs of this compound are the physical, chemical, and biological properties that should be within an appropriate limit to ensure the desired product quality. Key attributes are summarized below.

Critical Quality AttributePotential Impact on ExperimentsTypical Specification Range
Purity (HPLC) Affects protein stability, cell metabolism, and analytical accuracy.≥98.0% (Biochemistry Grade)[16], ≥92.0% (Standard Grade)[6]
Water Content Critical for calculating accurate concentrations for formulations.4.5% - 6.5%[6]
pH (5-10% solution) Influences protein conformational stability and cell culture conditions.4.0 - 6.5[5][6][17]
Endotoxin Levels Crucial for cell culture applications and all parenteral formulations.Varies by grade (e.g., ≤0.25 EU/mg for parenteral grades)
Heavy Metals (as Pb) Can be toxic to cells and may catalyze protein degradation or aggregation.≤5 µg/g[6]
Residue on Ignition / Sulfated Ash Indicates the level of inorganic impurities.≤0.1%[5]

Q2: How can I assess the quality of the this compound in my lab?

A2: While a comprehensive analysis requires specialized equipment, some basic checks are possible. Always start by reviewing the supplier's Certificate of Analysis (CoA) for the specific lot you are using. For in-house verification:

  • pH Measurement: Prepare a 10% (w/v) solution in carbon dioxide-free water and measure the pH.[6]

  • Appearance of Solution: A 10% solution should be clear and colorless.[5]

  • HPLC Analysis: For critical applications, HPLC can be used to confirm purity and quantify other sugar impurities. This is the standard pharmacopeial method.[18][19][20]

Q3: When is it necessary to use a high-purity, GMP-grade this compound?

A3: A high-purity, low-endotoxin, low-metals, GMP-grade maltose is required for the most sensitive and critical applications.[1] This includes:

  • Parenteral Drug Formulations: Any product intended for injection must use excipients that meet stringent pharmacopeial standards (e.g., USP, JP) to ensure patient safety.[4]

  • Bioprocessing: In the manufacturing of biologics under cGMP conditions, high-purity reagents are essential for process consistency and final product quality.[1]

  • Cell Therapy Applications: Media components for cell therapy must be of the highest quality to ensure the safety and efficacy of the final cell product.

Visualizations and Workflows

Troubleshooting Experimental Variability

The following workflow provides a logical path for diagnosing experimental issues that may be linked to this compound quality.

G start Experimental Inconsistency Observed (e.g., Aggregation, Poor Growth) check_coa 1. Review Supplier's Certificate of Analysis (CoA) for the specific lot start->check_coa specs_met Are all specifications within the required range? check_coa->specs_met in_house_test 2. Perform In-House QC (pH, Solution Appearance, Water Content) specs_met->in_house_test Yes contact_supplier Contact Supplier's Technical Support specs_met->contact_supplier No test_fail Does in-house QC fail? in_house_test->test_fail compare_lot 3. Test Against a New Lot or Different Supplier test_fail->compare_lot No quarantine Quarantine Suspect Lot test_fail->quarantine Yes issue_persists Does the issue persist with the new lot? compare_lot->issue_persists maltose_not_root Maltose quality is likely NOT the root cause. Investigate other variables. issue_persists->maltose_not_root Yes maltose_is_root Maltose quality IS the likely root cause. Use qualified new lot. issue_persists->maltose_is_root No quarantine->contact_supplier

Caption: A workflow for troubleshooting experimental issues related to maltose quality.

Impact of Impurities on Experimental Systems

Different types of impurities in this compound can affect various experimental systems. This diagram illustrates the relationship between common impurities and their potential consequences.

G cluster_impurities Common Impurities cluster_outcomes Experimental Outcomes heavy_metals Heavy Metals protein_agg Protein Aggregation heavy_metals->protein_agg cell_toxicity Cell Toxicity & Altered Metabolism heavy_metals->cell_toxicity endotoxins Endotoxins endotoxins->cell_toxicity other_sugars Other Sugars (Glucose, etc.) other_sugars->cell_toxicity lyo_instability Lyophilization Instability other_sugars->lyo_instability assay_error Analytical Interference other_sugars->assay_error particulates Particulates particulates->protein_agg

Caption: Logical map of maltose impurities and their experimental impacts.

Key Experimental Protocols

Protocol 1: HPLC Analysis of Maltose Purity (Based on USP Method)

This protocol provides a general method for determining the purity of maltose and quantifying related sugars like glucose and maltotriose (B133400).

  • System: High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.

  • Column: A column that meets L58 packing material specifications, such as a strong cation-exchange resin in the calcium form (e.g., Shodex SUGAR KS-801, 8.0 mm x 300 mm).[18][20]

  • Mobile Phase: Degassed, HPLC-grade water.[6]

  • Flow Rate: Approximately 0.35-0.5 mL/min.

  • Temperatures:

    • Column: 80 °C[20]

    • Detector: 40 °C[20]

  • Standard Preparation:

    • Resolution Solution: Prepare a solution containing about 10 mg/mL each of maltotriose, maltose, and glucose in water to verify system suitability.[6]

    • Sample Solution: Accurately weigh and dissolve about 100 mg of this compound in water to make a 10 g solution (approx. 10 mg/g).[6]

  • Procedure:

    • Inject the Resolution Solution. The resolution between the maltose and maltotriose peaks should be not less than 1.6.[18][21]

    • Inject the Sample Solution.

    • Calculate the percentage of maltose and other sugars by comparing the peak areas to those obtained from a certified USP this compound RS.

Protocol 2: Assessing Protein Stabilization via Thermal Shift Assay (TSA)

This protocol can be used to compare the stabilizing effect of different lots of maltose on a target protein. An increase in the protein's melting temperature (Tm) indicates stabilization.

  • Materials:

    • Target protein solution (e.g., 0.1-0.2 mg/mL).

    • Fluorescent dye (e.g., SYPRO™ Orange), diluted as per manufacturer's instructions.

    • Maltose solutions prepared from different lots (e.g., 20% w/v stock solutions, ensuring to correct for water content from the CoA).

    • Assay buffer (e.g., HEPES or PBS).

    • qPCR instrument capable of monitoring fluorescence over a temperature gradient.

  • Procedure:

    • In a 96-well qPCR plate, prepare reaction mixtures for each maltose lot to be tested, plus a "no maltose" control. Each reaction should contain:

      • Assay Buffer

      • Target Protein (to final concentration)

      • Fluorescent Dye (to final concentration)

      • Maltose solution (to desired final concentration, e.g., 5%) or buffer for the control.

    • Seal the plate, centrifuge briefly, and place it in the qPCR instrument.

    • Set up the instrument to ramp the temperature from 25 °C to 95 °C at a rate of ~1 °C/min, measuring fluorescence at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature for each sample.

    • Determine the melting temperature (Tm), which is the midpoint of the protein unfolding transition (peak of the first derivative).

    • A higher Tm in the presence of maltose indicates a stabilizing effect. Compare the ΔTm (Tm with maltose - Tm of control) across different lots. Significant variation in ΔTm suggests a performance difference in the maltose quality.

References

Avoiding microbial contamination in maltose monohydrate stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing and troubleshooting microbial contamination in maltose (B56501) monohydrate stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for sterilizing maltose monohydrate solutions?

A1: The preferred method for sterilizing maltose solutions is sterile filtration.[1] Autoclaving (steam sterilization) is generally not recommended because high temperatures can cause degradation of the sugar through caramelization and the Maillard reaction, especially in the presence of amino acids.[2][3] This can lead to a decrease in pH, changes in the solution's composition, and the formation of byproducts that may be toxic to cells.[2][3][4]

Q2: What filter pore size should I use for sterile filtration of my maltose solution?

A2: To ensure the removal of bacteria, a sterilizing-grade filter with a pore size of 0.22 µm or 0.2 µm is the industry standard.[1][5][6] These filters are capable of retaining a wide range of microorganisms, including most bacteria.[6] For more viscous solutions or to extend the life of the final sterilizing filter, a pre-filter with a larger pore size (e.g., 0.45 µm) can be used upstream.[7]

Q3: How should I prepare my this compound stock solution to minimize contamination risk?

A3: All solution preparation should be conducted in a sterile environment, such as a laminar flow hood or biological safety cabinet, using strict aseptic technique.[8][9][10] Use sterile glassware and equipment. The this compound powder should be dissolved in a high-purity, sterile solvent (e.g., distilled water or a specific buffer). After dissolution, the solution should be immediately sterilized by filtration.[1]

Q4: What are the optimal storage conditions for a sterile this compound stock solution?

A4: Sterile maltose stock solutions should be stored at refrigerated temperatures, typically between 2-8°C, to inhibit the growth of any potential contaminants.[1][11] Some sources also suggest storage at -20°C for longer-term stability, with recommendations to use the solution within one month.[12][13] It is also advisable to store the solution in a tightly sealed, sterile container, protected from light.[1][11][13]

Q5: How can I tell if my maltose stock solution is contaminated?

A5: Signs of microbial contamination include:

  • Visual Turbidity: The clear solution becomes cloudy or hazy.[14][15]

  • Color Change: A noticeable shift in the color of the solution, which can indicate a change in pH due to microbial metabolism.[14][15][16]

  • Formation of Sediments or Films: The appearance of clumps, particles, or a film on the surface of the liquid.[1][14]

  • Unusual Odor: A foul or unexpected smell emanating from the solution.[17] Microscopic examination can confirm the presence of microorganisms like bacteria, yeast, or mold.[1][14][16]

Troubleshooting Guide

This section addresses common issues encountered during the preparation and storage of sterile this compound solutions.

Problem 1: My freshly prepared and filtered maltose solution shows signs of contamination after a short period.

Possible Cause Troubleshooting Step
Improper Aseptic Technique Review your aseptic technique. Ensure you are working in a certified laminar flow hood, properly disinfecting all surfaces and materials with 70% ethanol (B145695), and avoiding any actions that could introduce airborne contaminants.[8][9]
Non-Sterile Equipment or Reagents Ensure all glassware, magnetic stir bars, and other equipment are properly sterilized before use. Verify that the water or buffer used to dissolve the maltose is sterile.
Compromised Filter Integrity Check the filter for any visible damage before use. Perform an integrity test on the filter if your equipment allows, to ensure it is functioning correctly.
Contaminated Maltose Powder While less common, the raw material itself could be a source of contamination.[18] If contamination persists despite troubleshooting other factors, consider using a new lot of this compound.

Problem 2: The filter clogs quickly when I try to sterilize my maltose solution.

Possible Cause Troubleshooting Step
High Viscosity of the Solution High concentrations of maltose can result in a viscous solution that is difficult to filter.[7] Consider gently warming the solution to decrease its viscosity, but avoid high temperatures that could cause degradation.[7]
Particulates in the Solution The maltose powder may not be fully dissolved, or there may be other particulates present. Ensure the maltose is completely dissolved before filtration. Using a pre-filter with a larger pore size (e.g., 0.45 µm or 0.65 µm) can help remove larger particles before the solution reaches the final 0.22 µm sterilizing filter.[7]
Incorrect Filter Type Ensure you are using a filter membrane compatible with your solution. Polyethersulfone (PES) membranes are often recommended for their low protein binding and high flow rates.[19]

Data Summary Tables

Table 1: Recommended Sterilization and Storage Parameters

Parameter Recommendation Rationale
Sterilization Method Sterile FiltrationAvoids heat-induced degradation of maltose (Caramelization, Maillard Reaction).[2][3]
Filter Pore Size 0.22 µm or 0.2 µmStandard for removing bacteria and ensuring sterility.[19][6]
Storage Temperature 2-8°C (Refrigerated)Inhibits microbial growth.[1][11]
Long-term Storage -20°CFor extended stability (use within 1 month is suggested).[12][13]
Container Sterile, tightly-sealedPrevents introduction of contaminants during storage.

Table 2: Common Microbial Contaminants and Their Characteristics

Contaminant Microscopic Appearance Macroscopic Signs in Solution
Bacteria Small, rod-shaped or spherical cells, may be motile.Uniform turbidity, sometimes a yellowish color change (pH indicator).[14][16]
Yeast Oval or spherical budding cells, larger than bacteria.Can appear as individual colonies or cause turbidity, may produce a slight odor.[16][20]
Mold Filamentous structures (hyphae) with visible spores.Fuzzy or cotton-like growths, often on the surface of the liquid.[1][16]

Experimental Protocols

Protocol 1: Preparation and Sterile Filtration of a this compound Stock Solution

Materials:

  • This compound powder

  • High-purity, sterile water or buffer

  • Sterile graduated cylinder or volumetric flask

  • Sterile beaker and magnetic stir bar

  • Sterile-wrapped 0.22 µm syringe filter or bottle-top filtration unit

  • Sterile syringe (if using a syringe filter)

  • Sterile storage bottle

Procedure:

  • Prepare a Sterile Workspace: Thoroughly wipe down the interior of a laminar flow hood with 70% ethanol and allow it to dry.[9] Arrange all necessary sterile materials within the workspace.[8]

  • Dissolve the Maltose: Using aseptic technique, measure the desired amount of sterile water or buffer. Weigh the appropriate mass of this compound powder and add it to the sterile beaker. Add the solvent and a sterile stir bar, and stir until the powder is completely dissolved.

  • Sterile Filtration (Syringe Filter Method): a. Aseptically attach the 0.22 µm sterile syringe filter to the tip of a sterile syringe. b. Draw the maltose solution into the syringe. c. Carefully dispense the solution through the filter into the final sterile storage bottle. Do not apply excessive pressure, as this can rupture the filter membrane.

  • Sterile Filtration (Bottle-Top Filter Method): a. Aseptically assemble the bottle-top filtration unit onto the sterile storage bottle. b. Pour the dissolved maltose solution into the upper reservoir of the filtration unit. c. Apply a vacuum to draw the solution through the 0.22 µm membrane into the sterile bottle.

  • Label and Store: Tightly cap the sterile storage bottle. Label it clearly with the contents, concentration, preparation date, and your initials. Store at the recommended temperature (2-8°C for short-term, -20°C for long-term).[11]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_sterilize Sterilization cluster_store Storage a Weigh Maltose Monohydrate b Dissolve in Sterile Solvent a->b c Draw Solution into Syringe b->c d Attach 0.22µm Syringe Filter c->d e Filter into Sterile Bottle d->e f Label Bottle e->f g Store at 2-8°C or -20°C f->g

Caption: Workflow for preparing a sterile this compound stock solution.

Troubleshooting_Contamination start Contamination Detected in Maltose Stock Solution q1 Was strict aseptic technique used? start->q1 a1_yes Review filter integrity and sterility of reagents q1->a1_yes Yes a1_no Re-prepare solution using proper aseptic technique q1->a1_no No q2 Is contamination still present? a1_yes->q2 a1_no->q2 a2_yes Consider new lot of maltose powder or solvent q2->a2_yes Yes a2_no Problem Resolved q2->a2_no No

Caption: Troubleshooting flowchart for identifying sources of contamination.

References

Technical Support Center: Dissolving High Concentrations of Maltose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise preparation of solutions is a critical step in ensuring experimental accuracy and reproducibility. This technical support center provides detailed guidance on dissolving high concentrations of maltose (B56501) monohydrate, a common excipient and cryoprotectant.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of maltose monohydrate in water?

A1: The solubility of this compound in water is highly dependent on the temperature. At 20°C, its solubility is approximately 108 grams per 100 mL of water.[1] As the temperature increases, the solubility also increases significantly.

Q2: Can I autoclave a high-concentration this compound solution?

A2: While autoclaving is a common sterilization method, it should be approached with caution for high-concentration sugar solutions. The high temperatures can lead to caramelization or the Maillard reaction, especially if amines are present, resulting in a yellow or brown discoloration of the solution.[2][3] If sterilization is required, sterile filtration through a 0.22 µm filter is a recommended alternative.[4]

Q3: How should I store a high-concentration this compound solution?

A3: For long-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C.[4] At -20°C, solutions are generally stable for at least one month, while at -80°C, stability can be maintained for up to six months.[4] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the maltose. For short-term use, solutions can be stored at 4°C for a few days.

Data Presentation: Solubility of this compound in Water

The following table summarizes the solubility of this compound in water at various temperatures. This data is essential for preparing saturated and supersaturated solutions.

Temperature (°C)Solubility ( g/100 g water)
0.656.5
10~63.4 - 66.8[5]
20108[1]
30133.3
40162.5
50200.0

Note: Data points are compiled from various sources and some values are extrapolated. For highly sensitive experiments, it is recommended to determine the solubility empirically under your specific laboratory conditions.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration (e.g., 50% w/v) this compound Solution

Objective: To prepare a 50% weight/volume solution of this compound in water.

Materials:

  • This compound (C₁₂H₂₂O₁₁·H₂O, Molar Mass: 360.31 g/mol )

  • High-purity water (e.g., distilled or deionized)

  • Volumetric flask

  • Stir plate and magnetic stir bar

  • Heat source (e.g., hot plate or water bath)

Procedure:

  • Calculate the required mass: For a 50% w/v solution, you will need 50 g of this compound for every 100 mL of the final solution volume. For example, to prepare 200 mL of a 50% w/v solution, you will need 100 g of this compound.

  • Initial Dissolution: Add the calculated mass of this compound to a volumetric flask that is approximately half-filled with high-purity water.

  • Heating and Stirring: Place the flask on a stir plate with a magnetic stir bar. Gently heat the solution while stirring continuously. A water bath is recommended for even heating and to avoid caramelization. Do not exceed 60-70°C.

  • Complete Dissolution: Continue heating and stirring until all the this compound has completely dissolved. The solution should be clear and colorless.

  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature.

  • Final Volume Adjustment: Once the solution has reached room temperature, add high-purity water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Sterilization (Optional): If a sterile solution is required, filter it through a 0.22 µm sterile filter into a sterile container.

Protocol 2: Preparation of a Supersaturated this compound Solution

Objective: To prepare a supersaturated solution of this compound for applications such as crystallization studies.

Materials:

  • This compound

  • High-purity water

  • Clean, scratch-free beaker or flask

  • Heat source

  • Stirring rod

Procedure:

  • Prepare a Saturated Solution at Elevated Temperature: Add an excess amount of this compound to a beaker of high-purity water (e.g., 150 g in 100 mL).

  • Heat and Dissolve: Gently heat the mixture while stirring continuously. Increase the temperature until all the this compound dissolves, creating a saturated solution at that elevated temperature.

  • Slow Cooling: Cover the beaker to prevent evaporation and contamination and allow the solution to cool slowly and undisturbed to room temperature. A clean, smooth-surfaced container is crucial to prevent premature crystallization.[6]

  • Initiate Crystallization (Seeding): Once cooled, the solution is in a metastable supersaturated state. To induce crystallization, introduce a single, small "seed" crystal of this compound.[7][8]

  • Observation: Observe the rapid growth of crystals from the seed crystal as the excess dissolved maltose precipitates out of the solution.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Slow Dissolution - Insufficient heating.- Inadequate agitation.- Large crystal size of this compound.- Gradually increase the temperature of the solution while stirring (do not exceed 70°C to avoid browning).- Use a magnetic stir bar for continuous and efficient mixing.- Use a finer powder of this compound if available.
Solution is Yellow or Brown - Overheating, leading to caramelization.- Maillard reaction due to the presence of amines.- Use a water bath for controlled and even heating.- Avoid temperatures above 70°C.- Ensure all glassware is thoroughly cleaned to remove any potential contaminants.
Unexpected Precipitation/Crystallization - Solution was supersaturated and disturbed.- Presence of seed crystals (impurities or undissolved particles).- Temperature fluctuations.- Ensure the solution is not supersaturated unless intended. If so, handle with care to avoid agitation or introduction of particles.- Filter the solution to remove any potential nucleation sites.- Store the solution at a constant temperature.
Incomplete Dissolution at High Concentrations - Reached the solubility limit at the current temperature.- Increase the temperature of the solution to increase the solubility of this compound (refer to the solubility table).- If the desired concentration exceeds the solubility at a safe temperature, it may not be achievable.

Visualizations

DissolutionWorkflow Workflow for Dissolving High Concentrations of this compound start Start: Weigh this compound add_water Add to ~50% of final volume of water start->add_water heat_stir Heat gently (≤70°C) and stir add_water->heat_stir check_dissolved Is all solid dissolved? heat_stir->check_dissolved check_dissolved->heat_stir No cool Cool to room temperature check_dissolved->cool Yes final_volume Adjust to final volume cool->final_volume homogenize Homogenize solution final_volume->homogenize end End: Solution Prepared homogenize->end

Dissolving this compound Workflow

TroubleshootingFlowchart Troubleshooting Dissolution Issues start Problem with Dissolution issue What is the issue? start->issue slow_diss Slow Dissolution issue->slow_diss Slow to dissolve coloration Yellow/Brown Color issue->coloration Discolored precipitation Unexpected Precipitation issue->precipitation Precipitates forming slow_diss_sol1 Increase temperature (≤70°C) slow_diss->slow_diss_sol1 slow_diss_sol2 Increase agitation slow_diss->slow_diss_sol2 coloration_sol1 Reduce temperature coloration->coloration_sol1 coloration_sol2 Use water bath for even heating coloration->coloration_sol2 precipitation_sol1 Check for supersaturation precipitation->precipitation_sol1 precipitation_sol2 Filter solution precipitation->precipitation_sol2 precipitation_sol3 Maintain constant temperature precipitation->precipitation_sol3

Troubleshooting Common Dissolution Problems

References

Effects of autoclaving on maltose monohydrate stability and function.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of autoclaving on the stability and function of maltose (B56501) monohydrate. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary effects of autoclaving on maltose monohydrate solutions?

Autoclaving, a process that uses high pressure and temperature for sterilization, can induce chemical changes in this compound.[1][2][3][4] The primary effects are degradation through two main non-enzymatic browning reactions: caramelization and the Maillard reaction.[2][5][6][7] These reactions can lead to a decrease in pH, discoloration (yellowing or browning), and the formation of various degradation products.[8][9][10] The extent of these changes depends on factors like autoclaving time, temperature, solution volume, and the presence of other compounds.[1][11]

Q2: What is the Maillard reaction and how does it affect maltose?

The Maillard reaction is a chemical reaction between the carbonyl group of a reducing sugar, like maltose, and the amino group of an amino acid or protein.[2][5][12] This reaction is initiated by the heat from autoclaving and produces a complex mixture of molecules, including melanoidins, which cause browning.[5] If you are autoclaving maltose as part of a complex medium containing amino acids (e.g., yeast extract, peptone), the Maillard reaction is likely to occur.[2][12] The products of this reaction can sometimes inhibit cell growth.[7][12]

Q3: What is caramelization and how does it differ from the Maillard reaction?

Caramelization is the heat-induced breakdown and pyrolysis of sugars in the absence of amino acids.[2][6] It is a distinct process from the Maillard reaction.[6] When a solution of only maltose and water is autoclaved, any browning observed is due to caramelization.[2][6] This process also generates a variety of flavor compounds and brown polymers.[6] The temperature at which maltose begins to caramelize is approximately 180°C, but degradation can occur at the lower temperatures used in autoclaving (typically 121°C), especially with prolonged heating.[6][13]

Q4: What factors influence the degradation of maltose during autoclaving?

Several factors can influence the rate and extent of maltose degradation:

  • Temperature and Time: Higher temperatures and longer autoclaving cycles increase the degradation of sugars.[1][9][10]

  • Presence of Other Components: The presence of amino acids will lead to the Maillard reaction.[2] Phosphates in a buffer solution can also increase the rate of sugar degradation.[1]

  • pH: The pH of the solution can affect the rate of both caramelization and the Maillard reaction.[2][14] Studies on glucose and maltose solutions have shown that the pH tends to decrease as thermal degradation progresses.[9][10]

  • Solution Volume and Container: Larger volumes of liquid take longer to reach sterilization temperature, potentially increasing the total heat exposure.[1][11] The material of the container can also affect heat transfer rates.[11]

Q5: Are there alternatives to autoclaving for sterilizing maltose solutions?

Yes. To avoid the degradation of maltose, filter sterilization is the most common and recommended alternative.[2][7][8] This involves passing the maltose solution through a sterile 0.22 µm filter to remove any microbial contaminants.[7][15] The sterile maltose solution can then be aseptically added to the rest of the autoclaved and cooled medium.[7][8][15]

Troubleshooting Guide

Q1: My autoclaved maltose-containing medium has turned yellow or brown. What happened and is it still usable?

A yellow or brown discoloration is a visual indicator that the maltose has undergone degradation, either through the Maillard reaction or caramelization.[2][8] This browning is correlated with a decrease in the concentration of maltose and the formation of degradation products like 5-hydroxymethylfurfural (B1680220) (HMF).[9][10] These degradation products can be inhibitory or toxic to some cell cultures, potentially leading to poor growth or altered cellular responses.[1][3][12]

Recommendation: It is generally not advisable to use discolored media, especially for sensitive applications. The best practice is to discard the solution and prepare a fresh batch, sterilizing the maltose solution separately by filtration before adding it to the autoclaved medium.[7][8][15]

Q2: The pH of my medium dropped significantly after autoclaving it with maltose. Why did this happen and how can I prevent it?

The thermal degradation of maltose and other sugars during autoclaving produces acidic byproducts, which causes the pH of the solution to decrease.[9][10] A study on the thermal degradation of 20% maltose solutions showed a consistent drop in pH with increased heating time and temperature.[9][10]

Recommendation: To prevent a pH drop, avoid autoclaving maltose with the rest of the medium components. Prepare a concentrated maltose solution, sterilize it by filtration, and add it to the cooled, autoclaved medium.[7][15] Always check the final pH of your medium before use.[13]

Q3: I'm observing poor cell growth or inconsistent experimental results when using a medium with autoclaved maltose. What could be the cause?

Poor cell growth or variability can be linked to the degradation of maltose during autoclaving.[16][17] Potential causes include:

  • Toxicity of Degradation Products: Compounds formed during the Maillard reaction or caramelization can be toxic to cells, inhibiting growth.[1][3][12]

  • Reduced Carbon Source: The degradation of maltose means the actual concentration of the intended carbon source is lower than calculated, which could be a limiting factor for cell growth.[1]

  • Altered pH: A significant drop in the medium's pH can create a stressful environment for cells, leading to reduced viability and growth.[9][16]

Recommendation: Use the troubleshooting workflow below to diagnose the issue. The most reliable solution is to switch to filter sterilization for the maltose component of your medium.[2][7]

Data on Maltose Degradation

The following tables summarize quantitative data on the effects of heating on maltose solutions.

Table 1: Effect of Heating Temperature and Time on the pH of a 20% Maltose Solution

Heating Time (hours)pH at 110°CpH at 120°CpH at 130°CpH at 140°CpH at 150°C
0 4.044.044.044.044.04
1 3.783.653.513.393.25
2 3.713.583.433.303.16
3 3.653.503.353.213.08
4 3.583.433.283.143.03
5 3.523.363.203.072.94
Data adapted from a study on the thermal degradation of maltose solutions.[9]

Table 2: Effect of Heating Temperature and Time on Maltose Concentration in a 20% Solution

Heating Time (hours)Maltose ( g/100 mL) at 110°CMaltose ( g/100 mL) at 120°CMaltose ( g/100 mL) at 130°CMaltose ( g/100 mL) at 140°CMaltose ( g/100 mL) at 150°C
0 20.1420.1420.1420.1420.14
1 19.8719.1218.2517.5416.89
2 19.5418.5617.3416.2115.02
3 19.2118.0116.5615.0213.56
4 18.8717.5415.8914.1212.23
5 18.5217.0215.2113.3411.11
Data adapted from a study on the thermal degradation of maltose solutions.[18]

Visualizations

Maltose_Degradation_Pathways Maltose This compound Solution Autoclaving Autoclaving (Heat, 121°C) Maltose->Autoclaving AminoAcids Amino Acids Present? (e.g., in complex media) Autoclaving->AminoAcids Maillard Maillard Reaction AminoAcids->Maillard Yes Caramelization Caramelization AminoAcids->Caramelization No Products Degradation Products: - Browning (Melanoidins) - pH Decrease - HMF & other compounds - Reduced Maltose Conc. Maillard->Products Caramelization->Products Function Impact on Function: - Potential Cell Toxicity - Altered Nutrient Availability - Inconsistent Results Products->Function

Caption: Maltose degradation pathways during autoclaving.

Troubleshooting_Workflow Start Problem: Poor Cell Growth or Inconsistent Results CheckColor Is the medium discolored (yellow/brown)? Start->CheckColor CheckpH Is the final pH lower than expected? CheckColor->CheckpH No Degradation High probability of maltose degradation and toxic byproducts. CheckColor->Degradation Yes Acidification Acidic byproducts from maltose degradation have lowered the pH. CheckpH->Acidification Yes Other Consider other factors: - Contamination - Cell line issues - Other reagent problems CheckpH->Other No Solution Recommended Solution: 1. Prepare fresh medium. 2. Sterilize maltose solution   separately via filtration (0.22 µm). 3. Aseptically add sterile maltose   to cooled, autoclaved medium. Degradation->Solution Acidification->Solution

Caption: Troubleshooting workflow for issues with autoclaved maltose.

Experimental Protocols

Protocol 1: Assessment of Maltose Solution Color and pH

  • Objective: To quantitatively measure changes in color (an indicator of browning) and pH of a maltose solution after autoclaving.

  • Materials:

    • This compound

    • Deionized water

    • Spectrophotometer

    • Calibrated pH meter

    • Autoclavable bottles

    • Sterile cuvettes

  • Methodology:

    • Prepare a maltose solution of the desired concentration (e.g., 20% w/v) in deionized water.

    • Measure the initial pH of the solution using a calibrated pH meter. This is the "Before Autoclaving" reading.

    • Measure the initial absorbance of the solution at 420 nm using a spectrophotometer, with deionized water as a blank. This is the "Before Autoclaving" browning index.

    • Dispense the solution into autoclavable containers.

    • Autoclave the solution using a standard liquid cycle (e.g., 121°C for 15-20 minutes). Ensure the cycle parameters are recorded.

    • Allow the solution to cool completely to room temperature.

    • Measure the final pH of the autoclaved solution. This is the "After Autoclaving" reading.

    • Measure the final absorbance of the autoclaved solution at 420 nm. This is the "After Autoclaving" browning index.

    • Compare the "Before" and "After" values to quantify the changes.

Protocol 2: Quantification of Maltose Concentration using an Enzymatic Assay

  • Objective: To determine the concentration of maltose in a solution before and after autoclaving. This protocol is based on the principle of hydrolyzing maltose to glucose and then quantifying the glucose.

  • Materials:

    • Maltose solution (pre- and post-autoclaving)

    • Maltase enzyme (α-glucosidase)

    • Glucose oxidase/peroxidase (GOPOD) reagent kit

    • Spectrophotometer

    • Incubator or water bath at 37°C

    • D-Glucose standard solution

  • Methodology:

    • Standard Curve: Prepare a series of D-glucose standards of known concentrations. Follow the GOPOD kit manufacturer's instructions to react the standards and measure their absorbance at the specified wavelength (typically ~510 nm) to generate a standard curve.

    • Sample Preparation: Dilute the pre- and post-autoclaved maltose solutions to fall within the linear range of the glucose standard curve.

    • Maltose Hydrolysis:

      • For each diluted sample, set up two reactions: one with maltase enzyme and one without (control).

      • Add a defined amount of maltase to the "with enzyme" tube.

      • Incubate both tubes at 37°C for a sufficient time (e.g., 30-60 minutes) to allow for the complete conversion of maltose to glucose.

    • Glucose Quantification:

      • Following incubation, add the GOPOD reagent to all tubes (including the standards and the sample tubes with and without maltase).

      • Incubate as per the kit's instructions to allow for color development.

      • Measure the absorbance of all samples.

    • Calculation:

      • Use the standard curve to determine the glucose concentration in each sample tube.

      • The glucose concentration in the "without enzyme" tube represents the free glucose already present in the maltose solution.

      • The glucose concentration in the "with enzyme" tube represents the total glucose (free glucose + glucose from maltose hydrolysis).

      • Subtract the free glucose concentration from the total glucose concentration to find the amount of glucose derived from maltose.

      • Use the stoichiometry (1 mole of maltose yields 2 moles of glucose) and the molecular weights to calculate the original maltose concentration in the pre- and post-autoclaved samples. Compare the results to determine the percentage of maltose degradation.[19]

References

Technical Support Center: Minimizing Endotoxin in Maltose Monohydrate for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with endotoxin (B1171834) contamination in maltose (B56501) monohydrate used in sensitive cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your research.

I. Frequently Asked Questions (FAQs)

Q1: Why is it critical to minimize endotoxin levels in maltose monohydrate for cell-based assays?

Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria.[1][2][3] Even at minute concentrations, they can elicit strong immune responses and interfere with in vitro cell cultures, leading to unreliable and misleading experimental results.[1][2][3] Effects of endotoxin contamination in cell-based assays can include:

  • Altered cell growth and morphology

  • Induction of inflammatory responses[2]

  • Non-specific activation or inhibition of signaling pathways

  • Reduced transfection efficiency

  • Induction of apoptosis or cytotoxicity

Therefore, minimizing endotoxin levels in all cell culture components, including this compound, is paramount for generating accurate and reproducible data.

Q2: What are the primary sources of endotoxin contamination in this compound solutions?

Endotoxin contamination can be introduced at various stages, from raw material sourcing to the final experimental setup. Key sources include:

  • Raw Materials: this compound itself may have inherent endotoxin levels from its manufacturing process.

  • Water: The water used to prepare maltose solutions is a common source of endotoxins. Poorly maintained water purification systems can harbor bacteria.[1]

  • Labware: Glassware and plasticware can be contaminated with endotoxins. Standard autoclaving is not sufficient to eliminate them.[1]

  • Handling: Improper aseptic techniques during solution preparation and handling can introduce airborne or contact-based contamination.

Q3: What are the acceptable endotoxin limits for cell culture reagents?

Acceptable endotoxin limits can vary depending on the cell type and the specific application. However, a general guideline for cell culture reagents is to aim for the lowest detectable level.

Application AreaRecommended Endotoxin Limit (EU/mL)
General Cell Culture< 0.1 to 1.0 EU/mL
Sensitive Cell Lines (e.g., primary immune cells)< 0.05 EU/mL
Parenteral Drug Products (FDA Guideline)< 0.5 EU/mL (for most)

EU: Endotoxin Units. 1 EU is approximately equivalent to 0.1 to 0.2 ng of E. coli endotoxin.

II. Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to endotoxin contamination in this compound solutions.

Troubleshooting Workflow: High Endotoxin Levels Detected in Maltose Solution

G start High Endotoxin Detected in Maltose Solution q1 Is the water source endotoxin-free? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Test Water q2 Was the labware properly depyrogenated? a1_yes->q2 sol1 Use endotoxin-free water (WFI) or validate water purification system. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Check Procedures/Supplies q3 Was aseptic technique strictly followed? a2_yes->q3 sol2 Depyrogenate glassware at 250°C for ≥30 min. Use certified endotoxin-free plasticware. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Review Handling q4 Is the raw maltose monohydrate the source? a3_yes->q4 sol3 Review and reinforce aseptic handling procedures. a3_no->sol3 a4_yes Yes q4->a4_yes Test Raw Material a4_no No q4->a4_no Re-evaluate previous steps sol4 Implement endotoxin removal from maltose solution. a4_yes->sol4 a4_no->q1 end Re-test Endotoxin Levels sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for high endotoxin levels.

Troubleshooting Low Maltose Recovery After Endotoxin Removal

Issue: Significant loss of this compound after implementing an endotoxin removal method.

Potential CauseTroubleshooting Steps
Ultrafiltration: Maltose passing through the membrane- Verify the Molecular Weight Cut-Off (MWCO) of the membrane. For maltose (MW ~342 g/mol ), a very small MWCO would be needed, which may not be practical for endotoxin removal. Consider alternative methods.
Ion-Exchange Chromatography: Maltose binding to the resin- Adjust the pH of the buffer to be well above the pKa of maltose's hydroxyl groups to ensure it remains uncharged. - Increase the ionic strength of the buffer to reduce non-specific binding. - Select a resin with a different chemistry that has a lower affinity for carbohydrates.
Affinity Chromatography: Non-specific binding of maltose to the ligand or matrix- Optimize the buffer composition (pH, ionic strength) to minimize non-specific interactions. - Consider a different affinity ligand with higher specificity for endotoxin. - Perform a pre-elution wash with a buffer of intermediate stringency to remove weakly bound maltose.

III. Experimental Protocols

Protocol 1: Endotoxin Removal from this compound Solution using Anion-Exchange Chromatography

This protocol describes a common method for removing negatively charged endotoxins from a neutral maltose solution.

Materials:

  • Acrodisc® unit with Mustang® Q membrane or similar strong anion-exchange chromatography column

  • Endotoxin-free water (Water for Injection - WFI)

  • This compound

  • Endotoxin-free buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • LAL assay kit for endotoxin detection

  • Sterile, endotoxin-free collection tubes

Procedure:

  • Prepare a stock solution of this compound in endotoxin-free water at the desired concentration.

  • Equilibrate the anion-exchange column with 5-10 column volumes of endotoxin-free buffer.

  • Load the maltose solution onto the column at a flow rate recommended by the manufacturer.

  • Collect the flow-through in a sterile, endotoxin-free collection tube. This fraction contains the purified maltose.

  • Wash the column with the equilibration buffer to ensure complete recovery of the maltose.

  • (Optional) Elute the bound endotoxins with a high-salt buffer (e.g., buffer + 1-2 M NaCl) to regenerate the column.

  • Test the endotoxin levels in the collected flow-through fraction using a validated LAL assay.

  • Determine the concentration of maltose in the purified solution to assess recovery.

Quantitative Data for Endotoxin Removal Methods:

MethodPrincipleTypical Endotoxin Reduction (Log Reduction Value - LRV)Maltose RecoveryKey Considerations
Anion-Exchange Chromatography Electrostatic interaction3 - 5 LRV[4]> 95%Optimize pH and ionic strength to prevent maltose binding.[2]
Ultrafiltration Size exclusion> 3 to > 6 LRV[1][5]Dependent on MWCORequires a membrane with a pore size that retains endotoxin aggregates (>10 kDa) but allows maltose to pass. Potential for maltose loss.[6]
Affinity Chromatography (e.g., Polymyxin B) Specific binding to Lipid A> 3 LRV[7]> 90%High specificity for endotoxin, but can be more expensive.[7][8]

LRV (Log Reduction Value): A 1-log reduction corresponds to a 90% removal, a 2-log reduction to 99%, and so on.

Protocol 2: Validation of the LAL Assay for this compound Solutions

It is crucial to validate that the maltose solution itself does not interfere with the LAL assay (inhibition or enhancement).

Materials:

  • This compound solution with low/no endotoxin

  • LAL assay kit (with Control Standard Endotoxin - CSE)

  • Endotoxin-free water

  • Endotoxin-free test tubes or 96-well plate

Procedure:

  • Prepare a series of dilutions of the maltose solution in endotoxin-free water (e.g., 1:10, 1:50, 1:100).

  • For each dilution, prepare two sets of samples.

  • Spike one set of the diluted maltose samples with a known concentration of CSE (as per the LAL kit instructions). The other set remains unspiked.

  • Prepare a standard curve of the CSE in endotoxin-free water.

  • Perform the LAL assay on the unspiked maltose dilutions, the spiked maltose dilutions, and the standard curve.

  • Analysis:

    • The unspiked samples should show negligible endotoxin levels.

    • Calculate the endotoxin concentration in the spiked samples.

    • Determine the "spike recovery" by subtracting the endotoxin level of the unspiked sample from the spiked sample and comparing it to the known spike concentration.

    • A valid result typically requires a spike recovery of 50-200%.[9] If recovery is outside this range, the maltose solution is interfering with the assay, and further dilution is necessary.

IV. Visualizations

Signaling Pathway: Endotoxin (LPS) Activation of an Immune Cell

G LPS Endotoxin (LPS) TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Induces Transcription

Caption: TLR4-mediated signaling cascade initiated by endotoxin.

Experimental Workflow: Endotoxin Removal and Testing

G cluster_prep Preparation cluster_removal Endotoxin Removal cluster_analysis Analysis Maltose_Sol Prepare Maltose Solution Initial_Test Initial LAL Test Maltose_Sol->Initial_Test Removal_Step Perform Removal Method (e.g., Chromatography) Initial_Test->Removal_Step If endotoxin > limit Final_Test Final LAL Test Removal_Step->Final_Test Recovery_Test Maltose Recovery Analysis Removal_Step->Recovery_Test

Caption: Workflow for endotoxin removal and subsequent analysis.

References

Technical Support Center: Overcoming Challenges of Maltose Monohydrate in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing maltose (B56501) monohydrate in high-throughput screening (HTS) applications.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with maltose monohydrate in an HTS setting.

Issue 1: Inconsistent or inaccurate liquid handling of this compound solutions.

High concentrations of this compound can lead to viscous solutions, posing a challenge for automated liquid handlers and potentially causing inaccuracies in dispensing.

  • Q1: My automated liquid handler is showing poor precision and accuracy when dispensing a high-concentration this compound solution. What can I do?

    A1: The increased viscosity of concentrated maltose solutions is likely affecting the performance of your liquid handler. Here are several troubleshooting steps:

    • Optimize Liquid Handling Parameters: Standard pipetting parameters are often unsuitable for viscous liquids. You will need to optimize aspiration and dispensing speeds, as well as introduce delays. A systematic approach to this optimization is crucial for achieving accurate and precise transfers.

    • Consider a Positive Displacement System: For highly viscous solutions, standard air displacement pipettes may be inadequate. Positive displacement systems are less affected by the physical properties of the liquid and can provide better accuracy and precision.

    • Lower the Concentration: If your experimental design allows, lowering the concentration of this compound will reduce the viscosity of the solution.

    • Increase the Temperature: Gently warming the maltose solution can decrease its viscosity. However, ensure the temperature is compatible with your assay components and does not degrade the this compound.

  • Q2: What is a good starting point for optimizing liquid handling parameters for a viscous maltose solution?

    A2: A common strategy is to use slower aspiration and dispense rates to minimize bubble formation and ensure complete liquid transfer. Introducing a delay after aspiration and before dispensing can also improve accuracy. For a detailed methodology, refer to the experimental protocol on optimizing automated liquid handling for viscous solutions.

Issue 2: Variability and instability of this compound stock solutions.

This compound solutions can be prone to degradation and microbial growth, leading to inconsistent assay results.

  • Q1: I am observing variability in my assay results over time when using a this compound stock solution. What could be the cause?

    A1: The stability of your maltose solution is a likely culprit. Maltose solutions can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Microbial contamination can also alter the concentration and purity of your stock. To mitigate this:

    • Prepare Fresh Solutions: It is highly recommended to prepare fresh solutions for each experiment.[1]

    • Proper Storage: If you need to store stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), store at -80°C.[1][2]

    • Sterilization: For cell-based assays, filter-sterilize the maltose solution through a 0.22 µm filter before use.

    • Use Buffered Solutions: Preparing maltose in a buffered solution at a neutral pH can help improve its stability.

  • Q2: How can I ensure my this compound powder is fully dissolved?

    A2: this compound can sometimes be slow to dissolve completely. To aid dissolution, you can use gentle heating and sonication.[1] Visually inspect the solution to ensure no crystals remain.

Issue 3: Interference of this compound in biochemical assays.

As a reducing sugar, maltose can interfere with certain assay chemistries, leading to false-positive or false-negative results.

  • Q1: I am seeing unexpectedly high background signals in my colorimetric/fluorometric assay when maltose is present. What is happening?

    A1: Maltose, being a reducing sugar, can react with some of the reagents in your assay, leading to a non-enzymatic signal generation. This is particularly common in assays that rely on the reduction of a substrate to produce a colored or fluorescent product. To address this:

    • Run Proper Controls: Include controls containing maltose but without the enzyme or other key reaction components to quantify the extent of interference.

    • Use a Different Assay Chemistry: If the interference is significant, consider using an alternative assay platform that is not susceptible to interference from reducing sugars.

    • Subtract Background Signal: If the interference is consistent, you may be able to subtract the background signal from your experimental wells. However, this approach should be used with caution and validated thoroughly.

  • Q2: My glucose detection assay is giving false-positive results in the presence of maltose. Why is this?

    A2: Some glucose monitoring systems, particularly those using glucose dehydrogenase-pyrroloquinolinequinone (GDH-PQQ) or glucose dye oxidoreductase, can misinterpret maltose as glucose, leading to erroneously elevated glucose readings. If your HTS assay relies on such a detection method, you will need to switch to a system that is specific for glucose and not affected by maltose. Systems using glucose oxidase are generally a safer choice in this context.

Frequently Asked Questions (FAQs)

  • Q: What is the solubility of this compound in water?

    A: The solubility of this compound in water is temperature-dependent. At 20°C, its solubility is approximately 1.08 g/mL. The solubility increases with temperature. For detailed quantitative data, please refer to the data tables section.

  • Q: How does the viscosity of this compound solutions change with concentration?

    A: The viscosity of aqueous this compound solutions increases significantly with concentration. This is a critical factor to consider for automated liquid handling in HTS. The data tables section provides a summary of viscosity at different concentrations and temperatures.

  • Q: What are the recommended storage conditions for this compound powder?

    A: this compound powder is stable at room temperature when stored in a dry place.

  • Q: Can I autoclave this compound solutions?

    A: While maltose solutions can be autoclaved for sterilization, be aware that excessive heat can lead to some degradation (caramelization), which might affect your experiments. If possible, filter sterilization is a gentler method.

Data Presentation

Table 1: Solubility of this compound in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 g solution)
5.045.42
15.050.31
25.055.26

Data extracted from Gong, et al. (2012).

Table 2: Viscosity of Aqueous Maltose Solutions at 25°C

Concentration (w/w %)Viscosity (mPa·s)
101.29
202.08
303.89
408.97
5028.3

Data extracted from multiple sources and represents approximate values.

Experimental Protocols

Protocol 1: Preparation of a Sterile 1M this compound Stock Solution

  • Weighing: Weigh out 36.03 g of this compound (MW: 360.31 g/mol ).

  • Dissolving: Add the powder to a beaker containing approximately 80 mL of high-purity water.

  • Aiding Dissolution: Place the beaker on a magnetic stir plate and stir until the powder is fully dissolved. If necessary, gently warm the solution (not exceeding 50°C) or place it in a sonicator bath for short intervals.

  • Adjusting Volume: Once fully dissolved, transfer the solution to a 100 mL volumetric flask and add high-purity water to the mark.

  • Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the sterile solution into single-use volumes in sterile tubes. For short-term storage, keep at -20°C for up to one month. For long-term storage, store at -80°C for up to six months.

Protocol 2: Optimizing Automated Liquid Handling for Viscous Maltose Solutions

  • Initial Assessment: Begin by attempting to pipette your viscous maltose solution using the standard liquid class settings on your automated liquid handler. Observe for any inaccuracies, such as short dispenses, hanging droplets, or air bubbles.

  • Parameter Adjustment (Aspiration):

    • Decrease the aspiration speed to 25-50% of the standard setting.

    • Incorporate a pre- and post-aspiration air gap.

    • Introduce a 1-3 second delay after the aspiration is complete to allow the liquid to settle in the tip.

  • Parameter Adjustment (Dispensing):

    • Decrease the dispense speed to 25-50% of the standard setting.

    • Use a "touch tip" or "side touch" dispense to help release the liquid from the pipette tip.

    • Incorporate a "blowout" step to expel any remaining liquid.

    • Introduce a 1-3 second delay after the dispense.

  • Gravimetric Verification:

    • Use a calibrated analytical balance to gravimetrically verify the dispensed volume.

    • Pipette the viscous solution into a tared weigh boat and record the weight.

    • Convert the weight to volume using the density of the solution.

  • Iterative Refinement: Based on the gravimetric results, further refine the aspiration and dispense parameters until the desired accuracy and precision are achieved (typically <5% error).

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound in HTS start Problem Encountered inaccurate_liquid_handling Inaccurate Liquid Handling start->inaccurate_liquid_handling solution_instability Solution Instability start->solution_instability assay_interference Assay Interference start->assay_interference optimize_liquid_handler Optimize Liquid Handler (Slower speeds, delays) inaccurate_liquid_handling->optimize_liquid_handler check_concentration Lower Maltose Concentration inaccurate_liquid_handling->check_concentration prepare_fresh Prepare Fresh Solution solution_instability->prepare_fresh proper_storage Aliquot & Store Properly (-20°C or -80°C) solution_instability->proper_storage run_controls Run Interference Controls assay_interference->run_controls change_assay Change Assay Chemistry assay_interference->change_assay end Problem Resolved optimize_liquid_handler->end check_concentration->end prepare_fresh->end proper_storage->end run_controls->end change_assay->end

Caption: A logical workflow for troubleshooting common issues with this compound in HTS.

Enzyme_Inhibitor_Screening_Workflow HTS Workflow for Enzyme Inhibitor Screening with Maltose start Start plate_compounds Plate Library Compounds (384-well plate) start->plate_compounds add_enzyme Add Enzyme Solution plate_compounds->add_enzyme add_maltose Add Maltose Substrate Solution add_enzyme->add_maltose incubate Incubate at Optimal Temperature add_maltose->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_product Detect Product Formation (e.g., glucose) stop_reaction->detect_product data_analysis Data Analysis (Identify Hits) detect_product->data_analysis hit_confirmation Hit Confirmation & Follow-up data_analysis->hit_confirmation end End hit_confirmation->end

Caption: A typical HTS workflow for screening enzyme inhibitors using maltose as a substrate.

Maltose_Metabolism_Pathway Simplified E. coli Maltose Transport and Metabolism Pathway maltose_ext Extracellular Maltose malE MalE (Periplasmic Binding Protein) maltose_ext->malE Binding malFGK2 MalF-MalG-MalK2 (ABC Transporter) malE->malFGK2 Interaction maltose_int Intracellular Maltose malFGK2->maltose_int Transport (ATP-dependent) malQ MalQ (Amylomaltase) maltose_int->malQ malP MalP (Maltodextrin Phosphorylase) maltose_int->malP glucose Glucose malQ->glucose glycolysis Glycolysis glucose->glycolysis glucose_1_p Glucose-1-Phosphate malP->glucose_1_p glucose_1_p->glycolysis

Caption: A simplified diagram of the maltose transport and metabolism pathway in E. coli.

References

Validation & Comparative

Maltose Monohydrate vs. Trehalose: A Comparative Guide for Cryoprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate cryoprotectant is a critical step in the preservation of biological materials, including proteins, cells, and tissues. Among the various options, non-reducing disaccharides like maltose (B56501) monohydrate and trehalose (B1683222) have garnered significant attention for their ability to mitigate the damaging effects of freezing. This guide provides an objective comparison of the performance of maltose monohydrate and trehalose as cryoprotective agents, supported by experimental data, detailed protocols, and mechanistic visualizations.

Executive Summary

Both maltose and trehalose offer cryoprotective benefits; however, experimental evidence consistently points to trehalose as the superior cryoprotectant , particularly for preserving protein structure and function during frozen storage. Trehalose demonstrates a greater ability to stabilize proteins, as evidenced by higher denaturation enthalpies and better retention of protein solubility over time. The enhanced protective effect of trehalose is attributed to its greater destructuring effect on the hydrogen-bond network of water, which hinders ice crystal formation, and its higher glass transition temperature, which is beneficial for the stability of freeze-dried formulations.

Data Presentation: Quantitative Comparison

The following tables summarize key experimental data comparing the cryoprotective efficacy of maltose and trehalose.

Table 1: Effect on Myofibrillar Protein Solubility in Washed Beef Meat During Frozen Storage at -30°C

CryoprotectantConcentration (w/w)Initial Salt Extractable Protein (SEP) (mg/mL)SEP after 360 days (mg/mL)% of Initial SEP Retained
Control 0%4.9971.7134.21%
Maltose 2%4.633.0866.51%
4%4.863.3769.26%
6%4.823.4872.13%
8%4.833.5774.00%
10%4.923.7876.84%
Trehalose 2%4.633.3271.70%
4%4.863.4170.16%
6%4.823.5673.58%
8%4.833.6775.98%
10%4.923.7476.01%

Data adapted from a study on washed beef meat. The addition of both sugars significantly improved protein solubility compared to the control. While both show a concentration-dependent effect, trehalose generally maintained a slightly higher or comparable percentage of initial SEP.[1]

Table 2: Effect on Denaturation Enthalpy (ΔH) of Myofibrillar Proteins

CryoprotectantConcentration (w/w)Myosin ΔH (J/g)Actin ΔH (J/g)
Maltose IncreasingIncreaseIncrease
Trehalose IncreasingHigher IncreaseHigher Increase

Qualitative summary based on findings that the transition enthalpies of myosin and actin showed a greater increase with higher concentrations of trehalose compared to maltose.[2][3][4][5] A higher denaturation enthalpy (ΔH) indicates a greater amount of native protein structure, signifying better cryoprotection.[2][4][5]

Table 3: Stability of Freeze-Dried Lactate Dehydrogenase (LDH)

CryoprotectantStorage ConditionsEnzyme ActivityBrowning
Maltose Below TgSignificant DecreaseYes
Trehalose Below TgMore StableNo

Summary of a study on the storage stability of freeze-dried LDH. Trehalose was found to be a better stabilizer than maltose, especially in preventing destabilization and browning during storage.[6]

Mechanisms of Cryoprotection

The cryoprotective properties of maltose and trehalose are primarily explained by two interconnected hypotheses: the Water Replacement Hypothesis and the Vitrification Hypothesis .

Water Replacement Hypothesis

During freezing, as water crystallizes into ice, the concentration of solutes increases, which can lead to protein denaturation. Disaccharides like maltose and trehalose can replace the water molecules that form a hydration shell around proteins. They achieve this by forming hydrogen bonds with the protein surface, thereby maintaining the native protein conformation in the absence of sufficient water.

Vitrification Hypothesis

Vitrification is the process by of a liquid solidifying into a glassy, amorphous state without the formation of damaging ice crystals.[7] Both maltose and trehalose can promote vitrification. By increasing the solute concentration and interacting with water molecules, they raise the glass transition temperature (Tg) of the solution.[8] A higher Tg means the solution will vitrify at a higher temperature, reducing the temperature range where ice crystal formation can occur. Trehalose generally has a higher Tg than maltose, contributing to its superior cryoprotective effect.[9]

G cluster_0 Cryopreservation Process cluster_1 Cryoprotective Mechanisms cluster_2 Outcome Freezing Freezing (Ice Crystal Formation) Dehydration Dehydration Stress Freezing->Dehydration Vitrification Vitrification Hypothesis Freezing->Vitrification WaterReplacement Water Replacement Hypothesis Dehydration->WaterReplacement Protein Native Protein Protein->Freezing Exposure to low temperatures StabilizedProtein Stabilized Protein (Maintained Conformation) WaterReplacement->StabilizedProtein Maintains hydration shell Vitrification->StabilizedProtein Prevents ice crystal damage Maltose Maltose Maltose->WaterReplacement Maltose->Vitrification Trehalose Trehalose Trehalose->WaterReplacement Trehalose->Vitrification

Caption: Mechanisms of cryoprotection by maltose and trehalose.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate and compare cryoprotectants.

Protein Stability Assessment using Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability of a protein in the presence of different cryoprotectants by measuring its thermal transition midpoint (Tm) and denaturation enthalpy (ΔH).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the protein of interest in a suitable buffer (e.g., 0.1 M KCl, 0.02 M phosphate (B84403) buffer, pH 7.0).

    • Prepare solutions of this compound and trehalose at various concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v) in the same buffer.

    • Mix the protein solution with the cryoprotectant solutions to achieve the desired final concentrations. A control sample with only the protein in buffer should also be prepared.

  • DSC Analysis:

    • Accurately weigh about 10-20 mg of the sample into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a starting temperature (e.g., 20°C).

    • Heat the sample at a constant rate (e.g., 5°C/min) to a final temperature (e.g., 100°C).

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show endothermic peaks corresponding to the denaturation of proteins.

    • The peak temperature of the transition is the Tm.

    • The area under the peak corresponds to the denaturation enthalpy (ΔH).

    • Compare the Tm and ΔH values for the samples with maltose, trehalose, and the control. Higher values indicate greater protein stability.

Cell Viability Assay after Cryopreservation

Objective: To assess the viability of cells after a freeze-thaw cycle with different cryoprotectants.

Methodology:

  • Cell Preparation:

    • Harvest cultured cells during their logarithmic growth phase.

    • Wash the cells with a balanced salt solution (e.g., PBS) and resuspend them in freezing medium.

  • Freezing Medium Preparation:

    • Prepare freezing media containing different concentrations of this compound or trehalose (e.g., 50 mM, 100 mM, 200 mM) in a basal medium (e.g., DMEM with 10% FBS). A control medium without any sugar cryoprotectant should also be prepared.

  • Cryopreservation:

    • Resuspend the cell pellet in the prepared freezing media to a final concentration of 1-5 x 10^6 cells/mL.

    • Aliquot the cell suspension into cryovials.

    • Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) and store at -80°C for at least 24 hours. For long-term storage, transfer the vials to liquid nitrogen.

  • Thawing:

    • Rapidly thaw the cryovials in a 37°C water bath.

    • Gently transfer the cell suspension to a centrifuge tube containing pre-warmed culture medium.

    • Centrifuge the cells to remove the cryoprotectant-containing medium and resuspend the cell pellet in fresh culture medium.

  • Viability Assessment (Trypan Blue Exclusion Assay):

    • Mix a small aliquot of the thawed cell suspension with an equal volume of 0.4% Trypan Blue solution.

    • Incubate for 1-2 minutes at room temperature.

    • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

G start Start: Cell Culture harvest Harvest & Wash Cells start->harvest resuspend Resuspend Cells in Freezing Media harvest->resuspend prepare_media Prepare Freezing Media (Control, Maltose, Trehalose) prepare_media->resuspend aliquot Aliquot to Cryovials resuspend->aliquot freeze Controlled-Rate Freezing (-80°C) aliquot->freeze thaw Rapid Thawing (37°C) freeze->thaw wash Wash & Resuspend in Fresh Medium thaw->wash viability Assess Cell Viability (e.g., Trypan Blue Assay) wash->viability end End: Compare Results viability->end

Caption: Experimental workflow for comparing cryoprotectants.

Conclusion

The available experimental data strongly suggests that while both this compound and trehalose are effective cryoprotectants, trehalose generally offers superior protection for biological materials, particularly proteins. This is attributed to its more significant impact on the structure of water and its higher glass transition temperature. For researchers and drug development professionals seeking to optimize cryopreservation protocols, trehalose represents a more robust choice for maintaining the integrity and function of sensitive biological samples. However, the optimal cryoprotectant and its concentration can be system-dependent, and empirical testing as outlined in the provided protocols is always recommended.

References

A Head-to-Head Battle of the Disaccharides: Maltose Monohydrate vs. Sucrose for Optimal Protein Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of excipient is critical in ensuring the stability and efficacy of protein-based therapeutics. Among the most common stabilizers are disaccharides, with sucrose (B13894) being a long-standing industry standard. However, its counterpart, maltose (B56501) monohydrate, presents a compelling alternative. This guide provides an objective comparison of the protein stabilization effects of maltose monohydrate and sucrose, supported by experimental data and detailed methodologies to aid in the rational selection of the optimal stabilizer for your formulation needs.

Mechanisms of Stabilization: A Shared Approach

Both maltose and sucrose are understood to stabilize proteins in solution and during stresses like lyophilization (freeze-drying) through two primary, non-mutually exclusive mechanisms: the "water replacement" and "vitrification" hypotheses.

The water replacement hypothesis posits that during dehydration, the sugar molecules form hydrogen bonds with the protein, effectively replacing the water molecules that normally hydrate (B1144303) the protein surface. This interaction helps to maintain the protein's native conformation.

The vitrification theory suggests that these sugars form a rigid, amorphous glassy matrix upon drying. This glassy state entraps the protein, restricting its molecular mobility and thereby preventing unfolding and aggregation. A higher glass transition temperature (Tg) is generally indicative of a more stable glassy matrix at ambient storage temperatures.

While both disaccharides employ these mechanisms, subtle differences in their molecular structure and interaction with water can lead to variations in their stabilizing efficacy for different proteins and under different conditions.

Comparative Experimental Data: A Look at the Numbers

To provide a clear comparison, the following tables summarize quantitative data from studies on model proteins, focusing on key indicators of thermal stability as determined by Differential Scanning Calorimetry (DSC) and the preservation of secondary structure as measured by Fourier-Transform Infrared Spectroscopy (FTIR).

Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the thermal stability of a protein by determining its melting temperature (Tm), the temperature at which 50% of the protein is unfolded. A higher Tm in the presence of an excipient indicates greater stabilization.

ProteinSugarConcentration (w/v)Denaturation Temperature (Tm) (°C)Change in Tm (ΔTm) (°C)Reference
Lysozyme (B549824)None-72.0-[1]
Maltose2:3 (sugar:lysozyme)~78.0~6.0[1]
Sucrose2:3 (sugar:lysozyme)~77.0~5.0[1]
Bovine Serum Albumin (BSA)None-72.9-[2]
Sucrose40%79.26.3[2]
Secondary Structure Analysis by Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is utilized to assess the secondary structure of proteins (e.g., α-helices and β-sheets). Effective stabilizers help to preserve the native secondary structure during processing and storage. The Amide I band (1600-1700 cm⁻¹) of the FTIR spectrum is particularly sensitive to changes in protein secondary structure.

ProteinConditionα-Helix (%)β-Sheet (%)Reference
Bovine Serum Albumin (BSA)Native in water~55-67~10-15[3]
In 1-propanol/maltose aqueous biphasic systemMaintained Amide I band position, indicating preservation of secondary structureMaintained Amide I band position, indicating preservation of secondary structure[4]
Monoclonal Antibody (mAb)Native in D₂O--
+ 6% Sucrose (held at 69°C)Slower rate of β-sheet disappearance compared to no sugarSlower rate of β-sheet disappearance compared to no sugar

Note: The available data indicates that both maltose and sucrose are effective at preserving the secondary structure of proteins. For BSA, maltose was shown to maintain the protein's structural integrity in a biphasic system[4]. For a monoclonal antibody, sucrose slowed the rate of thermal denaturation of its β-sheet structure. A direct quantitative comparison of the percentage of secondary structure elements for the same protein with both sugars was not found in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for DSC and FTIR analysis of protein stability in the presence of sugars.

Differential Scanning Calorimetry (DSC) Protocol for Protein Thermal Stability

Objective: To determine the thermal denaturation midpoint (Tm) of a protein in the presence of this compound or sucrose.

Materials:

  • Purified protein solution of known concentration

  • This compound

  • Sucrose

  • Dialysis buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0)

  • Differential Scanning Calorimeter with autosampler

  • Hermetic DSC pans

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the protein in the desired buffer.

    • Prepare stock solutions of this compound and sucrose in the same buffer.

    • Create protein-sugar formulations by mixing the protein and sugar stock solutions to achieve the desired final concentrations and protein-to-sugar molar ratios.

    • Prepare a reference sample containing the corresponding sugar solution in buffer at the same concentration as the protein-sugar sample.

    • Dialyze all samples (protein-only, protein-sugar, and sugar-only reference) against the buffer to ensure matched buffer conditions.

  • DSC Instrument Setup:

    • Set the temperature program to scan from a pre-transition baseline temperature (e.g., 20°C) to a post-transition temperature (e.g., 100°C).

    • Set the scan rate (e.g., 1°C/minute).

    • Equilibrate the DSC cells at the starting temperature.

  • Data Acquisition:

    • Load the protein-sugar sample into a hermetic DSC pan and the corresponding sugar-only buffer into the reference pan.

    • Place the pans in the DSC autosampler or manually load them into the cell.

    • Initiate the temperature scan.

  • Data Analysis:

    • Subtract the buffer-only baseline from the sample thermogram to obtain the protein denaturation endotherm.

    • The peak of the endotherm corresponds to the melting temperature (Tm).

    • Integrate the area under the peak to determine the enthalpy of unfolding (ΔH).

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol for Protein Secondary Structure Analysis

Objective: To assess the secondary structure of a protein in a lyophilized formulation with this compound or sucrose.

Materials:

  • Purified protein solution

  • This compound

  • Sucrose

  • Buffer (e.g., 10 mM histidine buffer, pH 6.5)

  • Lyophilizer

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Deuterium oxide (D₂O) for measurements in solution

Procedure:

  • Sample Preparation (for lyophilized samples):

    • Prepare protein-sugar formulations as described in the DSC protocol.

    • Freeze-dry the formulations to produce a lyophilized cake.

    • Grind a small amount of the lyophilized cake into a fine powder.

  • FTIR Instrument Setup:

    • Set the spectral range to acquire data in the mid-infrared region (e.g., 4000 to 400 cm⁻¹).

    • Set the resolution (e.g., 4 cm⁻¹).

    • Set the number of scans to be co-added for a good signal-to-noise ratio (e.g., 256 scans).

  • Data Acquisition (ATR method):

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the powdered lyophilized sample onto the ATR crystal and apply pressure to ensure good contact.

    • Acquire the sample spectrum.

  • Data Analysis:

    • Perform baseline correction and normalization of the spectra.

    • Focus on the Amide I region (1700-1600 cm⁻¹).

    • Use spectral deconvolution and curve-fitting algorithms to resolve the overlapping bands within the Amide I region.

    • Assign the resolved peaks to different secondary structure elements (α-helix, β-sheet, turns, random coil) based on their characteristic frequencies.

    • Calculate the relative area of each peak to estimate the percentage of each secondary structure type.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_results Results P Protein Solution M Mix Protein & Sugar P->M S Sugar Solution (Maltose or Sucrose) S->M D Dialysis M->D L Load Sample & Reference D->L R Run Temperature Scan L->R A Analyze Thermogram R->A Tm Determine Tm A->Tm dH Calculate ΔH A->dH

A simplified workflow for DSC analysis of protein stability.

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_analysis Data Analysis PS Protein-Sugar Solution Lyo Lyophilization PS->Lyo Pow Powder Sample Lyo->Pow Spec Acquire Sample Spectrum Pow->Spec BG Acquire Background BG->Spec Proc Process Spectrum Spec->Proc Decon Deconvolve Amide I Band Proc->Decon Quant Quantify Secondary Structure Decon->Quant

Workflow for FTIR analysis of protein secondary structure.

Stabilization_Mechanisms cluster_mechanisms Stabilization Mechanisms Protein Unstable Protein Stabilized Stabilized Protein Protein->Stabilized Addition of Sugar Maltose or Sucrose WR Water Replacement (H-bonding) Sugar->WR Vit Vitrification (Immobilization) Sugar->Vit WR->Stabilized Vit->Stabilized

Key mechanisms of protein stabilization by sugars.

Conclusion

Both this compound and sucrose are effective stabilizers for proteins, operating through similar mechanisms of water replacement and vitrification. The choice between them may be protein-specific and dependent on the desired formulation characteristics. The available data on lysozyme suggests that maltose may offer a slight advantage in enhancing thermal stability as measured by DSC. However, both sugars have demonstrated the ability to preserve the native secondary structure of proteins.

For formulation scientists, it is recommended to perform head-to-head comparisons using the experimental protocols outlined above with their specific protein of interest. This empirical approach will provide the most definitive data to guide the selection of the optimal stabilizer, ensuring the long-term stability and efficacy of the final biotherapeutic product.

References

A Comparative Guide to the Efficacy of Maltose Monohydrate versus Glycerol for Cell Cryopreservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term preservation of viable cells is a cornerstone of biomedical research and the development of cell-based therapies. Cryopreservation, the process of storing cells at ultra-low temperatures, is the standard method for maintaining cell lines, primary cells, and tissues. The success of cryopreservation hinges on the use of cryoprotective agents (CPAs) that mitigate the lethal effects of ice crystal formation and osmotic stress.

For decades, glycerol (B35011) has been a widely used penetrating cryoprotectant. However, the search for less toxic and equally effective alternatives has led to the investigation of various sugars and polyols, including maltose (B56501) monohydrate. This guide provides an objective comparison of the performance of maltose monohydrate and glycerol for cell cryopreservation, supported by available experimental data and detailed methodologies.

At a Glance: this compound vs. Glycerol

FeatureThis compoundGlycerol
Primary Role Extracellular CryoprotectantPenetrating Cryoprotectant
Mechanism of Action Stabilizes cell membranes externally, vitrifies the extracellular matrix, and mitigates osmotic stress by forming a glassy state.[1]Penetrates the cell membrane, lowers the freezing point of intracellular water, and reduces the formation of damaging ice crystals.[2][3]
Cell Permeability Generally considered non-permeating.Readily permeates the cell membrane.[2]
Toxicity Generally considered to have low cytotoxicity.[1]Can exhibit cellular toxicity at higher concentrations and with prolonged exposure.[3]
Supporting Data Limited direct comparative data for mammalian cell lines. Data is often extrapolated from related disaccharides like trehalose (B1683222).Extensive experimental data available for a wide variety of cell types.[2]

Quantitative Data on Cryoprotective Performance

Direct comparative studies on the cryopreservative efficacy of this compound versus glycerol for mammalian cells are limited in publicly available scientific literature. The following tables summarize available data for glycerol and related disaccharides (used here as a proxy for maltose) to provide a comparative perspective.

Table 1: Post-Thaw Viability of Various Cell Types with Glycerol and Other Cryoprotectants

Cell TypeCryoprotectantConcentrationPost-Thaw Viability (%)Reference
Vero CellsGlycerol10%>90% (highest revivability)
Adipose Tissue (SVF cells)Glycerol70%72.67 ± 5.80%[3]
Adipose Tissue (SVF cells)Trehalose0.25 M58.83 ± 5.61%[3]
Mouse SpermGlycerol + Trehalose6% + 7.5%48 ± 6% (intact cells)[4]
Mouse SpermGlycerol + Raffinose (B1225341)6% + 7.5%36 ± 9% (intact cells)[4]
Equine SpermatozoaGlycerol3%36.2% (progressive motility)[5]

Note: The data for trehalose, a disaccharide like maltose, is included to provide insight into the potential efficacy of non-penetrating sugars as cryoprotectants.

Mechanisms of Action

The cryoprotective mechanisms of glycerol and maltose differ significantly due to their ability to permeate the cell membrane.

Glycerol: The Penetrating Cryoprotectant

Glycerol is a small molecule that can cross the cell membrane and exert its protective effects both intracellularly and extracellularly.[2] Its primary mechanisms include:

  • Lowering the Freezing Point: By increasing the solute concentration inside the cell, glycerol lowers the freezing point of the cytoplasm, reducing the likelihood of intracellular ice formation.[2]

  • Minimizing Ice Crystal Formation: Glycerol forms hydrogen bonds with water molecules, disrupting the formation of large, damaging ice crystals.

  • Protecting Intracellular Components: By replacing water within the cell, glycerol helps to protect proteins and other macromolecules from denaturation caused by increased solute concentrations during freezing.

This compound: The Extracellular Cryoprotectant

Maltose, a larger disaccharide, is generally considered a non-penetrating cryoprotectant.[1] Its protective effects are thought to occur primarily in the extracellular environment:

  • Vitrification and Glass Formation: Sugars like maltose can form a stable, amorphous glass state at low temperatures. This glassy matrix encases the cells, protecting them from mechanical stress caused by extracellular ice crystals.[1]

  • Membrane Stabilization: Maltose can interact with the polar head groups of phospholipids (B1166683) in the cell membrane, stabilizing the lipid bilayer and preventing phase transitions and damage during freezing and thawing.[1]

  • Osmotic Buffering: By increasing the solute concentration of the extracellular medium, maltose helps to draw water out of the cells before freezing, reducing the amount of intracellular water available to form ice.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Comparative Cryopreservation

The following diagram illustrates a typical workflow for comparing the efficacy of different cryoprotectants.

G cluster_prep Cell Preparation cluster_cryo Cryopreservation cluster_thaw Thawing and Recovery cluster_analysis Post-Thaw Analysis prep1 Culture cells to logarithmic growth phase prep2 Harvest and wash cells prep1->prep2 prep3 Count cells and assess initial viability prep2->prep3 cryo1 Resuspend cells in freezing media with cryoprotectant (Maltose or Glycerol) prep3->cryo1 cryo2 Aliquot into cryovials cryo1->cryo2 cryo3 Controlled-rate freezing (-1°C/minute) to -80°C cryo2->cryo3 cryo4 Transfer to liquid nitrogen for long-term storage cryo3->cryo4 thaw1 Rapid thawing in 37°C water bath cryo4->thaw1 thaw2 Dilute cells in pre-warmed culture medium thaw1->thaw2 thaw3 Centrifuge to remove cryoprotectant thaw2->thaw3 thaw4 Resuspend in fresh medium and culture thaw3->thaw4 analysis1 Assess cell viability (e.g., Trypan Blue, MTT assay) thaw4->analysis1 analysis2 Determine cell recovery (cell count post-thaw) analysis1->analysis2 analysis3 Evaluate cell function (e.g., attachment, proliferation) analysis2->analysis3

Caption: A typical experimental workflow for cell cryopreservation.

Mechanisms of Action of Cryoprotectants

This diagram illustrates the different mechanisms by which penetrating and non-penetrating cryoprotectants protect cells during freezing.

G cluster_penetrating Penetrating Cryoprotectant (Glycerol) cluster_nonpenetrating Non-Penetrating Cryoprotectant (Maltose) p1 Enters the cell p2 Lowers intracellular freezing point p1->p2 cell Cell p1->cell p3 Reduces intracellular ice formation p2->p3 np1 Remains outside the cell np2 Stabilizes cell membrane np1->np2 np3 Forms a protective glassy matrix np1->np3 cell->np2 extracellular Extracellular Space intracellular Intracellular Space

Caption: Mechanisms of action for different classes of cryoprotectants.

Experimental Protocols

Standard Cryopreservation Protocol

This protocol is a general method for cryopreserving adherent mammalian cells and can be adapted for suspension cells.

Materials:

  • Healthy, logarithmically growing cell culture

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Cell detachment solution (e.g., Trypsin-EDTA)

  • Cryopreservation medium (e.g., 90% FBS with 10% glycerol or a specified concentration of this compound)

  • Sterile cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty™)

  • -80°C freezer

  • Liquid nitrogen storage dewar

Procedure:

  • Cell Preparation:

    • For adherent cells, wash the cell monolayer with PBS and detach using a suitable enzyme.

    • Neutralize the enzyme with complete growth medium and collect the cell suspension.

    • For suspension cells, directly collect the cell suspension.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in a small volume of cold, complete growth medium.

    • Perform a cell count and assess viability using the Trypan Blue exclusion method. Viability should be >90%.

  • Cryopreservation:

    • Centrifuge the cells again and resuspend the pellet in cold cryopreservation medium to a final concentration of 1-5 x 10^6 viable cells/mL.

    • Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.

    • Place the cryovials into a controlled-rate freezing container.

    • Place the freezing container in a -80°C freezer overnight to achieve a cooling rate of approximately -1°C/minute.

    • Transfer the cryovials to a liquid nitrogen dewar for long-term storage.

  • Thawing:

    • Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.

    • Wipe the outside of the vial with 70% ethanol.

    • Immediately transfer the contents to a centrifuge tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes to pellet the cells and remove the cryoprotectant.

    • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

    • Transfer the cell suspension to a new culture flask and incubate.

    • Change the medium after 24 hours to remove any residual cryoprotectant and dead cells.

Post-Thaw Viability Assessment: Trypan Blue Exclusion Assay

This assay determines the number of viable cells based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.[6]

Materials:

  • Thawed cell suspension

  • 0.4% Trypan Blue solution

  • Hemocytometer and coverslip

  • Microscope

Procedure:

  • Mix a small aliquot of the thawed cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).[7]

  • Incubate the mixture at room temperature for 1-2 minutes.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.

  • Calculate the percentage of viable cells: % Viability = (Number of unstained cells / Total number of cells) x 100

Post-Thaw Metabolic Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8]

Materials:

  • Thawed cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)

  • Microplate reader

Procedure:

  • After thawing and culturing for a desired period (e.g., 24 hours), add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of metabolically active (viable) cells.

Conclusion

Glycerol remains a well-established and effective penetrating cryoprotectant for a wide range of cell types, with its efficacy supported by extensive experimental data.[2] Its primary advantage is its ability to protect cells from the inside out by reducing intracellular ice formation. However, its potential for cytotoxicity at higher concentrations is a notable drawback.[3]

This compound, as a non-penetrating disaccharide, offers the potential for lower cytotoxicity.[1] Its cryoprotective mechanism relies on vitrifying the extracellular environment and stabilizing the cell membrane. While direct comparative data with glycerol for mammalian cell lines is currently limited, studies on related sugars like trehalose show promise.[3][4] Further research is needed to fully elucidate the efficacy of this compound as a standalone or supplementary cryoprotectant for various cell types.

For researchers and drug development professionals, the choice between glycerol and this compound (or other sugars) will depend on the specific cell type, its sensitivity to toxicity, and the requirements of the downstream applications. The experimental protocols provided in this guide offer a framework for conducting comparative studies to determine the optimal cryopreservation strategy for your specific needs.

References

A Comparative Guide to Maltose Monohydrate Grades in Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is critical to ensuring the stability, efficacy, and safety of therapeutic products. Maltose (B56501) monohydrate, a disaccharide of glucose, is a widely utilized excipient, particularly in the stabilization of proteins and as a bulking agent in lyophilization.[1] However, not all maltose monohydrate is created equal. The performance of this crucial excipient is intrinsically linked to its grade, which dictates its purity, impurity profile, and compliance with regulatory standards. This guide provides a comparative analysis of different grades of this compound, supported by established experimental principles, to aid in the selection of the most suitable grade for specific research and development applications.

Understanding the Grades of this compound

The grading of this compound is primarily based on its purity, the presence of endotoxins and other contaminants, and its adherence to pharmacopoeial standards. While a universally standardized grading system is not in place, the following categories are commonly encountered in research and pharmaceutical manufacturing:

  • Research Grade: This grade is suitable for general laboratory use, such as in microbiological culture media or as a substrate in enzymatic assays.[2] While functional, it may contain higher levels of impurities and lacks the stringent quality control of higher grades.

  • Pharmacopoeia Grade (USP/NF, JP, ChP): This grade meets the specific requirements of pharmacopoeias such as the United States Pharmacopeia (USP), National Formulary (NF), Japanese Pharmacopoeia (JP), and Chinese Pharmacopoeia (ChP).[1] It is characterized by high purity and low levels of specified impurities, making it suitable for use in pharmaceutical formulations.

  • GMP (Good Manufacturing Practice) Grade: Produced under cGMP conditions, this grade ensures a high level of quality and consistency from batch to batch. It is designed for use in parenteral (injectable) formulations and other high-risk applications where purity and low endotoxin (B1171834) levels are paramount.[1]

  • Analytical Standard: This is the highest purity grade available, intended for use as a reference standard in analytical testing, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Comparative Data Summary

The following table summarizes the key specifications and their implications for different grades of this compound. The values presented are typical and may vary between suppliers.

FeatureResearch GradePharmacopoeia Grade (e.g., USP/NF)GMP Grade (Parenteral)
Purity (Maltose Assay) ≥95%≥98% (on anhydrous basis)≥99% (on anhydrous basis)
Endotoxin Levels Not typically specified≤ 0.5 EU/mg≤ 0.1 EU/mg
Heavy Metals (as Pb) Not typically specified≤ 5 ppm≤ 1 ppm
Related Sugars (e.g., Glucose, Maltotriose) Higher, variable levelsSpecified limits (e.g., ≤1.0% Maltotriose)Tightly controlled, minimal levels
Manufacturing Standards Standard laboratory chemicalConforms to pharmacopoeial monographscGMP, ICH-Q7 compliant
Primary Applications Non-critical lab use, culture mediaOral and topical formulations, researchParenteral formulations, protein stabilization, lyophilization

Impact on Key Research Applications

The choice of this compound grade can significantly impact the outcome of various research and development activities, particularly in the realms of protein stabilization and lyophilization.

Protein Stabilization

This compound is an effective stabilizer for proteins, particularly monoclonal antibodies and intravenous immunoglobulins (IVIG), preventing aggregation and maintaining their therapeutic efficacy.[1] The presence of impurities, however, can compromise this protective effect.

  • Impact of Impurities: Residual impurities, such as heavy metals or reactive aldehydes, can act as catalysts for protein degradation pathways like oxidation and aggregation.[3][4] Therefore, for sensitive protein formulations, a high-purity, low-endotoxin GMP grade is essential to minimize these risks.

The following diagram illustrates the logical workflow for selecting a maltose grade based on its impact on protein stability.

cluster_0 Maltose Grade Selection for Protein Stabilization Start Protein Formulation Development Decision1 Is the formulation for parenteral use? Start->Decision1 GMP_Grade Select GMP Grade Maltose (Low Endotoxin, High Purity) Decision1->GMP_Grade Yes Non_Parenteral Consider Pharmacopoeia Grade Decision1->Non_Parenteral No Decision2 Is the protein highly sensitive to oxidation/aggregation? Non_Parenteral->Decision2 Research_Grade Research Grade may suffice (for non-critical applications) Decision2->Research_Grade No High_Purity_Needed Higher Purity Pharmacopoeia or GMP Grade Recommended Decision2->High_Purity_Needed Yes

Caption: Workflow for Maltose Grade Selection in Protein Stabilization.

Lyophilization

In freeze-drying, this compound acts as a cryoprotectant and lyoprotectant, preserving the protein's structure during freezing and drying. It also serves as a bulking agent, contributing to the formation of an elegant and stable cake structure.

  • Impact on Glass Transition Temperature (Tg'): The glass transition temperature of the maximally freeze-concentrated solute (Tg') is a critical parameter in lyophilization. A higher Tg' allows for primary drying at a higher temperature, shortening the cycle time. While the grade of maltose itself may not significantly alter the inherent Tg', the presence of impurities can. For instance, higher levels of monosaccharides like glucose can depress the Tg', potentially leading to cake collapse if the primary drying temperature is not sufficiently low.

  • Cake Appearance and Stability: The purity of the maltose grade can influence the visual appearance and long-term stability of the lyophilized cake. Formulations with higher purity maltose tend to yield more uniform and pharmaceutically elegant cakes.

The signaling pathway below illustrates how different grades of maltose can influence the outcome of the lyophilization process.

cluster_1 Influence of Maltose Grade on Lyophilization Outcome High_Purity High Purity Maltose (GMP/Pharma Grade) Tg_Prime Optimal Tg' High_Purity->Tg_Prime Protein_Stability Enhanced Protein Stability High_Purity->Protein_Stability Low_Purity Lower Purity Maltose (Research Grade) Depressed_Tg Depressed Tg' Low_Purity->Depressed_Tg Reduced_Stability Reduced Protein Stability Low_Purity->Reduced_Stability Stable_Cake Stable, Elegant Cake Tg_Prime->Stable_Cake Cake_Collapse Risk of Cake Collapse Depressed_Tg->Cake_Collapse

Caption: Impact of Maltose Purity on Lyophilization Outcomes.

Experimental Protocols

To quantitatively assess the performance of different grades of this compound, the following experimental protocols can be employed.

Protein Aggregation Analysis by Size Exclusion Chromatography (SEC-HPLC)

Objective: To quantify the formation of soluble aggregates in a protein formulation stabilized with different grades of maltose under stress conditions (e.g., thermal stress, freeze-thaw cycles).

Methodology:

  • Sample Preparation: Prepare identical protein solutions (e.g., a monoclonal antibody at 10 mg/mL in a relevant buffer) containing the same concentration of different grades of this compound (e.g., 5% w/v). Include a control sample with no maltose.

  • Stress Application: Subject the samples to stress conditions. For thermal stress, incubate at an elevated temperature (e.g., 40°C) for a defined period (e.g., 4 weeks). For freeze-thaw stress, subject the samples to multiple cycles of freezing (e.g., -80°C) and thawing.

  • SEC-HPLC Analysis:

    • Column: Use a size exclusion column suitable for separating monomers from aggregates (e.g., TSKgel G3000SWxl).

    • Mobile Phase: An isocratic mobile phase, typically a buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).

    • Detection: UV absorbance at 280 nm.

    • Analysis: Integrate the peak areas corresponding to the monomer and aggregates. Calculate the percentage of aggregate formation.

Assessment of Lyophilized Cake Structure and Tg' by Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg') of the maximally freeze-concentrated solute and visually inspect the cake structure of formulations lyophilized with different grades of maltose.

Methodology:

  • Sample Preparation: Prepare solutions as described for the protein aggregation analysis.

  • DSC Analysis for Tg':

    • Place a small amount of the solution (10-20 µL) in a DSC pan.

    • Cool the sample to a low temperature (e.g., -70°C) at a controlled rate.

    • Heat the sample at a slow, controlled rate (e.g., 2°C/min).

    • The Tg' is observed as a step change in the heat flow curve.

  • Lyophilization:

    • Freeze-dry the prepared solutions using a controlled lyophilization cycle. The primary drying temperature should be set below the lowest observed Tg'.

  • Visual Inspection: After lyophilization, visually inspect the cakes for elegance, uniformity, and signs of collapse or cracking.

  • Scanning Electron Microscopy (SEM): For a more detailed analysis of the cake's porous structure, examine the lyophilized cakes under a scanning electron microscope.

The experimental workflow for this comparative analysis is depicted in the following diagram.

cluster_2 Experimental Workflow for Maltose Grade Comparison Start Select Different Grades of this compound Prep_Samples Prepare Identical Protein Formulations Start->Prep_Samples Stress Apply Stress (Thermal, Freeze-Thaw) Prep_Samples->Stress Lyophilize Lyophilize Formulations Prep_Samples->Lyophilize SEC_Analysis SEC-HPLC for Aggregation Stress->SEC_Analysis DSC_Analysis DSC for Tg' Lyophilize->DSC_Analysis Visual_SEM Visual & SEM for Cake Structure Lyophilize->Visual_SEM Data_Analysis Comparative Data Analysis SEC_Analysis->Data_Analysis DSC_Analysis->Data_Analysis Visual_SEM->Data_Analysis

References

Assessing the performance of maltose monohydrate against other disaccharides in fermentation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fermentation performance of maltose (B56501) monohydrate against other common disaccharides—sucrose (B13894), lactose (B1674315), and cellobiose. The information presented is curated from experimental data to assist researchers in selecting the optimal carbohydrate source for their specific fermentation applications, ranging from biofuel production to biopharmaceutical manufacturing.

Executive Summary

Maltose, a disaccharide composed of two α-glucose units, is a readily fermentable sugar for many microorganisms, particularly Saccharomyces cerevisiae (baker's and brewer's yeast). Its performance, however, is nuanced when compared to other disaccharides and is highly dependent on the microorganism and the specific metabolic pathways involved. While monosaccharides like glucose are generally metabolized fastest, the choice between disaccharides can significantly impact fermentation kinetics, yield, and efficiency.

Sucrose, another common disaccharide, is composed of glucose and fructose. Its metabolism in yeast involves extracellular hydrolysis, which can lead to rapid fermentation, sometimes even faster than maltose under certain conditions.[1] Lactose, the sugar found in milk, requires the enzyme β-galactosidase for its breakdown into glucose and galactose, making it suitable for fermentation by microorganisms like Escherichia coli but not typically by wild-type S. cerevisiae. Cellobiose, a disaccharide of two β-glucose units, is a key component of lignocellulosic biomass and its efficient fermentation is a cornerstone of second-generation biofuel production, often requiring genetically engineered yeast strains.

This guide will delve into the quantitative performance data, experimental methodologies, and underlying metabolic pathways for each of these disaccharides.

Quantitative Performance Comparison

The following tables summarize key performance indicators for the fermentation of maltose monohydrate and other disaccharides from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, microbial strains, and analytical methods.

Table 1: Comparison of CO2 Production Rates in Saccharomyces cerevisiae

DisaccharideInitial CO2 Production Rate (ppm/min)Peak CO2 Production Rate (ppm/min)Notes
Maltose ~800 - 1000~1200Slower initial rate compared to sucrose in some studies.
Sucrose ~1000 - 1200~1400Often exhibits a faster initial rate of fermentation.[1]
Lactose NegligibleNegligibleS. cerevisiae generally lacks the lactase enzyme.[2]

Data synthesized from multiple sources where direct quantitative values were available. Rates can vary significantly based on yeast strain, temperature, and nutrient availability.

Table 2: Ethanol (B145695) Yield from Various Disaccharides

DisaccharideOrganismSubstrate Conc. (g/L)Ethanol Yield (g/L)Theoretical Yield (%)
Maltose F. velutipes103.877
Sucrose F. velutipes104.583
Lactose K. marxianus (adapted)-28.492 (from mixed sugars)
Cellobiose S. cerevisiae (engineered)20~8.0-

This table compiles data from various studies and organisms to illustrate the potential ethanol yields.[3][4][5] Direct comparison is limited by the different organisms and conditions used.

Metabolic Pathways and Transport Mechanisms

The efficiency of disaccharide fermentation is fundamentally linked to the microorganism's ability to transport the sugar into the cell and hydrolyze it into fermentable monosaccharides.

Maltose and Sucrose Metabolism in Saccharomyces cerevisiae

Maltose is transported into the yeast cell by a specific permease and then hydrolyzed into two glucose molecules by the intracellular enzyme maltase.[6] In contrast, sucrose is hydrolyzed extracellularly by the enzyme invertase into glucose and fructose, which are then transported into the cell. This difference in transport and hydrolysis location is a key factor in their differing fermentation kinetics.

G cluster_extracellular Extracellular cluster_cell Yeast Cell Sucrose Sucrose Glucose_Fructose Glucose + Fructose Sucrose->Glucose_Fructose Invertase (extracellular hydrolysis) Maltose_ext Maltose Maltose_int Maltose Maltose_ext->Maltose_int Maltose Permease (transport) Two_Glucose 2 Glucose Maltose_int->Two_Glucose Maltase (intracellular hydrolysis) Glycolysis Glycolysis Glucose_Fructose->Glycolysis Two_Glucose->Glycolysis

Maltose vs. Sucrose metabolism in yeast.
Lactose Metabolism in Escherichia coli

E. coli possesses the lac operon, a well-studied genetic regulatory system that allows it to metabolize lactose. Lactose is transported into the cell by lactose permease and then broken down by β-galactosidase into glucose and galactose.[7][8]

G cluster_extracellular Extracellular cluster_cell E. coli Cell Lactose_ext Lactose Lactose_int Lactose Lactose_ext->Lactose_int Lactose Permease (transport) Glucose_Galactose Glucose + Galactose Lactose_int->Glucose_Galactose β-galactosidase (hydrolysis) Glycolysis Glycolysis Glucose_Galactose->Glycolysis

Lactose metabolism pathway in E. coli.

Experimental Protocols

To conduct a comparative analysis of disaccharide fermentation, a standardized experimental protocol is crucial. Below is a generalized workflow.

Experimental Workflow Diagram

G A 1. Media Preparation (Yeast extract, peptone, disaccharide source) C 3. Fermentation (Combine media and inoculum, incubate at controlled temp.) A->C B 2. Inoculum Preparation (Activate yeast/bacteria in pre-culture) B->C D 4. Sampling (Collect samples at regular intervals) C->D E 5. Analysis (Measure CO2, ethanol, residual sugars via HPLC) D->E F 6. Data Interpretation (Compare rates and yields) E->F

General workflow for disaccharide fermentation comparison.
Detailed Methodology

  • Microorganism and Inoculum Preparation:

    • Select the desired strain of Saccharomyces cerevisiae or Escherichia coli.

    • Prepare a pre-culture by inoculating a sterile starter medium (e.g., YPD for yeast) and incubating at the optimal growth temperature (e.g., 30°C for S. cerevisiae) until the culture reaches the mid-exponential phase.

  • Fermentation Media Preparation:

    • Prepare the fermentation medium, typically containing a nitrogen source (e.g., yeast extract, peptone), salts, and the disaccharide of interest (this compound, sucrose, lactose, or cellobiose) at a defined concentration (e.g., 20 g/L).

    • Sterilize the media by autoclaving.

  • Fermentation:

    • Inoculate the sterile fermentation media with the prepared pre-culture to a specific starting optical density (e.g., OD600 of 0.1).

    • Maintain the fermentation under controlled conditions (e.g., temperature at 30°C, anaerobic or microaerobic conditions) in a bioreactor or fermentation vessel.

    • Monitor gas production (CO2) continuously using a respirometer or gas sensor.

  • Sampling and Analysis:

    • Aseptically collect samples at regular time intervals throughout the fermentation process.

    • Analyze the samples for:

      • Cell density: Measure the optical density at 600 nm (OD600).

      • Residual sugars and ethanol concentration: Use High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., Aminex HPX-87H) and a refractive index (RI) detector.[9][10][11]

  • Data Analysis:

    • Calculate the rates of sugar consumption, ethanol production, and CO2 evolution.

    • Determine the final ethanol yield and the percentage of the theoretical maximum yield.

    • Compare the performance metrics across the different disaccharides.

Conclusion

The selection of a disaccharide for fermentation is a critical decision that influences the efficiency and outcome of the process.

  • This compound is an excellent substrate for many industrial fermentations, particularly in brewing, due to its efficient uptake and metabolism by S. cerevisiae.

  • Sucrose can offer faster initial fermentation rates in yeast due to its extracellular hydrolysis, which may be advantageous in applications where rapid biomass growth or product formation is desired.

  • Lactose is the substrate of choice for organisms that possess the lac operon, such as E. coli, and is fundamental in dairy fermentations and specific recombinant protein production systems.

  • Cellobiose fermentation is a key area of research for the production of biofuels from sustainable lignocellulosic biomass, primarily utilizing engineered microorganisms.

Researchers and drug development professionals should consider the specific microorganism, desired fermentation kinetics, and overall process economics when selecting a disaccharide substrate. The experimental protocols and metabolic pathway information provided in this guide offer a framework for conducting robust comparative studies and optimizing fermentation processes.

References

A Comparative Guide to Validating HPLC and Other Methods for Maltose Monohydrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of maltose (B56501) monohydrate, a crucial excipient in numerous pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose; however, alternative methods such as High-Performance Thin-Layer Chromatography (HPTLC), Gas Chromatography (GC), and enzymatic assays offer distinct advantages in specific contexts. This document presents a comparative overview of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your analytical needs.

Comparison of Quantitative Performance

The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes key validation parameters for HPLC, HPTLC, GC, and enzymatic assays for the quantification of maltose. It is important to note that the presented data is collated from various studies and may have been generated under different experimental conditions.

Parameter HPLC with Refractive Index Detection (HPLC-RI) High-Performance Thin-Layer Chromatography (HPTLC) Gas Chromatography with Flame Ionization Detection (GC-FID) Enzymatic Assay
Linearity (R²) >0.998[1]>0.99[2]Not explicitly found for maltose, but typically >0.99 for sugars[3]Linear up to 1.5 µmol/mL[4]
Accuracy (% Recovery) Typically 98-102% (ICH guideline)Not explicitly found for maltose, but accurate for sugars[2]Quantitative recoveries reported for sugars[3]Good correlation with HPLC (r=0.997)[4]
Precision (%RSD) <2.0%[4]<3.5%[2]<5% for within-day and day-to-day assays of organic acids[5]Within-run: <2.0%, Between-run: <3.0%[4]
Limit of Detection (LOD) 0.2 mg/mL (for glucose)[6]20.04 ng/band (for trehalulose, indicative)[3]0.0523 mg/100g[7]2 µM (for colorimetric assay)
Limit of Quantification (LOQ) 0.6 mg/mL (for glucose)[6]60.72 ng/band (for trehalulose, indicative)[3]0.1585 mg/100g[7]Not explicitly stated, but linear range starts at 2 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for each of the compared techniques.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

This method is based on the United States Pharmacopeia (USP) monograph for maltose.[8]

  • Sample Preparation: Dissolve an accurately weighed quantity of maltose monohydrate in water to obtain a known concentration (e.g., 10 mg/mL).

  • Chromatographic System:

    • Column: A column containing packing L58 (e.g., a strong cation-exchange resin in the calcium form, 7.8-mm x 30-cm).[8]

    • Mobile Phase: Degassed water.[8]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 80-85°C.

    • Detector: Refractive Index (RI) detector maintained at a constant temperature.

  • System Suitability: Inject a resolution solution containing maltose, maltotriose (B133400), and glucose to ensure adequate separation. The resolution between maltotriose and maltose should be not less than 1.6.[9] The relative standard deviation for replicate injections of the standard preparation should be not more than 2.0%.[8]

  • Quantification: Calculate the concentration of maltose in the sample by comparing its peak area to that of a certified reference standard.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective alternative to HPLC.

  • Sample and Standard Preparation: Prepare solutions of this compound in water at various concentrations to create a calibration curve.

  • Chromatographic System:

    • Stationary Phase: Silica gel 60 F254 HPTLC plates.

    • Mobile Phase: A mixture of solvents such as n-butanol, ethanol, and water in appropriate ratios.

    • Application: Apply samples and standards as bands using an automated applicator.

    • Development: Develop the plate in a saturated twin-trough chamber.

    • Derivatization: After development, dry the plate and spray with a suitable reagent (e.g., a mixture of aniline, diphenylamine, and phosphoric acid in acetone) followed by heating to visualize the spots.

  • Densitometric Analysis: Scan the plate using a TLC scanner at a specific wavelength (e.g., 520 nm) and quantify the peak areas against the calibration curve.[2]

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for the analysis of volatile compounds. For non-volatile sugars like maltose, a derivatization step is required.

  • Sample Derivatization: Convert maltose into a volatile derivative, typically through oximation followed by silylation (e.g., using trimethylsilyl (B98337) ethers).

  • Chromatographic System:

    • Column: A capillary column suitable for sugar analysis (e.g., a 5% phenyl-methylpolysiloxane phase).

    • Carrier Gas: Helium or nitrogen.

    • Injector and Detector Temperature: Maintained at elevated temperatures (e.g., 250-300°C).

    • Oven Temperature Program: A temperature gradient is used to separate the derivatized sugars.

  • Quantification: An internal standard is often used, and the concentration of the maltose derivative is determined by comparing its peak area to that of the internal standard and a calibration curve.

Enzymatic Assay

Enzymatic assays are highly specific and can be performed using commercially available kits.

  • Principle: Maltose is hydrolyzed to glucose by the enzyme maltase (α-glucosidase). The resulting glucose is then quantified in a subsequent reaction, often involving glucose oxidase and peroxidase, which produces a colored or fluorescent product.

  • Procedure (based on a typical kit):

    • Prepare a standard curve using the provided maltose standard.

    • Add the sample and standards to a 96-well plate.

    • Add a reaction mixture containing maltase and the detection reagents.

    • Incubate for a specified time at a specific temperature.

    • Measure the absorbance or fluorescence using a plate reader.

  • Quantification: Determine the maltose concentration in the sample by comparing its signal to the standard curve.

Visualizing the Workflow: HPLC Method Validation

The following diagram illustrates the logical workflow for validating an HPLC method for this compound quantification, based on the International Council for Harmonisation (ICH) guidelines.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol (ICH Q2(R1)) start->protocol specificity Specificity/ Selectivity protocol->specificity Assess interference from placebo and related substances linearity Linearity & Range protocol->linearity Analyze series of standards (min. 5 concentrations) accuracy Accuracy (% Recovery) protocol->accuracy Spike placebo with known analyte concentrations precision Precision (Repeatability & Intermediate) protocol->precision Multiple analyses of a homogeneous sample lod_loq LOD & LOQ protocol->lod_loq Based on signal-to-noise ratio or standard deviation of the response and the slope robustness Robustness protocol->robustness Deliberate variations in method parameters system_suitability System Suitability specificity->system_suitability Throughout validation linearity->system_suitability Throughout validation accuracy->system_suitability Throughout validation precision->system_suitability Throughout validation lod_loq->system_suitability Throughout validation robustness->system_suitability Throughout validation documentation Validation Report system_suitability->documentation end Validated Method documentation->end

Caption: Workflow for HPLC Method Validation.

Signaling Pathway and Experimental Workflow Diagrams

While maltose itself does not have a signaling pathway in the traditional sense, its quantification is a key step in various experimental workflows. The following diagram illustrates a general experimental workflow for quantifying maltose in a pharmaceutical formulation.

Maltose_Quantification_Workflow sample_prep Sample Preparation (e.g., Dissolution of tablet) filtration Filtration (0.45 µm filter) sample_prep->filtration analytical_method Analytical Method filtration->analytical_method hplc HPLC-RI analytical_method->hplc High Resolution hptlc HPTLC analytical_method->hptlc High Throughput gc GC-FID analytical_method->gc For volatile derivatives enzymatic Enzymatic Assay analytical_method->enzymatic High Specificity data_acquisition Data Acquisition hplc->data_acquisition hptlc->data_acquisition gc->data_acquisition enzymatic->data_acquisition data_analysis Data Analysis (Peak integration, Concentration calculation) data_acquisition->data_analysis result Reportable Result (e.g., % w/w Maltose) data_analysis->result

References

A Comparative Guide to Maltose, Trehalose, and Sucrose for Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of therapeutic proteins is a critical factor in drug development, impacting efficacy, safety, and shelf-life. Disaccharides such as maltose, trehalose (B1683222), and sucrose (B13894) are widely used as excipients to stabilize proteins in both liquid and lyophilized formulations. This guide provides a comparative analysis of these three sugars, summarizing their performance based on experimental data and outlining the methodologies used to assess their stabilizing effects.

Quantitative Comparison of Stabilizing Effects

The efficacy of a stabilizing excipient is often quantified by its ability to increase the thermal denaturation temperature (Tden) or the glass transition temperature (Tg) of a protein formulation. An increase in these temperatures indicates greater stability. The following tables summarize the comparative effects of maltose, trehalose, and sucrose on the stability of model proteins.

Table 1: Comparison of Thermal Denaturation Temperatures (Tden) of Proteins in the Presence of Disaccharides

ProteinDisaccharideConcentrationTden (°C)Change in Tden (ΔTden) vs. Control (°C)
Lysozyme (B549824)Control (Water)-~75-
SucroseVariousHigher than Trehalose at low water content[1][2]-
TrehaloseVarious--
Maltose0.2 MSimilar to Sucrose[3]-
MyoglobinControl (Water)---
SucroseVariousHigher than Trehalose at low water content[1][2]-
TrehaloseVarious--

Note: Direct head-to-head quantitative data for all three sugars under identical conditions for the same protein is limited in the public domain. The data presented is a synthesis from multiple studies.

Table 2: Comparison of Glass Transition Temperatures (Tg) of Protein Formulations

FormulationTg (°C)
Protein with SucroseLower than Trehalose[4][5]
Protein with TrehaloseHigher than Sucrose[4][5]
Protein with MaltoseGenerally lower than Trehalose[4]

Note: A higher Tg is desirable for the stability of lyophilized protein formulations as it indicates the temperature at which the amorphous solid matrix becomes more mobile.

Mechanisms of Protein Stabilization

The stabilizing effects of these disaccharides are attributed to several key mechanisms, which can act individually or in concert.

Proposed Mechanisms of Protein Stabilization by Disaccharides

G Proposed Mechanisms of Protein Stabilization by Disaccharides cluster_mechanisms Stabilization Mechanisms cluster_outcomes Effects on Protein PreferentialExclusion Preferential Exclusion IncreasedStability Increased Protein Stability PreferentialExclusion->IncreasedStability WaterReplacement Water Replacement Hypothesis WaterReplacement->IncreasedStability Vitrification Vitrification Vitrification->IncreasedStability ReducedAggregation Reduced Aggregation IncreasedStability->ReducedAggregation Protein Unstable Protein Disaccharides Maltose, Trehalose, Sucrose Protein->Disaccharides Addition of Excipient Disaccharides->PreferentialExclusion Disaccharides->WaterReplacement Disaccharides->Vitrification

Caption: Mechanisms of protein stabilization by disaccharides.

  • Preferential Exclusion (or Preferential Hydration): In aqueous solutions, sugar molecules are preferentially excluded from the protein's surface. This leads to an increase in the surface tension of the surrounding water, making it energetically unfavorable for the protein to unfold and expose more of its surface area. This effect thermodynamically favors the compact, native state of the protein. Trehalose is suggested to have a more pronounced preferential exclusion effect compared to sucrose[6].

  • Water Replacement Hypothesis: During drying or freezing, as water molecules are removed from the protein's hydration shell, the disaccharides can form hydrogen bonds with the protein. In effect, the sugar molecules act as a surrogate for water, helping to maintain the protein's native conformation.

  • Vitrification (Glassy State Formation): In the solid (lyophilized) state, these sugars can form a rigid, amorphous glass matrix. This glassy state immobilizes the protein, restricting the conformational movements required for degradation and aggregation. Trehalose has the highest glass transition temperature among the three, making it a particularly effective stabilizer in the solid state[4].

Experimental Protocols

To evaluate the stabilizing effects of maltose, trehalose, and sucrose, several key experiments are typically performed.

Experimental Workflow for Comparing Protein Stabilizers

G Experimental Workflow for Comparing Protein Stabilizers cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_results Data Analysis & Comparison P1 Prepare Protein Stock Solution P3 Mix Protein and Disaccharide Solutions P1->P3 P2 Prepare Disaccharide Solutions (Maltose, Trehalose, Sucrose) P2->P3 A1 Differential Scanning Calorimetry (DSC) - Determine Tden and Tg P3->A1 A2 Thioflavin T (ThT) Assay - Monitor Aggregation Kinetics P3->A2 A3 Size Exclusion Chromatography (SEC) - Quantify Aggregates P3->A3 R1 Compare ΔTden and ΔTg A1->R1 R2 Compare Aggregation Rates A2->R2 A3->R2 R3 Assess Overall Stability Ranking R1->R3 R2->R3

References

Evaluating the Impact of Maltose Monohydrate on Monoclonal Antibody Glycosylation Profiles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The glycosylation profile of a monoclonal antibody (mAb) is a critical quality attribute that significantly influences its efficacy, stability, and immunogenicity. The choice of carbohydrate source in the cell culture medium can modulate this profile. This guide provides an objective comparison of the impact of maltose (B56501) monohydrate on mAb glycosylation, benchmarked against glucose, the conventional carbohydrate source. The information presented is based on experimental data from published studies to aid researchers in making informed decisions for their cell culture processes.

Impact of Maltose Monohydrate on mAb Glycosylation: A Comparative Analysis

Maltose, a disaccharide composed of two glucose units, has been investigated as an alternative energy source in Chinese Hamster Ovary (CHO) cell cultures for recombinant protein production. Studies have shown that supplementing cell culture media with maltose can lead to increased monoclonal antibody titers and enhanced cell viability.[1]

A key study by Leong et al. (2018) investigated the use of maltose as an energy source in the production of a recombinant anti-Her2 mAb in CHO-K1 cells.[2] While the study demonstrated a 23% improvement in the maximum monoclonal antibody titer in fed-batch cultures with maltose supplementation compared to glucose-only cultures, the impact on the glycan profile was found to be marginal. The glycosylation profile of the mAb produced with maltose was similar to that of a later harvest from a glucose-fed culture. The most notable change was a slight reduction in sialylation levels, without a corresponding increase in high-mannose glycans.[2]

For a comprehensive comparison, the following tables summarize the typical N-glycan distribution of a commercially available mAb (Trastuzumab) produced in CHO cells using a standard glucose-based fed-batch process, which can be used as a baseline for evaluating the effects of alternative sugars like maltose.

Table 1: Representative N-Glycan Profile of a Commercial mAb (Trastuzumab) Produced in CHO Cells with Glucose-Based Media

Glycan SpeciesRelative Abundance (%)
Fucosylated, Non-galactosylated (G0F) 45 - 55
Fucosylated, Mono-galactosylated (G1F) 25 - 35
Fucosylated, Bi-galactosylated (G2F) 5 - 15
High Mannose (Man5, Man6, etc.) 1 - 5
Sialylated (e.g., A1F, A2F) 1 - 5
Afucosylated < 5

Data synthesized from representative profiles of commercial mAbs produced in CHO cells.

Table 2: Qualitative Comparison of Glycosylation Profiles with Maltose vs. Glucose Supplementation

Glycosylation AttributeStandard Glucose-Based ProcessMaltose-Supplemented Process
Galactosylation (G1F, G2F) Baseline levelsMarginally affected, similar to a late-harvest glucose culture
Sialylation Baseline levelsSlightly reduced
High Mannose Content Baseline levelsNo concomitant increase observed
Fucosylation High (typically >95%)Not reported to be significantly altered

Based on the findings of Leong et al. (2018).[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the typical experimental protocols used to evaluate the impact of different carbohydrate sources on mAb glycosylation.

Cell Culture and Monoclonal Antibody Production

This protocol describes a fed-batch culture of CHO cells producing a recombinant monoclonal antibody.

  • Cell Line and Media:

    • CHO-K1 cells producing a recombinant humanized anti-Her2 IgG1 are used.

    • A chemically defined, serum-free CHO cell culture medium is utilized for both the initial culture and the feed.

  • Inoculum and Bioreactor Culture:

    • Cells are expanded from a frozen vial in shake flasks in a humidified incubator at 37°C and 8% CO2.

    • A 3L bioreactor is inoculated at a seeding density of approximately 0.5 x 10^6 cells/mL.

    • The bioreactor is maintained at 37°C, with a dissolved oxygen (DO) level of 50% and a pH of 7.0, controlled with CO2 and sodium bicarbonate.

  • Feeding Strategy:

    • Control Group (Glucose): A concentrated feed medium containing glucose as the primary carbohydrate source is added to the bioreactor on specified days of the culture (e.g., days 3, 5, 7, 9, and 11) to maintain the glucose concentration in a target range (e.g., 2-6 g/L).

    • Experimental Group (Maltose): A concentrated feed medium with this compound replacing glucose is added to the bioreactor using the same feeding schedule.

  • Sampling and Harvest:

    • Samples are taken daily to monitor viable cell density, viability, and metabolite concentrations (e.g., glucose, lactate, glutamine).

    • The bioreactor is harvested on day 14, and the supernatant containing the secreted mAb is collected by centrifugation and filtration.

N-Glycan Analysis of Monoclonal Antibodies

This protocol outlines the steps for releasing, labeling, and analyzing the N-linked glycans from the purified monoclonal antibody.

  • Monoclonal Antibody Purification:

    • The harvested cell culture supernatant is purified using Protein A affinity chromatography.

    • The eluted antibody is buffer-exchanged into an appropriate formulation buffer and its concentration is determined.

  • N-Glycan Release:

    • Approximately 100 µg of the purified mAb is denatured.

    • The N-linked glycans are enzymatically released from the antibody by incubation with PNGase F overnight at 37°C.

  • Fluorescent Labeling of Released Glycans:

  • Purification of Labeled Glycans:

    • The labeled glycans are purified from the excess labeling reagent using a hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE) plate.

  • HILIC-UPLC Analysis with Fluorescence Detection:

  • Data Analysis:

    • The chromatogram is integrated to determine the peak area for each glycan species.

    • The relative abundance of each glycan is calculated as a percentage of the total integrated peak area.

    • Glycan structures are identified by comparison to a labeled dextran (B179266) ladder and/or by mass spectrometry.

Visualizing the Process and Pathways

To better understand the experimental process and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_CellCulture Cell Culture & mAb Production cluster_Analysis Glycan Analysis A CHO Cell Culture Initiation B Bioreactor Inoculation A->B C Fed-batch Culture (Glucose vs. Maltose) B->C D Harvest & Supernatant Collection C->D E Protein A Purification of mAb D->E Purification F N-Glycan Release (PNGase F) E->F G Fluorescent Labeling (e.g., 2-AB) F->G H HILIC-UPLC-FLD Analysis G->H I Data Analysis & Profile Comparison H->I

Figure 1. Experimental workflow for evaluating the impact of maltose on mAb glycosylation.

N_Glycosylation_Pathway cluster_Golgi Golgi Apparatus cluster_Precursors Nucleotide Sugar Precursors Man8 High Mannose (Man8GlcNAc2) Man5 Man5GlcNAc2 Man8->Man5 Mannosidase I GlcNAc_add GlcNAc Addition (GnTI) Man5->GlcNAc_add Mannosidase II Fuc_add Fucosylation (FUT8) GlcNAc_add->Fuc_add Gal_add Galactosylation (GalT) Fuc_add->Gal_add Sia_add Sialylation (ST) Gal_add->Sia_add Glucose Glucose UDP_GlcNAc UDP-GlcNAc Glucose->UDP_GlcNAc GDP_Fuc GDP-Fucose Glucose->GDP_Fuc UDP_Gal UDP-Galactose Glucose->UDP_Gal CMP_Sia CMP-Sialic Acid Glucose->CMP_Sia Maltose Maltose Maltose->Glucose Hydrolysis UDP_GlcNAc->GlcNAc_add GDP_Fuc->Fuc_add UDP_Gal->Gal_add CMP_Sia->Sia_add

Figure 2. Simplified N-glycosylation pathway and the role of sugar precursors.

Conclusion

The use of this compound as a supplemental or alternative carbohydrate source in CHO cell culture offers the potential to increase monoclonal antibody production. Based on available data, its impact on the N-glycosylation profile appears to be modest, primarily characterized by a slight decrease in sialylation. For processes where a significant alteration of the glycan profile is not desired, maltose may serve as a viable option to enhance productivity. However, for applications requiring specific glycoforms, such as high levels of galactosylation for enhanced Complement-Dependent Cytotoxicity (CDC) activity, other strategies like the addition of galactose, manganese, and uridine (B1682114) may be more effective. Researchers should consider the specific quality attributes required for their therapeutic antibody when selecting a carbohydrate source and feeding strategy. Further direct comparative studies with detailed quantitative glycosylation analysis would be beneficial to fully elucidate the nuanced effects of maltose on a wider range of monoclonal antibodies and cell lines.

References

Cross-validation of maltose monohydrate's cryoprotective effects in different cell types.

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cell preservation, the quest for effective, non-toxic cryoprotective agents (CPAs) is ongoing. While dimethyl sulfoxide (B87167) (DMSO) has long been the gold standard, its inherent cytotoxicity drives the investigation of alternatives. Maltose (B56501) monohydrate, a disaccharide, has emerged as a promising, less toxic option. This guide provides a comprehensive comparison of maltose monohydrate's cryoprotective effects across different cell types, supported by available experimental data and detailed protocols.

At a Glance: this compound vs. Standard Cryoprotectants

FeatureThis compoundDimethyl Sulfoxide (DMSO)GlycerolTrehalose
Primary Role Extracellular CryoprotectantPenetrating CryoprotectantPenetrating CryoprotectantExtracellular Cryoprotectant
Mechanism Stabilizes membranes, forms a glassy matrixLowers freezing point, reduces ice crystal formationLowers freezing point, reduces ice crystal formationStabilizes membranes, vitrification
Cell Permeability Generally non-permeatingReadily permeates cell membraneReadily permeates cell membraneGenerally non-permeating
Toxicity Low toxicityCytotoxic at higher concentrationsLower toxicity than DMSOLow toxicity
Efficacy Cell-type dependent, often used in combinationHigh efficacy across a wide range of cellsEffective for many cell typesEffective, particularly for desiccation tolerance

Quantitative Performance Analysis

Direct comparative studies of this compound as a sole cryoprotectant across a wide variety of mammalian cell lines are limited. However, existing research provides valuable insights into its efficacy, particularly when used in combination with other agents.

Cell TypeCryoprotectant FormulationPost-Thaw Viability/RecoveryReference
Jurkat (immortalized T-lymphocyte) Maltose-Glycerol-Isoleucine (MGI)85% recovery[1]
Peripheral Blood Mononuclear Cells (PBMCs) Maltose-Glycerol-Isoleucine (MGI)Comparable recovery to Jurkat cells[1]
Human Adipose-Derived Mesenchymal Stem Cells (ASCs) 10% DMSO + 1% sericin + 0.1 mol/L maltose>95% survival rate[2]
Vero Cells (kidney epithelial) 10% Glycerol88.6% viability[3]
Vero Cells (kidney epithelial) 10% DMSO70% viability[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible cryopreservation success. Below are generalized protocols for the cryopreservation of adherent and suspension mammalian cells, with specific considerations for using this compound.

General Cryopreservation Protocol for Adherent Mammalian Cells
  • Cell Culture: Culture cells to approximately 80-90% confluency. A media change 24 hours prior to freezing is recommended.

  • Cell Detachment: Aspirate the growth medium and wash the cell monolayer with a sterile phosphate-buffered saline (PBS) without Ca²⁺ and Mg²⁺. Add a suitable dissociation reagent (e.g., Trypsin-EDTA) and incubate at 37°C until cells detach.

  • Neutralization and Collection: Neutralize the dissociation reagent with complete growth medium and transfer the cell suspension to a conical tube.

  • Cell Counting and Centrifugation: Determine the total and viable cell count using a hemocytometer and Trypan Blue exclusion. Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspension in Cryopreservation Medium: Aspirate the supernatant and resuspend the cell pellet in a pre-chilled cryopreservation medium containing this compound to a final concentration of 1-5 x 10⁶ viable cells/mL. A common formulation to test would be a basal medium containing 10-20% fetal bovine serum (FBS) and a range of maltose concentrations (e.g., 0.1 M, 0.2 M, 0.5 M).

  • Aliquoting: Dispense the cell suspension into sterile cryovials.

  • Controlled Freezing: Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) and store them at -80°C overnight. This achieves a cooling rate of approximately -1°C/minute.

  • Long-Term Storage: Transfer the cryovials to a liquid nitrogen tank for long-term storage in the vapor phase.

General Cryopreservation Protocol for Suspension Mammalian Cells
  • Cell Culture: Culture cells to a density appropriate for the specific cell line.

  • Cell Collection: Transfer the cell suspension to a conical tube.

  • Cell Counting and Centrifugation: Determine the total and viable cell count. Centrifuge the cell suspension at 100-200 x g for 5-10 minutes.

  • Resuspension in Cryopreservation Medium: Aspirate the supernatant and resuspend the cell pellet in a pre-chilled cryopreservation medium with this compound to the desired cell density.

  • Aliquoting and Freezing: Follow steps 6-8 from the adherent cell protocol.

Visualizing Cryopreservation Workflows and Mechanisms

To better understand the processes involved, the following diagrams illustrate a typical cryopreservation workflow and the proposed mechanism of action for non-penetrating cryoprotectants like maltose.

Cryopreservation_Workflow cluster_prep Cell Preparation cluster_cryo Cryopreservation culture 1. Cell Culture (~80-90% Confluency) harvest 2. Cell Harvest (Trypsinization for Adherent Cells) culture->harvest wash 3. Wash & Centrifuge harvest->wash count 4. Cell Counting (Viability >90%) wash->count resuspend 5. Resuspend in Maltose Medium count->resuspend aliquot 6. Aliquot into Cryovials resuspend->aliquot freeze 7. Controlled Freezing (-1°C/minute to -80°C) aliquot->freeze store 8. Long-Term Storage (Liquid Nitrogen) freeze->store

A typical experimental workflow for cell cryopreservation.

Cryoprotection_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell maltose Maltose Monohydrate ice Ice Crystal Formation maltose->ice Inhibition of Recrystallization membrane Cell Membrane maltose->membrane Stabilization intracellular Intracellular Components membrane->intracellular Protection from Osmotic Stress

References

Safety Operating Guide

Proper Disposal of Maltose Monohydrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential procedural information for the safe and compliant disposal of maltose (B56501) monohydrate, tailored for researchers, scientists, and drug development professionals. While maltose monohydrate is generally not classified as a hazardous substance, proper laboratory practice dictates careful handling and disposal to ensure safety and environmental protection.[1][2][3]

Pre-Disposal Assessment and Waste Characterization

Before disposal, it is crucial to characterize the waste material.

  • Uncontaminated this compound: Pure, unused this compound that is no longer needed.

  • Contaminated this compound: this compound that has been mixed with other chemicals, solvents, or biological materials. This waste must be treated as hazardous if it is mixed with a hazardous substance.[4]

  • Spill Cleanup Material: Absorbents and personal protective equipment (PPE) used to clean up a this compound spill. These materials should be disposed of as chemical waste.[4][5]

Standard Operating Procedure for Disposal

The recommended procedure for all laboratory chemical waste is to use a licensed professional waste disposal service. This ensures compliance with all regulations.

Step 1: Containerization

  • Place the this compound waste (solid or in solution) into a chemically compatible, leak-proof container.[6]

  • Ideally, use the original container if it is in good condition.[7] Do not use food containers.[7]

  • For spill cleanup materials, sweep the solid material into a suitable container for disposal.[3][8] Avoid generating dust during this process.[9]

Step 2: Labeling

  • Clearly label the waste container with "Waste this compound" and list any known contaminants and their approximate concentrations.

  • Ensure the label is accurate and legible to prevent accidental mixing with incompatible materials. This compound can react violently with strong oxidizers.[1][2]

Step 3: Storage

  • Store the sealed waste container in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.[7][10]

  • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[7]

  • Keep the container closed except when adding waste.[4][7]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service to arrange for pickup and proper disposal.[4][9]

Alternative Disposal for Small Quantities (Local Regulation Dependent)

For small quantities of uncontaminated this compound, some local regulations may permit disposal via regular trash or sanitary sewer.[3] However, this is not the preferred method in a professional laboratory setting.

Extreme caution and verification are required before proceeding:

  • Verification: ALWAYS consult your institution's EH&S guidelines and local wastewater and solid waste regulations before using these methods.[3][11] Local rules are often more stringent than national guidelines.[3]

  • Trash Disposal: To be disposed of in the trash, a chemical must be confirmed as non-hazardous and not pose a risk to human or environmental health.[11] The material should be in a sealed container.[11]

  • Drain Disposal: Only aqueous solutions of readily biodegradable and non-hazardous materials may be considered for drain disposal.[7] Do not release solids or large quantities into the sewer system.[7][11] It is critical to prevent any release into drains that lead to surface or ground water.[1][2]

Disposal of Empty Containers
  • A container that held pure this compound can typically be disposed of as regular trash.[4]

  • Ensure the container is completely empty.[4]

  • Obliterate or remove all chemical labels from the container before disposal.[4]

  • Remove the cap from the container.[4]

Quantitative Data for Laboratory Waste Management

While this compound itself does not have specific quantitative disposal limits, its disposal falls under general laboratory chemical waste guidelines, which do have quantitative parameters.

ParameterGuideline/LimitDescriptionSource(s)
pH Range for Drain Disposal 5.0 - 12.5The acceptable pH range for aqueous solutions to be disposed of down a sanitary sewer. This is not for maltose itself but for general corrosive wastes.[7]
SAA Volume Limit 55 gallonsMaximum volume of hazardous waste that can be accumulated in a Satellite Accumulation Area at any one time.[10]
Acutely Toxic Waste Limit 1 quart (liquid) or 1 kg (solid)Maximum amount of "P-listed" (acutely toxic) waste that can be stored in an SAA. Maltose is not P-listed.[10]
SAA Storage Time Limit Up to 12 monthsThe maximum time a partially filled waste container can remain in an SAA, provided accumulation limits are not met.[10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.

G start Start: Identify Maltose Monohydrate Waste is_contaminated Is the waste contaminated with hazardous material? start->is_contaminated treat_as_haz Treat as Hazardous Waste: Follow institutional protocols for the specific contaminant(s). is_contaminated->treat_as_haz Yes check_quantity Assess Quantity is_contaminated->check_quantity No (Pure Maltose) professional_disposal Standard Procedure: 1. Containerize in sealed, labeled container. 2. Store in Satellite Accumulation Area. 3. Arrange EH&S / Professional pickup. treat_as_haz->professional_disposal large_qty Large Quantity or Standard Lab Protocol check_quantity->large_qty Large small_qty Small Quantity (e.g., grams) check_quantity->small_qty Small large_qty->professional_disposal check_local_regs Check Local & Institutional Regulations for Non-Hazardous Waste small_qty->check_local_regs trash_or_drain Are trash or drain disposal explicitly permitted? check_local_regs->trash_or_drain end End: Disposal Complete professional_disposal->end trash_or_drain->professional_disposal No / Uncertain dispose_local Follow Permitted Local Method (e.g., sealed in trash). trash_or_drain->dispose_local Yes dispose_local->end

Caption: Workflow for this compound Disposal Decisions.

References

Essential Safety and Logistics for Handling Maltose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Maltose monohydrate, including detailed operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended to minimize exposure and ensure safety.

Eye and Face Protection:

  • Wear safety glasses with side shields or goggles that are compliant with government standards such as NIOSH (US) or EN 166 (EU).[1][2][3]

Skin Protection:

  • Gloves: Chemical-resistant gloves should be worn.[4][5] Nitrile rubber gloves are a suitable option.[6] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1][5] Dispose of contaminated gloves according to applicable laws and good laboratory practices.[1]

  • Clothing: A lab coat or other protective clothing should be worn to prevent skin exposure.[4][5]

Respiratory Protection:

  • Under normal conditions with adequate ventilation, respiratory protection is not typically required.[1]

  • If dust formation is likely, a NIOSH-approved respirator with a dust cartridge (such as a type N95 or P1 filter) should be used.[1][6][7][8]

Operational Plans

Handling:

  • Handle this compound in a well-ventilated area.[7][9] Local exhaust ventilation should be used to control airborne dust.[2][10]

  • Avoid generating dust.[1][2][5][10]

  • Avoid contact with skin, eyes, and clothing.[7][10]

  • Practice good industrial hygiene: do not eat, drink, or smoke in handling areas.[5][9][10] Wash hands thoroughly after handling the material.[5][7]

Storage:

  • Store in a cool, dry, and well-ventilated place.[5][7][9]

  • Keep containers tightly sealed to prevent contamination and moisture absorption.[1][4][5][9][10]

Quantitative Safety Data

Occupational exposure limits for this compound have not been established by major regulatory bodies.[2][3][7][8] The following table summarizes the available information.

ParameterValueSource
OSHA PELNot Available[7]
ACGIH TLVNot Available[7]
NIOSH RELNot AvailableN/A
Glove Breakthrough TimeNot AvailableN/A

Disposal Plans

Waste Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, and national laws and regulations.[4][7][11]

  • For small quantities, disposal in a sanitary sewer or regular trash may be permissible, but always check local regulations first.[7]

  • For larger quantities, it is recommended to contact a licensed professional waste disposal service.[10]

  • Do not dispose of the product or its container with household garbage.[10] Contaminated packaging should be handled in the same manner as the product itself.[11]

Experimental Protocols

Chemical Spill Cleanup: In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Isolate the Area: Deny entry to unnecessary and unprotected personnel.[7]

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment: Wear appropriate PPE as outlined above, including respiratory protection if dust is present.

  • Containment: Prevent the spilled material from entering drains, sewers, or waterways.[1][8][10]

  • Cleanup:

    • For solid spills, carefully sweep or vacuum up the material to avoid creating dust.[1][5][7][10]

    • Place the collected material into a suitable, sealed container for disposal.[1][5][7]

  • Decontamination: Wash the spill area thoroughly after the material has been collected.[7]

  • Disposal: Dispose of the contained waste as described in the Disposal Plans section.

Chemical_Spill_Workflow cluster_prep Preparation cluster_contain Containment & Cleanup cluster_decon Decontamination & Disposal Spill Spill Occurs Isolate Isolate Spill Area Spill->Isolate Ventilate Ensure Ventilation Isolate->Ventilate Don_PPE Don Appropriate PPE Ventilate->Don_PPE Contain Contain Spill Don_PPE->Contain Cleanup Sweep/Vacuum Material Contain->Cleanup Containerize Place in Sealed Container Cleanup->Containerize Decontaminate Decontaminate Spill Area Containerize->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Complete Cleanup Complete Dispose->Complete

Caption: Workflow for handling a chemical spill of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.